Phenethyl acetate-d5
Description
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Structure
3D Structure
Properties
Molecular Formula |
C10H12O2 |
|---|---|
Molecular Weight |
169.23 g/mol |
IUPAC Name |
2-(2,3,4,5,6-pentadeuteriophenyl)ethyl acetate |
InChI |
InChI=1S/C10H12O2/c1-9(11)12-8-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3/i2D,3D,4D,5D,6D |
InChI Key |
MDHYEMXUFSJLGV-VIQYUKPQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CCOC(=O)C)[2H])[2H] |
Canonical SMILES |
CC(=O)OCCC1=CC=CC=C1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Phenethyl Acetate-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenethyl acetate-d5 is the deuterated analogue of phenethyl acetate, a naturally occurring ester found in a variety of fruits and flowers, prized for its pleasant floral and honey-like aroma. In the realms of scientific research and drug development, the strategic replacement of hydrogen atoms with their stable isotope, deuterium, offers significant advantages. This substitution results in a molecule that is chemically similar to its non-deuterated counterpart but possesses a greater mass. This key difference makes this compound an invaluable tool as an internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Its use allows for more accurate and precise quantification of phenethyl acetate in complex matrices by correcting for variations during sample preparation and analysis. This guide provides a comprehensive overview of this compound, including its chemical properties, detailed experimental protocols for its synthesis and analysis, and its applications in research.
Core Chemical and Physical Properties
The physical and chemical properties of this compound are largely similar to those of its non-deuterated form, with the primary difference being its molecular weight.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₇D₅O₂ | [1] |
| Molecular Weight | 169.23 g/mol | [1] |
| Appearance | Colorless liquid | [2][3] |
| Boiling Point | ~238-239 °C (lit.) | [3] |
| Density | ~1.032 g/mL at 25 °C (lit.) | |
| Refractive Index | ~1.498 at 20 °C (lit.) | |
| Solubility | Insoluble in water; soluble in oils and organic solvents. |
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves a two-step process: the synthesis of the deuterated precursor, phenethyl-d5 alcohol, followed by its esterification.
Step 1: Synthesis of Phenethyl-d5 Alcohol
The synthesis of phenethyl-d5 alcohol can be achieved via the reduction of a suitable phenylacetic acid derivative using a deuterated reducing agent. A plausible method is the reduction of phenylacetic acid using lithium aluminum deuteride (LiAlD₄).
Experimental Protocol:
-
Reaction Setup: In a dry, inert atmosphere (e.g., under argon or nitrogen), a solution of phenylacetic acid in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum deuteride in anhydrous THF at 0 °C.
-
Reaction Conditions: The reaction mixture is then allowed to warm to room temperature and stirred for several hours to ensure complete reduction.
-
Quenching: The reaction is carefully quenched by the slow, sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water, all while maintaining a low temperature with an ice bath.
-
Work-up: The resulting precipitate is removed by filtration, and the filter cake is washed with THF. The combined organic filtrates are dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the resulting crude phenethyl-d5 alcohol is purified by vacuum distillation or column chromatography to yield the pure product.
Step 2: Esterification of Phenethyl-d5 Alcohol
The synthesized phenethyl-d5 alcohol is then esterified to produce this compound. A common method is the reaction with acetic anhydride, which provides high yields.
Experimental Protocol:
-
Reaction Setup: Phenethyl-d5 alcohol is dissolved in a suitable solvent such as dichloromethane or can be run neat. Acetic anhydride (slight excess) is added to the solution. A catalytic amount of a base, such as pyridine or 4-(dimethylamino)pyridine (DMAP), can be added to accelerate the reaction.
-
Reaction Conditions: The mixture is stirred at room temperature or gently heated to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: The reaction mixture is cooled to room temperature and washed sequentially with water, a dilute aqueous solution of sodium bicarbonate (to remove unreacted acetic anhydride and acetic acid), and finally with brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude this compound is purified by vacuum distillation or column chromatography.
Analytical Methods
The primary application of this compound is as an internal standard. Therefore, its accurate characterization and the development of robust analytical methods for its use are crucial.
Isotopic Purity Determination by Mass Spectrometry
The isotopic purity of this compound is a critical parameter and can be determined using high-resolution mass spectrometry (HRMS).
Experimental Protocol:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as acetonitrile or methanol.
-
Instrumentation: The analysis is performed on a high-resolution mass spectrometer, for instance, a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., electrospray ionization - ESI).
-
Data Acquisition: Full-scan mass spectra are acquired over a mass range that includes the molecular ions of the deuterated and non-deuterated species.
-
Data Analysis: The isotopic distribution of the molecular ion cluster is analyzed. The relative intensities of the ions corresponding to the d0 to d5 species are used to calculate the isotopic enrichment. The isotopic purity is typically reported as the percentage of the d5 species relative to the sum of all isotopic species.
Expected Mass Spectrometry Data:
| Species | Expected m/z [M+H]⁺ | Note |
| Phenethyl acetate (d0) | 165.08 | Non-deuterated |
| This compound | 170.12 | Target molecule |
The mass spectrum of the non-deuterated phenethyl acetate typically shows a base peak at m/z 104, corresponding to the loss of acetic acid, and a significant fragment at m/z 43, corresponding to the acetyl cation. For this compound, a shift in the molecular ion and potentially in some fragment ions would be observed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the structure of this compound and to verify the positions of deuterium labeling.
Experimental Protocol:
-
Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. An internal standard (e.g., tetramethylsilane - TMS) may be added for chemical shift referencing.
-
Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
-
Data Acquisition and Processing: Standard pulse sequences are used to acquire the spectra. The data is then Fourier transformed, and the spectra are phased and baseline corrected.
Expected NMR Data:
Due to the deuterium labeling on the phenyl ring, the aromatic region of the ¹H NMR spectrum of this compound will be significantly simplified compared to its non-deuterated counterpart, showing residual proton signals as broad singlets or multiplets with reduced intensity. The signals for the ethyl and acetate protons will remain, although their multiplicity may be affected by the absence of coupling to the deuterated phenyl ring. In the ¹³C NMR spectrum, the signals for the deuterated carbons will be significantly attenuated or absent, and may show splitting due to carbon-deuterium coupling.
¹H NMR Data of Phenethyl Acetate (Non-deuterated) for Comparison:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.35 - 7.20 | m | 5H | C₆H ₅ |
| 4.28 | t | 2H | O-CH ₂ |
| 2.95 | t | 2H | Ar-CH ₂ |
| 2.05 | s | 3H | CH ₃ |
¹³C NMR Data of Phenethyl Acetate (Non-deuterated) for Comparison:
| Chemical Shift (ppm) | Assignment |
| 170.9 | C=O |
| 137.9 | Ar-C (quaternary) |
| 128.9 | Ar-CH |
| 128.5 | Ar-CH |
| 126.5 | Ar-CH |
| 64.9 | O-CH₂ |
| 35.1 | Ar-CH₂ |
| 20.9 | CH₃ |
Applications in Drug Development and Research
The primary application of this compound is as an internal standard in bioanalytical methods for the quantification of phenethyl acetate. In drug development, this is crucial for pharmacokinetic and metabolic studies. By adding a known amount of the deuterated standard to a biological sample (e.g., plasma, urine), any loss of the analyte during sample extraction and processing can be accurately corrected for, as the deuterated standard will behave identically to the non-deuterated analyte. This leads to highly accurate and precise measurements, which are essential for regulatory submissions.
Conclusion
This compound is a vital tool for researchers and scientists in the field of drug development and other areas requiring precise quantitative analysis. Its synthesis, while requiring careful handling of deuterated reagents, is achievable through established chemical transformations. The analytical characterization of this deuterated standard, particularly the determination of its isotopic purity, is paramount to its effective use. By serving as a reliable internal standard, this compound enables the generation of high-quality, accurate data in complex analytical studies.
References
An In-Depth Technical Guide to Phenethyl Acetate-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of Phenethyl acetate-d5, a deuterated isotopologue of phenethyl acetate. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields who utilize labeled compounds for analytical and metabolic studies.
Core Chemical Properties
This compound is a stable, non-radioactive isotopic analog of phenethyl acetate where five hydrogen atoms on the phenyl ring have been replaced with deuterium. This isotopic labeling makes it an invaluable tool in mass spectrometry-based and nuclear magnetic resonance (NMR) studies.
Summary of Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | 2-Phenylethyl-d5 acetate | |
| Synonyms | Phenethyl alcohol-d5, acetate | |
| Molecular Formula | C₁₀H₇D₅O₂ | [1] |
| Molecular Weight | 169.23 g/mol | [1] |
| CAS Number | Not widely available | |
| Appearance | Colorless liquid (inferred from non-deuterated form) | [2][3] |
| Odor | Sweet, floral, rosy, honey-like (inferred from non-deuterated form) | [4] |
| Boiling Point | ~238-239 °C (inferred from non-deuterated form) | |
| Melting Point | ~-31 °C (inferred from non-deuterated form) | |
| Density | ~1.032 g/mL at 25 °C (inferred from non-deuterated form) | |
| Isotopic Purity | Typically ≥98% |
Synthesis and Isotopic Labeling
The synthesis of this compound typically involves the esterification of phenethyl alcohol-d5 with acetic anhydride or acetyl chloride. The critical step is the preparation of the deuterated precursor, phenethyl alcohol-d5.
A common synthetic pathway is illustrated below:
Caption: Synthesis of this compound.
Experimental Protocols
General Esterification Protocol
The following is a generalized protocol for the synthesis of phenethyl acetate, which can be adapted for the deuterated analog.
Materials:
-
Phenethyl alcohol-d5
-
Acetic anhydride
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Organic solvent (e.g., diethyl ether or dichloromethane)
Procedure:
-
In a round-bottom flask, dissolve phenethyl alcohol-d5 in an excess of acetic anhydride.
-
Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding it to a saturated sodium bicarbonate solution to neutralize the excess acid and acetic anhydride.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation.
Analytical Characterization
The identity and purity of this compound are typically confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound will be significantly different from its non-deuterated counterpart. The aromatic region (typically ~7.2-7.3 ppm) will be absent due to the replacement of protons with deuterium. The spectrum will primarily show signals for the ethyl and acetyl protons.
¹³C NMR: The carbon-13 NMR spectrum will show signals for all ten carbon atoms. The signals for the deuterated phenyl carbons will exhibit coupling to deuterium, which can result in multiplets.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight and assessing the isotopic purity of this compound.
Electron Ionization (EI-MS): Under EI-MS, this compound will fragment. The molecular ion peak (M⁺) is expected at m/z 169. Key fragment ions would be anticipated at m/z 109 ([C₆D₅CH₂]⁺) and m/z 43 ([CH₃CO]⁺). The mass shift of 5 units in the molecular ion and the phenyl-containing fragments compared to the non-deuterated compound confirms the incorporation of five deuterium atoms.
Caption: Predicted EI-MS fragmentation of this compound.
Applications in Research and Drug Development
Deuterated compounds like this compound are primarily used as internal standards in quantitative bioanalytical assays using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The nearly identical chemical behavior to the endogenous analyte, coupled with the distinct mass difference, allows for precise and accurate quantification in complex biological matrices.
Furthermore, the kinetic isotope effect, where the C-D bond is stronger than the C-H bond, can be exploited in metabolic studies. If the deuterated positions are involved in metabolic pathways, the rate of metabolism can be altered, providing insights into metabolic stability and the enzymes involved.
Caption: Workflow for using this compound as an internal standard.
Safety and Handling
The safety precautions for this compound are expected to be similar to those for phenethyl acetate. It is a combustible liquid and may cause skin and eye irritation. Always handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) provided by the supplier for detailed safety information.
References
The Pivotal Role of Deuterated Phenethyl Acetate in Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry, metabolomics, and drug development, the pursuit of precision and a deeper understanding of biological processes is paramount. Deuterated compounds, where one or more hydrogen atoms are replaced by their stable isotope, deuterium, have emerged as indispensable tools. This technical guide provides a comprehensive overview of the applications of deuterated phenethyl acetate in research, focusing on its role as an internal standard for quantitative analysis and as a tracer in metabolic studies.
Core Principles: The Advantage of Deuterium Labeling
The substitution of hydrogen with deuterium imparts a small increase in molecular weight with negligible changes to the physicochemical properties of the molecule.[1] This unique characteristic is the foundation of its utility in research. Phenethyl acetate, a volatile ester known for its pleasant floral aroma, serves as a model compound to illustrate these applications.[2][3]
Key Advantages of Using Deuterated Phenethyl Acetate:
-
Chemical Equivalence: Deuterated phenethyl acetate is chemically almost identical to its non-deuterated counterpart, ensuring similar behavior during sample preparation, chromatographic separation, and ionization.[1]
-
Mass Differentiation: The mass difference allows for easy differentiation from the endogenous analyte by a mass spectrometer.
-
Kinetic Isotope Effect (KIE): The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of reactions that involve the cleavage of this bond.[4] This "kinetic isotope effect" is a powerful tool for investigating reaction mechanisms and metabolic pathways.
Application as an Internal Standard in Quantitative Analysis
One of the most critical applications of deuterated phenethyl acetate is its use as an internal standard (IS) in quantitative analysis, particularly with gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). By adding a known amount of deuterated phenethyl acetate to a sample, it is possible to accurately quantify the amount of non-deuterated phenethyl acetate, correcting for variations in sample extraction, injection volume, and instrument response.
Data Presentation: Performance Characteristics of an Analytical Method Using a Deuterated Internal Standard
The following table summarizes typical performance data for the quantification of a volatile ester, analogous to phenethyl acetate, using a deuterated internal standard with GC-MS.
| Parameter | Result |
| **Linearity (R²) ** | > 0.995 |
| Linear Range | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
This data is illustrative for a typical volatile ester analysis and demonstrates the expected performance when using a deuterated internal standard.
Experimental Protocol: Quantification of Phenethyl Acetate in a Biological Matrix using GC-MS and a Deuterated Internal Standard
This protocol outlines a general procedure for the analysis of phenethyl acetate in a biological sample (e.g., plasma).
1. Materials and Reagents:
-
Phenethyl acetate standard
-
Deuterated phenethyl acetate (e.g., phenethyl-d5 acetate) internal standard
-
Organic solvent (e.g., ethyl acetate)
-
Sodium chloride
-
Anhydrous sodium sulfate
-
GC-MS system
2. Sample Preparation:
-
To 1 mL of the biological sample, add a known amount of deuterated phenethyl acetate internal standard solution.
-
Add 1 mL of ethyl acetate and 0.5 g of sodium chloride.
-
Vortex vigorously for 2 minutes to extract the phenethyl acetate into the organic layer.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean vial containing anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried extract to an autosampler vial for GC-MS analysis.
3. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injector Temperature: 250°C
-
Oven Program: Start at 60°C, hold for 1 minute, then ramp to 280°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM)
-
Monitor characteristic ions for phenethyl acetate (e.g., m/z 104, 65, 91)
-
Monitor characteristic ions for deuterated phenethyl acetate (e.g., m/z 109, 68, 96 for d5)
-
4. Data Analysis:
-
Integrate the peak areas for the quantifier ions of both phenethyl acetate and the deuterated internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the phenethyl acetate standards.
-
Determine the concentration of phenethyl acetate in the unknown samples from the calibration curve.
Visualization: GC-MS Quantification Workflow
Caption: Workflow for the quantification of phenethyl acetate.
Application in Metabolic Studies
Deuterium-labeled phenethyl acetate is a powerful tool for elucidating its metabolic fate in vivo. By administering the deuterated compound, researchers can track the appearance of labeled metabolites in biological fluids and tissues, providing direct evidence of metabolic pathways. This approach, often referred to as stable isotope tracing, is fundamental to metabolic flux analysis.
Hypothetical Metabolic Pathway of Phenethyl Acetate
Based on the metabolism of other xenobiotic esters, the metabolism of phenethyl acetate is likely to proceed through the following steps:
-
Hydrolysis: The ester bond is cleaved by esterases to yield phenethyl alcohol and acetic acid.
-
Oxidation: The primary alcohol, phenethyl alcohol, is oxidized to phenylacetaldehyde and then to phenylacetic acid.
-
Conjugation: Phenylacetic acid can be conjugated with amino acids (e.g., glutamine) for excretion.
Experimental Protocol: In Vivo Metabolic Study of Phenethyl Acetate in a Rat Model
This protocol describes a general procedure for an in vivo study to trace the metabolism of deuterated phenethyl acetate.
1. Synthesis of Labeled Compound:
-
Synthesize deuterated phenethyl acetate with the deuterium label on a stable position of the molecule, for example, on the phenyl ring (phenethyl-d5 acetate) or the ethyl group (phenethyl acetate-d3).
2. Animal Study:
-
Administer a single oral dose of deuterated phenethyl acetate to a cohort of rats.
-
Collect urine and blood samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
At the end of the study, collect tissue samples (e.g., liver, kidney).
3. Sample Analysis by LC-MS/MS:
-
Prepare the collected samples (urine, plasma, tissue homogenates) using a suitable extraction method (e.g., protein precipitation or solid-phase extraction).
-
Analyze the extracts using a high-resolution LC-MS/MS system.
-
Use a non-targeted data acquisition approach to screen for all potential deuterated metabolites.
-
Identify the metabolites based on their accurate mass, fragmentation patterns, and retention times compared to synthesized standards.
4. Data Analysis:
-
Process the LC-MS/MS data to identify all molecular features containing the deuterium label.
-
Determine the chemical structure of the identified metabolites.
-
Quantify the levels of the parent compound and its metabolites over time to determine pharmacokinetic parameters.
-
Construct the metabolic pathway based on the identified metabolites.
Visualization: Hypothetical Metabolic Pathway and Tracing
Caption: Hypothetical metabolic pathway of deuterated phenethyl acetate.
Conclusion
Deuterated phenethyl acetate is a versatile and powerful tool for researchers in a variety of scientific disciplines. Its application as an internal standard in quantitative analysis significantly enhances the accuracy and reliability of measurements. Furthermore, its use as a tracer in metabolic studies provides invaluable insights into the biotransformation and fate of this and similar compounds in biological systems. The methodologies and principles outlined in this guide serve as a foundation for the effective implementation of deuterated phenethyl acetate in research, ultimately contributing to a deeper understanding of complex biological and chemical processes.
References
Phenethyl acetate-d5 certificate of analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Phenethyl acetate-d5, a deuterated analog of phenethyl acetate. This document is intended to serve as a valuable resource for researchers and scientists utilizing this compound in their analytical and metabolic studies.
Introduction
This compound is a stable isotope-labeled version of phenethyl acetate, a volatile flavor compound found in various natural products like cocoa beans, cheese, and a variety of fruits and alcoholic beverages. Due to its distinct mass, this compound is an ideal internal standard for quantitative analysis of phenethyl acetate by mass spectrometry (MS). The five deuterium atoms on the phenyl ring provide a clear mass shift, allowing for accurate differentiation from the unlabeled analyte.
Physicochemical Properties
Below is a summary of the general physicochemical properties of Phenethyl acetate. The deuterated form is expected to have very similar properties.
| Property | Value |
| Appearance | Colorless liquid |
| Molecular Formula | C₁₀H₇D₅O₂ |
| Molecular Weight | 169.25 g/mol |
| Boiling Point | 238-239 °C (for non-deuterated) |
| Density | ~1.03 g/mL at 25 °C (for non-deuterated) |
| Refractive Index | ~1.498 at 20°C (for non-deuterated) |
| Solubility | Soluble in oils and propylene glycol; insoluble in water. |
Certificate of Analysis (Representative)
While a specific Certificate of Analysis for a particular batch is not provided here, the following table represents typical quality control specifications for this compound.
| Test | Specification | Method |
| Chemical Purity (GC) | ≥98.0% | Gas Chromatography (GC) |
| Isotopic Purity | ≥98% (d5) | Mass Spectrometry (MS) |
| Identity (¹H NMR) | Conforms to structure | Nuclear Magnetic Resonance (NMR) |
| Residual Solvents | Meets USP <467> requirements | Headspace GC-MS |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Purpose: To confirm the chemical structure and assess the degree of deuteration.
Methodology:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) or other suitable deuterated solvent.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the deuterated solvent.
-
¹H NMR Analysis: The proton NMR spectrum is expected to show signals corresponding to the non-deuterated positions (the ethyl and acetyl groups). The absence or significant reduction of signals in the aromatic region (typically ~7.2-7.3 ppm) confirms deuteration on the phenyl ring.
-
²H NMR Analysis: Deuterium NMR can be used to directly observe the deuterium signals and confirm their positions on the phenyl ring.
Mass Spectrometry (MS)
Purpose: To determine the molecular weight, confirm isotopic purity, and for quantification when used as an internal standard.
Methodology:
-
Instrument: A gas chromatograph coupled to a mass spectrometer (GC-MS) or a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).
-
Ionization: Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS/MS.
-
Analysis:
-
Full Scan MS: To confirm the molecular ion peak corresponding to the deuterated compound (m/z 169 for the [M]⁺ ion in EI or [M+H]⁺ in ESI).
-
Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): For quantitative analysis, specific ions for both this compound (internal standard) and the non-deuterated phenethyl acetate (analyte) are monitored. This allows for accurate quantification even in complex matrices.
-
Synthesis Pathway
The synthesis of this compound typically follows the same reaction pathway as its non-deuterated counterpart, starting from a deuterated precursor. A common method is the esterification of phenethyl-d5 alcohol with acetic anhydride or acetyl chloride.
Caption: Synthesis of this compound via esterification.
Experimental Workflow: Use as an Internal Standard
This compound is primarily used as an internal standard in quantitative mass spectrometry-based assays to correct for variations during sample preparation and analysis.
Caption: Quantitative analysis workflow using an internal standard.
Technical Guide: Phenethyl Acetate-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Phenethyl acetate-d5, a deuterated analog of the aromatic compound phenethyl acetate. This document consolidates key data, experimental protocols, and relevant biological pathways to support its application in research and development.
Core Compound Information
This compound is a stable isotope-labeled version of phenethyl acetate where five hydrogen atoms on the phenyl ring have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
CAS Number: While a specific CAS number for this compound is not consistently reported across major chemical suppliers, related deuterated compounds are available. It is often referred to by its systematic name, 2-(Phenyl-d5)ethyl acetate. For procurement, it is advisable to consult with suppliers specializing in isotopically labeled compounds. The CAS Number for the non-deuterated parent compound, Phenethyl acetate, is 103-45-7.[1]
Physicochemical Properties
| Property | Value (for Phenethyl Acetate) |
| Molecular Formula | C₁₀H₁₂O₂ |
| Molecular Weight | 164.20 g/mol |
| Appearance | Colorless liquid |
| Odor | Sweet, rosy, fruity, honey-like |
| Boiling Point | 238-239 °C |
| Density | 1.032 g/mL at 25 °C |
| Refractive Index | n20/D 1.498 (lit.) |
Table 1: Physicochemical Properties of Phenethyl Acetate
Synthesis and Manufacturing
The synthesis of this compound typically involves the esterification of 2-(phenyl-d5)ethanol with acetic acid or its derivatives. The deuterated precursor, 2-(phenyl-d5)ethanol, can be prepared through the reduction of phenyl-d5-acetic acid or its esters.
A general, non-deuterated synthesis method for phenethyl acetate involves the reaction of benzyl chloride with ethyl acetoacetate to synthesize benzylacetone, which is then reacted with metachloroperbenzoic acid. Another common method is the direct esterification of phenethyl alcohol with acetic acid in the presence of an acid catalyst. Biocatalytic synthesis using enzymes like lipase in a solvent-free system has also been explored for the production of phenethyl acetate. These methods can be adapted for the synthesis of the deuterated analog by using the appropriate deuterated starting materials.
Experimental Protocols
This compound is primarily utilized as an internal standard in quantitative analytical methods, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).
General Protocol for Use as an Internal Standard in GC-MS Analysis
This protocol outlines the general steps for using this compound as an internal standard for the quantification of an analyte of interest in a sample matrix.
1. Preparation of Standard Solutions:
- Prepare a stock solution of the non-deuterated analyte (phenethyl acetate or other target molecule) of known concentration in a suitable solvent (e.g., ethyl acetate).
- Prepare a stock solution of this compound of known concentration in the same solvent.
- Create a series of calibration standards by spiking known amounts of the analyte stock solution into blank matrix samples, followed by the addition of a constant, known amount of the this compound internal standard stock solution to each.
2. Sample Preparation:
- To the unknown sample, add the same constant, known amount of the this compound internal standard stock solution as was added to the calibration standards.
- Perform any necessary extraction, cleanup, or derivatization steps on both the calibration standards and the unknown samples.
3. GC-MS Analysis:
- Inject the prepared samples and standards onto a GC-MS system.
- Develop a suitable GC method to achieve chromatographic separation of the analyte and the internal standard. A typical column for this analysis would be a non-polar or medium-polarity column, such as a DB-5MS.
- Set the mass spectrometer to operate in selected ion monitoring (SIM) mode to monitor specific, characteristic ions for both the analyte and this compound. For phenethyl acetate, characteristic ions would include the molecular ion and fragment ions. For the deuterated standard, these ions will be shifted by 5 m/z units.
4. Data Analysis:
- For each injection, determine the peak area of the analyte and the internal standard.
- Calculate the response ratio (analyte peak area / internal standard peak area) for each calibration standard.
- Construct a calibration curve by plotting the response ratio against the known concentration of the analyte in the calibration standards.
- Calculate the response ratio for the unknown sample and use the calibration curve to determine the concentration of the analyte in the unknown sample.
Biological Pathways
Phenethyl acetate is a natural product found in various plants and is also produced by microorganisms such as yeast during fermentation. Its biosynthesis in yeast occurs via the Ehrlich pathway, which is a catabolic pathway for amino acids.
The Ehrlich Pathway for Phenethyl Acetate Biosynthesis
The Ehrlich pathway describes the conversion of amino acids into fusel alcohols. In the case of phenethyl acetate, the precursor amino acid is L-phenylalanine.
References
An In-depth Technical Guide to the Physical Properties of Phenethyl Acetate-d5
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenethyl acetate-d5 is the deuterated form of phenethyl acetate, an ester found in a variety of fruits and biological products, known for its pleasant floral and honey-like aroma. In scientific research, particularly in pharmacokinetics and metabolic studies, deuterated compounds like this compound serve as invaluable internal standards for quantitative analysis by techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The substitution of five hydrogen atoms with deuterium on the phenyl group provides a distinct mass shift, facilitating its differentiation from the endogenous, non-deuterated analogue without significantly altering its chemical properties. This guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and an examination of the methods used to ascertain isotopic purity.
Core Physical Properties
| Property | Value | Source |
| Chemical Formula | C₁₀H₇D₅O₂ | --INVALID-LINK--[1][2] |
| Molecular Weight | 169.23 g/mol | --INVALID-LINK--[1][2] |
| Appearance | Colorless Liquid (Predicted) | Based on non-deuterated form[3] |
| Boiling Point | ~239 °C (Estimated) | Slightly higher than non-deuterated form (239 °C) |
| Melting Point | Not Applicable (Liquid at STP) | Non-deuterated form is liquid at STP |
| Density | ~1.03 g/cm³ at 20 °C (Estimated) | Slightly higher than non-deuterated form (1.03 g/cm³) |
| Refractive Index | ~1.498 - 1.502 @ 20°C (Estimated) | Similar to non-deuterated form |
Note: Estimated values are based on the physical properties of the non-deuterated Phenethyl acetate and the typical effects of deuteration, which generally lead to slight increases in boiling point and density.
Experimental Protocols for Physical Property Determination
Accurate determination of physical properties is crucial for the characterization and quality control of chemical substances. The following are standard experimental protocols applicable to this compound.
Boiling Point Determination (Capillary Method)
The capillary method is a common and reliable technique for determining the boiling point of a liquid.
Apparatus:
-
Thiele tube or melting point apparatus with a heating block
-
Thermometer (calibrated)
-
Capillary tubes (sealed at one end)
-
Small test tube
-
Sample of this compound
-
Heating source (e.g., Bunsen burner or heating mantle)
-
Stand and clamps
Procedure:
-
A small amount of this compound is placed in the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.
-
The test tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.
-
The assembly is clamped and immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) or placed in a melting point apparatus.
-
The apparatus is heated gently and slowly.
-
As the temperature rises, air trapped in the capillary tube will expand and escape as bubbles.
-
The temperature at which a continuous and rapid stream of bubbles emerges from the open end of the capillary tube is noted. This indicates that the vapor pressure of the liquid is equal to the atmospheric pressure.
-
The heating is stopped, and the liquid is allowed to cool.
-
The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.
Density Determination (Pycnometer Method)
A pycnometer is a flask with a specific volume used for the precise measurement of the density of a liquid.
Apparatus:
-
Pycnometer (calibrated)
-
Analytical balance
-
Thermometer
-
Sample of this compound
-
Distilled water (for calibration)
Procedure:
-
The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately weighed on an analytical balance (m₁).
-
The pycnometer is filled with distilled water of a known temperature and weighed again (m₂). The volume of the pycnometer can be calculated using the known density of water at that temperature.
-
The pycnometer is emptied, dried, and then filled with this compound at the same temperature.
-
The mass of the pycnometer filled with the sample is recorded (m₃).
-
The density of this compound is calculated using the formula: Density = (m₃ - m₁) / ((m₂ - m₁) / density of water)
Refractive Index Determination (Abbe Refractometer)
The refractive index is a measure of how light bends as it passes through a substance.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Dropper
-
Sample of this compound
-
Solvent for cleaning (e.g., ethanol or isopropanol)
-
Soft lens tissue
Procedure:
-
The refractometer is calibrated using a standard of known refractive index.
-
The prisms of the refractometer are cleaned with a suitable solvent and dried with a soft tissue.
-
A few drops of this compound are placed on the surface of the lower prism using a dropper.
-
The prisms are closed and locked.
-
The instrument is adjusted to bring the dividing line between the light and dark fields into the center of the crosshairs in the eyepiece.
-
The refractive index is read from the instrument's scale.
-
The temperature should be controlled and recorded as the refractive index is temperature-dependent.
Determination of Isotopic Purity
For a deuterated compound, confirming the degree and location of deuterium incorporation is critical. This is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
NMR Spectroscopy
¹H (proton) and ²H (deuterium) NMR spectroscopy are powerful tools for determining the isotopic purity and the specific sites of deuteration.
Methodology:
-
Sample Preparation: A known quantity of this compound is dissolved in a suitable deuterated NMR solvent (e.g., chloroform-d, CDCl₃) that does not have signals overlapping with the analyte. An internal standard with a known concentration may be added for quantitative analysis.
-
¹H NMR Analysis: The ¹H NMR spectrum is acquired. The absence or significant reduction of signals corresponding to the protons on the phenyl ring confirms successful deuteration at these positions. The integration of any residual proton signals compared to the integration of a non-deuterated portion of the molecule (e.g., the ethyl group protons) allows for the calculation of the percentage of deuteration.
-
²H NMR Analysis: A ²H NMR spectrum can be acquired to directly observe the deuterium signals. The chemical shifts of the deuterium nuclei will be very similar to their proton counterparts, confirming the positions of deuteration.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is a highly sensitive technique used to determine the isotopic enrichment of a compound.
Methodology:
-
Sample Introduction: A dilute solution of this compound is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic separation technique like GC or LC.
-
Ionization: The molecules are ionized using an appropriate technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ions is measured.
-
Data Analysis: The mass spectrum will show a cluster of peaks corresponding to the different isotopologues (molecules with different numbers of deuterium atoms). The relative abundance of the peak corresponding to the fully deuterated molecule (d5) compared to the less-deuterated species (d0 to d4) is used to calculate the isotopic enrichment. The theoretical isotopic distribution for a given enrichment level can be calculated and compared to the experimental data to determine the precise isotopic purity.
Logical Relationships and Workflows
The following diagrams illustrate the relationship between Phenethyl acetate and its deuterated form, and a general workflow for its analysis.
Caption: Isotopic relationship between Phenethyl acetate and its d5 analogue.
Caption: General workflow for the analysis of this compound.
References
A Technical Guide to Phenethyl Acetate-d5: Synthesis, Characterization, and Application in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of phenethyl acetate-d5, a deuterated stable isotope-labeled internal standard. The document details its molecular properties, outlines a general synthesis methodology, and presents a comprehensive experimental protocol for its application in quantitative analysis by mass spectrometry.
Core Data Presentation
A summary of the key quantitative data for this compound and its non-deuterated analog is presented in Table 1. This information is crucial for accurate mass spectrometry-based quantification and for understanding the physical properties of these compounds.
| Property | Phenethyl Acetate | This compound |
| Molecular Formula | C₁₀H₁₂O₂ | C₁₀H₇D₅O₂ |
| Molecular Weight ( g/mol ) | 164.20 | 169.23 |
| Isotopic Purity | Not Applicable | Typically ≥98% |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process: the preparation of the deuterated precursor, phenethyl-d5 alcohol, followed by its esterification.
1. Synthesis of Phenethyl-d5 Alcohol:
Phenethyl-d5 alcohol can be synthesized via the reduction of a commercially available deuterated starting material, such as phenyl-d5 acetic acid or its corresponding ester. A common method involves the use of a powerful reducing agent like lithium aluminum deuteride (LiAlD₄) or sodium borohydride in an appropriate solvent.
-
Materials:
-
Phenyl-d5 acetic acid or methyl phenyl-d5 acetate
-
Lithium aluminum deuteride (LiAlD₄) or Sodium Borohydride (NaBH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of phenyl-d5 acetic acid or its ester in anhydrous diethyl ether or THF is prepared.
-
The flask is cooled in an ice bath.
-
Lithium aluminum deuteride (or sodium borohydride) is added portion-wise to the stirred solution.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reduction.
-
The reaction is carefully quenched by the slow, dropwise addition of water, followed by 1 M HCl to neutralize the mixture.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield phenethyl-d5 alcohol.
-
2. Fischer Esterification to this compound:
The resulting phenethyl-d5 alcohol is then esterified with acetic acid using an acid catalyst, a classic reaction known as Fischer esterification.
-
Materials:
-
Phenethyl-d5 alcohol
-
Glacial acetic acid
-
Concentrated sulfuric acid (H₂SO₄) or other acid catalyst
-
Toluene or other suitable solvent for azeotropic removal of water
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Phenethyl-d5 alcohol, an excess of glacial acetic acid, and a catalytic amount of concentrated sulfuric acid are combined in a round-bottom flask.
-
Toluene is added, and the flask is equipped with a Dean-Stark apparatus and a reflux condenser.
-
The reaction mixture is heated to reflux, and the water produced during the esterification is collected in the Dean-Stark trap.
-
The reaction is monitored by a suitable technique (e.g., TLC or GC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with diethyl ether.
-
The organic layer is washed sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and excess acetic acid), and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude this compound can be purified by vacuum distillation or column chromatography to yield the final product.
-
Application in Quantitative Analysis: Use as an Internal Standard
This compound is primarily used as an internal standard for the quantification of phenethyl acetate in various matrices using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The following is a general protocol for its use in a GC-MS analysis.
-
Materials and Instrumentation:
-
Analyte (Phenethyl acetate) standard solutions of known concentrations
-
Internal standard (this compound) stock solution and working solution
-
Sample matrix (e.g., plasma, food extract)
-
Extraction solvent (e.g., ethyl acetate, hexane)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
-
Procedure:
-
Sample Preparation:
-
To a known volume or weight of the sample, standards, and quality control samples, a fixed amount of the this compound internal standard working solution is added.
-
The samples are then subjected to an extraction procedure (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analyte and internal standard.
-
The extracted samples are concentrated and reconstituted in a suitable solvent for GC-MS analysis.
-
-
GC-MS Analysis:
-
An aliquot of the prepared sample is injected into the GC-MS system.
-
The gas chromatograph separates the analyte and the internal standard. Due to their similar chemical properties, they will have very close retention times.
-
The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect specific ions for both phenethyl acetate and this compound.
-
For Phenethyl Acetate (C₁₀H₁₂O₂): Monitor characteristic ions (e.g., m/z 164, 104, 91).
-
For this compound (C₁₀H₇D₅O₂): Monitor characteristic ions (e.g., m/z 169, 109, 96).
-
-
-
Data Analysis:
-
The peak areas of the selected ions for both the analyte and the internal standard are integrated.
-
A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the standard solutions.
-
The concentration of phenethyl acetate in the unknown samples is then calculated from their peak area ratios using the calibration curve.
-
-
Visualizations
The following diagrams illustrate the key processes described in this guide.
Caption: Synthesis pathway for this compound.
Caption: Analytical workflow for quantification using this compound.
An In-depth Technical Guide to the Safety and Handling of Phenethyl Acetate-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction to Phenethyl Acetate-d5
This compound is a deuterated form of Phenethyl acetate, an ester found in various fruits and biological products, known for its characteristic rose and honey scent.[1] In drug development and metabolic research, deuterium labeling is a powerful tool for investigating pharmacokinetic profiles and reaction mechanisms. The increased mass of deuterium can alter metabolic pathways, a phenomenon known as the kinetic isotope effect.[2] Maintaining the isotopic purity of this compound is therefore critical for the validity of experimental results.
Hazard Identification and Classification
Based on the data for Phenethyl acetate, the primary hazards are related to eye irritation.
-
GHS Classification: Eye Damage/Irritation (Category 1).[3][4]
-
Signal Word: Danger[3]
-
Hazard Statements: H318: Causes serious eye damage. H315: Causes skin irritation. H335: May cause respiratory irritation.
-
Precautionary Statements:
-
P280: Wear eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P310: Immediately call a POISON CENTER/doctor.
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
Quantitative Data Summary
The following tables summarize the available quantitative data for the non-deuterated Phenethyl acetate. This data should be considered a close approximation for this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₇D₅O₂ | N/A |
| Molecular Weight | 169.25 g/mol | N/A |
| Appearance | Colorless to light yellow liquid | |
| Odor | Sweet, floral, rose, honey | |
| Melting Point | -31 °C / -23.8 °F | |
| Boiling Point | 232 - 239 °C / 449.6 - 462.2 °F | |
| Flash Point | 101 - 105 °C / 213.8 - 221 °F | |
| Density | 1.03 g/cm³ at 20-25 °C | |
| Autoignition Temperature | 450 °C / 842 °F |
Table 2: Toxicological Data (for Phenethyl acetate)
| Test | Result | Species | Source(s) |
| LD50 Oral | 3670 mg/kg | Rat | |
| LD50 Dermal | 6210 mg/kg | Rabbit | |
| Skin Corrosion/Irritation | No irritant effect | N/A | |
| Serious Eye Damage/Irritation | Causes serious eye damage | N/A | |
| Skin Sensitization | No sensitizing effects known | N/A | |
| Germ Cell Mutagenicity | Based on available data, the classification criteria are not met. | N/A | |
| Carcinogenicity | Not listed by IARC, NTP, or OSHA | N/A |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol outlines the general steps for preparing a stock solution from this compound to minimize contamination and isotopic dilution.
-
Acclimatization: Remove the sealed container of this compound from its storage location (e.g., refrigerator or freezer). Allow it to warm to ambient laboratory temperature for at least 30 minutes to prevent condensation of atmospheric moisture inside the container upon opening.
-
Inert Atmosphere: Perform all subsequent steps in a glove box or under a gentle stream of a dry, inert gas such as nitrogen or argon. This is crucial to prevent hydrogen-deuterium (H-D) exchange with atmospheric moisture.
-
Solvent Preparation: Use an anhydrous, deuterated solvent for dissolution to maintain the isotopic purity of the sample.
-
Weighing and Dissolution: Carefully open the container and accurately weigh the desired amount of the compound. Transfer it to a volumetric flask and dissolve it in the appropriate anhydrous, deuterated solvent.
-
Mixing and Storage: Cap the flask securely and mix the solution thoroughly. Transfer the stock solution to a clean, dry, amber vial with a PTFE-lined cap. Store the solution under the recommended conditions (see Section 5). It is advisable to prepare smaller aliquots for daily use to avoid repeated warming and cooling of the main stock.
Protocol 2: Assessment of Isotopic Purity using ¹H NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for assessing the isotopic purity of deuterated compounds.
-
Sample Preparation: Prepare a dilute solution of this compound in a high-purity deuterated solvent.
-
Data Acquisition: Acquire a ¹H NMR spectrum of the sample.
-
Analysis: The isotopic purity can be assessed by quantifying the residual proton signals at the sites of deuteration. The presence of significant proton signals at these positions may indicate isotopic dilution through H-D exchange.
Handling and Storage
The primary considerations for the handling and storage of deuterated compounds are the prevention of chemical degradation and isotopic dilution.
-
Atmosphere Control: Due to their hygroscopic nature, many deuterated compounds can absorb moisture from the air, leading to H-D exchange. It is imperative to handle and store this compound under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Temperature Regulation: To minimize degradation, storage at reduced temperatures is generally recommended. For short-term storage, refrigeration (2-8 °C) may be sufficient, while long-term storage often requires freezing at -20 °C or even -80 °C.
-
Light Protection: Some deuterated compounds are sensitive to light. It is advisable to store this compound in amber vials or in the dark to prevent photolytic degradation.
-
Container Selection: Use tightly sealed containers. Single-use ampoules are ideal for minimizing contamination and exposure to the atmosphere. If multi-use vials are necessary, they should have tight-fitting septa to allow for the withdrawal of the compound with a syringe under an inert atmosphere.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.
-
Respiratory Protection: No special respiratory protection is required under normal use conditions with adequate ventilation.
-
Spill and Disposal Procedures
-
Spill Cleanup: In case of a spill, absorb the liquid with a non-combustible material such as sand or diatomite. Dispose of the contaminated material as waste according to local regulations. Ensure adequate ventilation.
-
Waste Disposal: Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
Visualizations
Caption: Workflow for the preparation and analysis of this compound.
Caption: Decision tree for selecting appropriate PPE.
References
A Technical Guide to the Stability and Storage of Phenethyl Acetate-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the stability and recommended storage conditions for phenethyl acetate-d5. As a deuterated analogue, its stability profile is influenced by both the intrinsic properties of the phenethyl acetate molecule and the isotopic labeling. This document synthesizes available data on deuterated compounds and their non-deuterated counterparts to offer comprehensive guidance for maintaining the integrity and purity of this compound in a research and development setting.
Introduction to this compound
This compound is a stable, non-radioactive, isotopically labeled form of phenethyl acetate, where five hydrogen atoms on the phenyl ring have been replaced with deuterium. This labeling makes it an invaluable tool in various scientific applications, including:
-
Internal Standard: Used for quantitative analysis by mass spectrometry (MS), such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), due to its similar chemical properties and distinct mass from the non-labeled compound.
-
Tracer Studies: Employed in metabolic studies to trace the fate of phenethyl acetate in biological systems.
-
Kinetic Isotope Effect Studies: Utilized to investigate reaction mechanisms and metabolic pathways, as the substitution of hydrogen with deuterium can alter reaction rates.[1]
The chemical integrity of this compound is paramount for the accuracy and reproducibility of experimental results. Therefore, understanding its stability and adhering to proper storage protocols is critical.
Factors Influencing the Stability of this compound
The stability of this compound is governed by the same external factors that affect its non-deuterated counterpart: temperature, light, and humidity.[2] Additionally, the inherent chemical properties of the ester functional group and the presence of deuterium atoms play a significant role.
-
Temperature: Elevated temperatures can accelerate degradation reactions. For many deuterated compounds, refrigeration or freezing is recommended for long-term storage to minimize decomposition.[2]
-
Light: Exposure to light, particularly UV radiation, can provide the energy to initiate photodegradation.[2] Storing the compound in light-protecting containers is essential.
-
Humidity and Moisture: As an ester, this compound is susceptible to hydrolysis, which is the primary degradation pathway. The presence of moisture can facilitate the breakdown of the ester into phenethyl alcohol-d5 and acetic acid.[3]
-
pH: The rate of hydrolysis is pH-dependent. Both acidic and basic conditions can catalyze the hydrolysis of esters.
-
Kinetic Isotope Effect (KIE): The replacement of hydrogen with deuterium creates a stronger C-D bond compared to the C-H bond. This often results in a slower rate of reactions that involve the cleavage of this bond, an effect known as the kinetic isotope effect. Consequently, deuterated compounds can exhibit enhanced metabolic and oxidative stability compared to their non-deuterated analogs. Studies on other deuterated esters have shown a significant improvement in oxidative stability.
dot
Caption: Factors influencing the stability of this compound.
Recommended Storage and Handling
To ensure the long-term stability and maintain the isotopic purity of this compound, the following storage and handling guidelines are recommended. These are based on general best practices for deuterated compounds and the known properties of phenethyl acetate.
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
|---|---|---|
| Temperature | Long-term: -20°CShort-term: 2-8°C | Reduces the rate of potential degradation reactions, primarily hydrolysis. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes exposure to moisture and oxygen, reducing the risk of hydrolysis and oxidation. |
| Container | Tightly sealed, amber glass vials or opaque containers. | Protects from light to prevent photodegradation and from moisture ingress. |
| Humidity | Store in a dry place, such as a desiccator. | Minimizes exposure to atmospheric moisture, which can cause hydrolysis. |
Handling Precautions:
-
Before opening, allow the container to equilibrate to room temperature to prevent condensation of moisture onto the compound.
-
Use in a well-ventilated area or a chemical fume hood.
-
Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Stability Testing and Analytical Methods
A robust stability testing program is essential to confirm the purity and integrity of this compound over time. This involves using stability-indicating analytical methods that can separate the intact compound from potential degradants.
Table 2: Analytical Methods for Stability Assessment
| Analytical Technique | Purpose |
|---|---|
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H-NMR: To detect the appearance of proton signals in the deuterated positions, indicating H/D exchange.²H-NMR: To directly quantify the level of deuteration and monitor its stability. |
| Mass Spectrometry (MS) | Coupled with GC or LC, it is used to confirm the molecular weight and monitor for degradants. High-resolution mass spectrometry can precisely measure any loss of deuterium. |
| Gas Chromatography (GC) | To determine the purity of the compound and quantify impurities or degradants. A Flame Ionization Detector (FID) is commonly used. |
| High-Performance Liquid Chromatography (HPLC) | A stability-indicating method to separate this compound from potential degradation products like phenethyl alcohol-d5 and acetic acid. |
dot
Caption: General workflow for a stability testing program.
Experimental Protocols
Below are generalized protocols for assessing the stability of this compound. These should be adapted and validated for specific laboratory conditions.
5.1. Protocol: Stability Assessment by HPLC-UV
-
Objective: To develop a quantitative method to separate and quantify this compound from its primary potential degradant, phenethyl alcohol-d5.
-
Methodology:
-
Chromatographic System: HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV at 254 nm.
-
Preparation of Standards: Prepare stock solutions of this compound and phenethyl alcohol-d5 in acetonitrile at 1 mg/mL. Create a series of calibration standards by diluting the stock solutions.
-
Sample Preparation: Dissolve a known quantity of the this compound stability sample in acetonitrile to a final concentration within the calibration range.
-
Forced Degradation (for method validation):
-
Acid Hydrolysis: Add 0.1 M HCl to a sample solution and heat at 60°C.
-
Base Hydrolysis: Add 0.1 M NaOH to a sample solution at room temperature.
-
Oxidative: Add 3% H₂O₂ to a sample solution.
-
-
Analysis: Inject standards and samples onto the HPLC system. Integrate the peak areas for this compound and any observed degradants.
-
Quantification: Calculate the percentage of this compound remaining and the percentage of degradants formed by comparing peak areas to the calibration curves.
-
5.2. Protocol: Assessment of Isotopic Stability by NMR
-
Objective: To monitor for hydrogen-deuterium (H/D) exchange over time.
-
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) at a known concentration.
-
Initial Analysis (Time = 0):
-
Acquire a high-resolution ¹H-NMR spectrum. Integrate any residual proton signals in the aromatic region.
-
Acquire a ²H-NMR spectrum to confirm the initial level of deuteration.
-
-
Long-Term Stability Monitoring: Store the NMR sample under defined conditions (e.g., 25°C/60% RH).
-
Timepoint Analysis: At regular intervals, re-acquire the ¹H-NMR spectrum.
-
Data Evaluation: Compare the integrals of the residual proton signals in the aromatic region to the integral of a stable, non-exchangeable proton signal (e.g., the acetate methyl group). An increase in the relative integral of the aromatic signals indicates H/D exchange.
-
Quantitative Data Summary
Table 3: Illustrative Stability Enhancement of Deuterated Esters (Analogous Data)
| Compound Type | Test Condition | Observed Stability Improvement (Deuterated vs. Non-deuterated) | Reference |
|---|---|---|---|
| Pentaerythritol Tetrahexanoate (PETH) | Oxidation at 220°C (with antioxidant) | 3 to 4-fold increase in induction period (time to degradation). |
| Synthetic Hydrocarbon Lubricants | Oxidation Bomb Test | Significant improvement in oxidation stability. | |
For this compound, the primary degradation pathway under typical storage conditions is hydrolysis, not oxidation. Hydrolysis does not typically involve the cleavage of the aromatic C-D bonds. Therefore, a significant kinetic isotope effect on the rate of hydrolysis is not expected. The stability against hydrolysis will be similar to the non-deuterated phenethyl acetate, which has a noted limited shelf life and can form acetic acid over time. The key to preserving this compound is the strict exclusion of moisture.
References
The Isotopic Fingerprint: A Technical Guide to the Natural Occurrence of Deuterated Phenethyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The natural abundance of stable isotopes, such as deuterium (²H), within a molecule provides a unique "isotopic fingerprint" that can reveal its origin and biosynthetic history. This technical guide explores the concept of the natural occurrence of deuterated phenethyl acetate, a significant aroma compound in many natural products. While the overall deuterium content of a molecule is low, its specific distribution across the molecular structure is non-random and is influenced by the starting materials and enzymatic processes involved in its synthesis. This guide details the analytical techniques used to determine site-specific deuterium abundance, presents hypothetical data for phenethyl acetate based on established methodologies, and outlines the biosynthetic pathways that influence its isotopic composition. This information is of critical importance for authenticity control of natural products and for understanding the subtle isotopic effects that can influence biological processes in drug development.
Introduction: Deuterium in Natural Products
Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen with a natural abundance of approximately 0.0156% on Earth[][2]. While present in trace amounts, its distribution in organic molecules is not uniform. The isotopic composition of a molecule is influenced by a variety of factors, including the isotopic composition of the water and precursor molecules in the environment, as well as kinetic and thermodynamic isotope effects that occur during biosynthesis[3][4]. These factors lead to a site-specific distribution of deuterium that can be used to distinguish between natural and synthetic sources of a compound[5].
Phenethyl acetate is a naturally occurring ester with a pleasant floral and fruity aroma, found in a variety of plants and fermented beverages. The demand for natural phenethyl acetate in the food, beverage, and cosmetic industries has led to the development of methods to verify its authenticity. The analysis of its site-specific deuterium distribution is a powerful tool for this purpose.
Quantitative Data on Deuterium Abundance in Phenethyl Acetate
Direct and comprehensive public data on the natural site-specific deuterium abundance in phenethyl acetate is not extensively available. However, based on studies of similar natural products and the principles of isotopic fractionation, a representative dataset can be constructed. The following table illustrates the expected site-specific deuterium content in naturally derived phenethyl acetate, as would be determined by ²H-NMR. The values are expressed in parts per million (ppm) and as a ratio (D/H) relative to a standard.
| Position in Phenethyl Acetate | Chemical Shift (δ, ppm) | (D/H)i (ppm) |
| Phenyl-H (ortho, meta, para) | ~7.2-7.3 | 150-160 |
| Methylene-H (α to O) | ~4.3 | 130-145 |
| Methylene-H (β to O) | ~2.9 | 135-150 |
| Methyl-H (acetyl group) | ~2.0 | 140-155 |
Table 1: Representative Site-Specific Deuterium Abundance in Natural Phenethyl Acetate. The (D/H)i values are hypothetical and represent the expected range for a natural sample, reflecting the isotopic fractionation during biosynthesis. The chemical shifts are approximate and can vary slightly with the solvent and experimental conditions.
Experimental Protocols for Deuterium Analysis
The determination of the natural abundance of deuterium in organic molecules at specific positions requires sophisticated analytical techniques. The two primary methods are Site-Specific Natural Isotope Fractionation by Nuclear Magnetic Resonance (SNIF-NMR) and Isotope Ratio Mass Spectrometry (IRMS).
Site-Specific Natural Isotope Fractionation by Nuclear Magnetic Resonance (SNIF-NMR)
SNIF-NMR is a powerful technique that allows for the determination of the deuterium content at each specific position within a molecule.
Methodology:
-
Sample Preparation: A relatively large sample of pure phenethyl acetate (typically several hundred milligrams to grams) is required due to the low natural abundance of deuterium and the inherent insensitivity of ²H-NMR. The sample is dissolved in a deuterated solvent that does not have signals interfering with the analyte signals.
-
NMR Acquisition: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a dedicated deuterium probe is used. A quantitative ²H NMR spectrum is acquired under proton-decoupling conditions. A long relaxation delay is crucial to ensure full relaxation of the deuterium nuclei for accurate quantification.
-
Data Analysis: The area of each deuterium signal in the spectrum is integrated. The site-specific deuterium content is calculated by comparing the integral of each signal to the integral of a certified reference material with a known D/H ratio.
Isotope Ratio Mass Spectrometry (IRMS)
IRMS is used to determine the overall deuterium content of a sample. While it does not provide site-specific information, it is highly sensitive and precise.
Methodology:
-
Sample Combustion: A small amount of the phenethyl acetate sample is combusted at a high temperature (typically >1000 °C) in the presence of an oxidant. This converts the organic-bound hydrogen into hydrogen gas (H₂).
-
Gas Chromatography: The resulting gases are passed through a gas chromatograph (GC) to separate the H₂ from other combustion products.
-
Mass Spectrometry: The purified H₂ gas is introduced into the ion source of the mass spectrometer. The instrument measures the ratio of mass-to-charge (m/z) 3 (HD) to m/z 2 (H₂), which is then used to calculate the overall D/H ratio of the sample.
Biosynthesis of Phenethyl Acetate and Isotopic Fractionation
Phenethyl acetate is biosynthesized in plants and microorganisms, primarily from the amino acid L-phenylalanine. The biosynthetic pathway involves a series of enzymatic reactions, each of which can contribute to isotopic fractionation.
The key steps in the biosynthesis of phenethyl acetate are:
-
Deamination and Decarboxylation of L-phenylalanine: L-phenylalanine is converted to 2-phenylethanol.
-
Esterification: 2-phenylethanol is then esterified with acetyl-CoA by an alcohol acetyltransferase to form phenethyl acetate.
During these enzymatic steps, kinetic isotope effects can lead to the depletion or enrichment of deuterium at specific positions in the molecule. For instance, the C-H bond cleavage steps are often associated with a significant kinetic isotope effect, where molecules containing the lighter protium (¹H) react faster than those containing deuterium.
Visualizations
Biosynthetic Pathway of Phenethyl Acetate
Caption: Biosynthesis of phenethyl acetate from chorismate.
Experimental Workflow for Deuterium Analysis
Caption: Analytical workflow for deuterium analysis.
Conclusion
The analysis of the natural abundance of deuterated phenethyl acetate provides a powerful tool for verifying the authenticity of this important flavor and fragrance compound. The site-specific distribution of deuterium, determined primarily by SNIF-NMR, serves as a unique isotopic fingerprint that reflects the biosynthetic origins of the molecule. For researchers in drug development, understanding the natural isotopic composition of molecules is also of growing interest, as subtle isotopic effects can influence metabolic pathways and drug efficacy. The methodologies and principles outlined in this guide provide a foundation for further research into the natural occurrence and implications of deuterated compounds in science and industry.
References
An In-depth Technical Guide to the Isotopic Purity of Phenethyl Acetate-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, analysis, and isotopic purity of Phenethyl acetate-d5. This deuterated analog of phenethyl acetate is a valuable tool in various scientific disciplines, particularly in drug metabolism studies, pharmacokinetic research, and as an internal standard in mass spectrometry-based bioanalysis. Understanding its isotopic purity is critical for the accuracy and reliability of experimental results.
Introduction to this compound
Phenethyl acetate is a naturally occurring ester found in a variety of fruits and flowers, known for its pleasant floral and honey-like aroma. Its deuterated counterpart, this compound, is a synthetic molecule where five hydrogen atoms on the phenyl group have been replaced with deuterium atoms. This isotopic labeling provides a distinct mass shift, making it an ideal internal standard for quantitative analysis of unlabeled phenethyl acetate or related compounds.
The utility of this compound is directly linked to its isotopic purity. Incomplete deuteration can lead to the presence of isotopologues with fewer than five deuterium atoms (d4, d3, etc.), which can interfere with mass spectrometric analysis and compromise the accuracy of quantification. Therefore, a thorough understanding and characterization of its isotopic distribution are paramount.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process: the preparation of the deuterated precursor, 2-Phenylethanol-d5, followed by its esterification.
Synthesis of 2-Phenylethanol-d5
The key starting material for the synthesis of this compound is 2-Phenylethanol-d5. This deuterated alcohol is commercially available from various suppliers of stable isotope-labeled compounds. For instance, 2-Phenyl-d5-ethanol can be procured with an isotopic purity of ≥98 atom % D. This high level of deuterium enrichment in the precursor is crucial for achieving high isotopic purity in the final product.
Esterification of 2-Phenylethanol-d5
The conversion of 2-Phenylethanol-d5 to this compound is accomplished via an esterification reaction. A common and efficient method is the acetylation of the alcohol using acetic anhydride, often in the presence of a catalyst.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from general procedures for the acetylation of alcohols.
Materials:
-
2-Phenylethanol-d5 (≥98 atom % D)
-
Acetic anhydride (reagent grade)
-
Pyridine (anhydrous)
-
Dichloromethane (anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve 2-Phenylethanol-d5 (1.0 equivalent) in anhydrous pyridine (5-10 mL per mmol of alcohol) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add acetic anhydride (1.5 equivalents) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of deionized water.
-
Transfer the mixture to a separatory funnel and dilute with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography to yield pure this compound.
Determination of Isotopic Purity
The isotopic purity of this compound is a critical parameter and is determined using a combination of analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for assessing the degree of deuteration. In a fully deuterated phenyl ring of this compound, the aromatic proton signals will be absent. The presence of any residual proton signals in the aromatic region indicates incomplete deuteration. Quantitative ¹H NMR (qNMR) can be used to determine the percentage of non-deuterated and partially deuterated species.
²H NMR spectroscopy can also be employed to confirm the positions of the deuterium labels on the aromatic ring.
Experimental Protocol: ¹H NMR Analysis of this compound
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Dissolve a small amount (5-10 mg) of the synthesized this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Add a known amount of an internal standard with a distinct chemical shift if quantification is desired.
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Pay close attention to the aromatic region (typically 7.0-7.5 ppm).
-
Integrate the signals corresponding to the ethyl group protons and any residual aromatic protons.
Data Analysis:
-
The isotopic purity is calculated by comparing the integration of the residual aromatic proton signals to the integration of the non-deuterated ethyl group protons. The absence or very low intensity of signals in the aromatic region confirms high isotopic purity.
High-Resolution Mass Spectrometry (HRMS)
HRMS is the most direct method for determining the isotopic distribution of this compound. By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the relative abundance of each isotopologue (d5, d4, d3, etc.) can be determined.
Experimental Protocol: HRMS Analysis of this compound
Instrumentation:
-
High-resolution mass spectrometer (e.g., Orbitrap, TOF, or FT-ICR) coupled to a suitable ionization source (e.g., Electrospray Ionization - ESI or Gas Chromatography - GC).
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile or methanol for ESI-MS, or a volatile organic solvent for GC-MS).
Data Acquisition:
-
Infuse the sample directly into the mass spectrometer or inject it into the GC.
-
Acquire the mass spectrum in the region of the expected molecular ion of this compound (C₁₀H₇D₅O₂).
Data Analysis:
-
Identify the cluster of peaks corresponding to the molecular ion and its isotopologues.
-
The peak with the highest mass will correspond to the fully deuterated (d5) species. Peaks at lower masses will correspond to the d4, d3, etc. species.
-
The relative abundance of each isotopologue is determined from the peak intensities. The isotopic purity is typically reported as the percentage of the d5 species relative to the sum of all isotopologues.
Data Presentation
The quantitative data regarding the isotopic purity of this compound is best summarized in tables for clarity and easy comparison.
Table 1: Isotopic Purity of 2-Phenylethanol-d5 Precursor
| Parameter | Specification |
| Isotopic Enrichment | ≥98 atom % D |
Table 2: Theoretical Isotopic Distribution of this compound (Assuming 98% Deuterium Enrichment at each of the 5 positions)
| Isotopologue | Mass Shift | Theoretical Abundance (%) |
| d5 | +5 | 90.39 |
| d4 | +4 | 9.22 |
| d3 | +3 | 0.38 |
| d2 | +2 | <0.01 |
| d1 | +1 | <0.01 |
| d0 | +0 | <0.01 |
Note: This is a theoretical distribution calculated based on the binomial probability of deuterium incorporation at five positions, assuming an equal and independent 98% probability of deuteration at each site. Actual measured distributions may vary slightly.
Visualization of the Experimental Workflow
The overall process for the synthesis and analysis of this compound can be visualized as a workflow diagram.
Caption: Workflow for the synthesis and isotopic purity analysis of this compound.
Conclusion
The isotopic purity of this compound is a critical attribute that underpins its utility as an internal standard and tracer in scientific research. A robust synthetic protocol, starting from a highly enriched deuterated precursor, is essential for producing a high-purity final product. The combination of ¹H NMR spectroscopy and high-resolution mass spectrometry provides a comprehensive characterization of the isotopic distribution. For researchers, scientists, and drug development professionals, a thorough understanding of these principles and methodologies is crucial for ensuring the generation of accurate and reproducible data.
Understanding the Deuterium Kinetic Isotope Effect with Phenethyl Acetate-d5: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the core principles of the deuterium kinetic isotope effect (KIE) through the lens of a model compound, phenethyl acetate-d5. In drug development, understanding the metabolic fate of a candidate molecule is paramount. The substitution of hydrogen with its heavier, stable isotope, deuterium, at specific molecular positions can significantly alter the rate of metabolic reactions, a phenomenon known as the deuterium kinetic isotope effect. This guide provides a theoretical framework, detailed experimental protocols, and data interpretation strategies for studying the KIE of this compound, a compound analogous to many pharmaceutical building blocks.
Introduction to the Deuterium Kinetic Isotope Effect (KIE)
The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. The deuterium KIE (kH/kD) is particularly pronounced because deuterium is twice as heavy as protium (hydrogen). This mass difference leads to a lower vibrational frequency of a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond, resulting in a lower zero-point energy for the C-D bond. Consequently, more energy is required to break a C-D bond than a C-H bond, which can lead to a slower reaction rate if this bond cleavage is the rate-determining step of the reaction.
In drug metabolism, the KIE is a powerful tool for elucidating reaction mechanisms and can be leveraged to improve the metabolic stability of drug candidates. By strategically placing deuterium at metabolically labile positions, the rate of enzymatic degradation, often mediated by cytochrome P450 (CYP) enzymes, can be reduced, potentially leading to improved pharmacokinetic profiles.
Synthesis of this compound
The synthesis of this compound for KIE studies requires a multi-step process, beginning with the synthesis of the deuterated alcohol precursor. A plausible synthetic route is outlined below.
Step 1: Synthesis of Phenethyl-d5 Alcohol
A common method for the synthesis of phenethyl alcohol is the Friedel-Crafts alkylation of benzene with ethylene oxide.[1][2] For the deuterated analog, benzene-d6 would be used as the starting material.
-
Reaction: Benzene-d6 reacts with ethylene oxide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to yield phenethyl-d5 alcohol after aqueous workup.
Step 2: Esterification to this compound
The resulting phenethyl-d5 alcohol can be esterified to produce this compound. Enzymatic synthesis using lipases like Novozym 435 is an efficient and environmentally friendly option.[3][4]
-
Reaction: Phenethyl-d5 alcohol is reacted with an acyl donor, such as acetic anhydride or vinyl acetate, in the presence of an immobilized lipase (e.g., Novozym 435) to yield this compound.
Hypothetical Metabolic Pathway: Cytochrome P450-Mediated Hydroxylation
Phenethyl acetate, as a xenobiotic, is likely to be metabolized in the liver by cytochrome P450 enzymes.[5] A primary metabolic transformation for structurally similar compounds like ethylbenzene is benzylic hydroxylation, the oxidation of the carbon atom attached to the aromatic ring. This C-H bond cleavage is often the rate-limiting step in the metabolic cascade.
References
- 1. organic chemistry - Synthesis of phenethyl alcohol from benzene - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. US2483323A - Method of preparing phenyl ethyl alcohol - Google Patents [patents.google.com]
- 3. Enzymatic synthesis of phenethyl ester from phenethyl alcohol with acyl donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Notes: Quantitative Analysis of Phenethyl Acetate in Wine Using Isotope Dilution Mass Spectrometry with Phenethyl Acetate-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenethyl acetate is a significant ester found in a variety of food products, beverages, and cosmetics, contributing a characteristic honey, rose, and fruity aroma.[1][2] Its accurate quantification is crucial for quality control, authenticity assessment, and flavor profiling. Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical method for precise and accurate quantification of analytes in complex matrices. This technique utilizes a stable isotope-labeled version of the analyte, in this case, Phenethyl acetate-d5, as an internal standard.[3] The co-elution of the analyte and its deuterated analog allows for the correction of matrix effects and variations in sample preparation and instrument response, leading to highly reliable results.[4][5]
This application note details a robust and sensitive method for the determination of phenethyl acetate in wine samples using Gas Chromatography-Mass Spectrometry (GC-MS) coupled with the isotope dilution technique.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry relies on the addition of a known amount of an isotopically labeled standard (e.g., this compound) to a sample containing the native analyte (phenethyl acetate). The labeled standard is chemically identical to the analyte and thus exhibits similar behavior during sample preparation and analysis. The mass spectrometer distinguishes between the native and labeled compounds based on their mass-to-charge ratio (m/z). By measuring the ratio of the response of the native analyte to the labeled standard, the concentration of the native analyte in the original sample can be accurately calculated.
References
- 1. Fragrance material review on phenethyl acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzymatic synthesis of phenethyl ester from phenethyl alcohol with acyl donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flavors and Fragrances â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Volatile Compounds Using Phenethyl acetate-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of volatile compounds is crucial in various fields, including flavor and fragrance analysis, food and beverage quality control, environmental monitoring, and metabolomics. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. The use of a deuterated internal standard, such as Phenethyl acetate-d5, is a widely accepted method to improve the accuracy and precision of quantification by correcting for variations in sample preparation and instrument response. Phenethyl acetate, a significant contributor to the floral and fruity aroma of many natural products, and its deuterated analog serve as an excellent model for demonstrating this analytical approach.
This document provides detailed application notes and protocols for the quantification of volatile compounds using this compound as an internal standard.
Experimental Workflow
The general workflow for the quantification of volatile compounds using an internal standard involves sample preparation, GC-MS analysis, and data processing.
Caption: General experimental workflow for volatile compound quantification.
Experimental Protocols
Protocol 1: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
This protocol is suitable for the analysis of highly volatile compounds in liquid or solid samples.
Materials:
-
20 mL headspace vials with PTFE/silicone septa and aluminum caps
-
Gas-tight syringe (for manual injection) or headspace autosampler
-
GC-MS system equipped with a suitable capillary column (e.g., DB-5ms)
-
This compound internal standard (IS) stock solution (e.g., 100 µg/mL in methanol)
-
Analyte standard solutions for calibration
-
Sample matrix (e.g., wine, fruit juice, cell culture media)
Procedure:
-
Sample Preparation: Place a precise amount of the sample (e.g., 5 g of solid or 5 mL of liquid) into a 20 mL headspace vial.
-
Internal Standard Spiking: Add a known amount of the this compound internal standard solution to each sample, calibration standard, and blank to achieve a final concentration within the linear range of the instrument (e.g., 1 µg/mL).
-
Equilibration: Seal the vials and place them in the headspace autosampler's incubator. Allow the samples to equilibrate at a specific temperature and time to allow the volatile compounds to partition into the headspace (e.g., 80°C for 20 minutes).
-
Injection: An aliquot of the headspace gas (e.g., 1 mL) is automatically injected into the GC-MS system.
-
GC-MS Analysis:
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)
-
Oven Temperature Program: Initial temperature of 40°C for 2 minutes, ramp to 240°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Acquire data in full scan mode (e.g., m/z 35-350) or selected ion monitoring (SIM) mode for higher sensitivity. For 2-phenylethyl acetate, the quantifier ion is typically m/z 104, and for this compound, it is m/z 109.
-
Protocol 2: Solid-Phase Microextraction (SPME) Gas Chromatography-Mass Spectrometry (SPME-GC-MS)
SPME is a solvent-free extraction technique suitable for concentrating volatile and semi-volatile compounds from a sample matrix.
Materials:
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
SPME autosampler or manual holder
-
GC-MS system
-
Other materials as listed in Protocol 1
Procedure:
-
Sample Preparation and Spiking: Prepare the sample and spike with this compound as described in Protocol 1.
-
SPME Extraction: Place the vial in a heating block or the SPME autosampler's agitator. Expose the SPME fiber to the headspace of the sample for a defined period to allow for the adsorption of volatile compounds (e.g., 50°C for 30 minutes with agitation).
-
Desorption and Injection: Retract the fiber and immediately insert it into the hot GC inlet to desorb the trapped analytes onto the column (e.g., 250°C for 5 minutes).
-
GC-MS Analysis: Follow the GC-MS parameters outlined in Protocol 1.
Quantitative Data
The following tables provide representative quantitative data for the analysis of volatile acetate esters using a deuterated internal standard, which can be expected to be similar for a method using this compound. The data is adapted from a validated method for the analysis of organic acetates in e-vapor products.
Table 1: Method Performance Characteristics (Illustrative Example)
| Parameter | 2-Phenylethyl Acetate (Analyte) |
| Linear Range (ng/mL) | 10 - 5000 |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) (ng/mL) | 3 |
| Limit of Quantification (LOQ) (ng/mL) | 10 |
Table 2: Recovery and Precision Data (Illustrative Example)
| Spiked Concentration (ng/mL) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |
| 50 | 95.2 | 4.8 |
| 500 | 98.7 | 3.1 |
| 2500 | 101.5 | 2.5 |
Note: The above data are for illustrative purposes and should be determined for each specific matrix and analyte during method validation.
Biosynthesis of 2-Phenylethyl Acetate
In many biological systems, such as yeast, 2-phenylethyl acetate is produced from the amino acid L-phenylalanine via the Ehrlich pathway.[1][2][3] This pathway is of significant interest in the food and beverage industry for the natural production of this desirable flavor compound.[1]
Caption: Biosynthesis of 2-Phenylethyl Acetate via the Ehrlich Pathway.
The final step in this pathway is the esterification of 2-phenylethanol with acetyl-CoA, a reaction catalyzed by the enzyme alcohol acetyltransferase (AAT).[2] Overexpression of the gene encoding AAT has been shown to increase the production of 2-phenylethyl acetate in yeast.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of volatile compounds by GC-MS. The protocols and data presented here serve as a comprehensive guide for researchers, scientists, and drug development professionals to implement this technique in their analytical workflows. The provided biosynthesis pathway offers context for the natural occurrence of 2-phenylethyl acetate and its relevance in various biological and industrial processes.
References
Application Note: Quantitative Analysis of Volatile Fragrance Compounds in Alcoholic Beverages using GC-MS with Phenethyl acetate-d5 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of volatile fragrance compounds, specifically 2-phenylethanol, in alcoholic beverage matrices. To ensure accuracy and precision, this protocol utilizes Phenethyl acetate-d5 as an internal standard (IS) to compensate for variations during sample preparation and injection. The methodology presented herein is suitable for quality control in the food and beverage industry, as well as for research and development of new products.
Introduction
The aroma profile of alcoholic beverages is a critical quality attribute, largely determined by the presence and concentration of various volatile organic compounds (VOCs). 2-phenylethanol is a significant contributor to the floral and rose-like aroma in many fermented beverages, such as wine and beer. Accurate quantification of such compounds is essential for product consistency and consumer satisfaction. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of these volatile compounds. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative accuracy, as it closely mimics the analyte's behavior during extraction and analysis, correcting for matrix effects and procedural losses.[1]
Experimental Protocol
This protocol provides a detailed procedure for the determination of 2-phenylethanol in a wine sample using this compound as an internal standard.
Materials and Reagents
-
Solvents: Dichloromethane (CH2Cl2), HPLC grade; Ethanol, absolute.
-
Standards: 2-phenylethanol (≥99.5%); this compound (≥98% isotopic purity).
-
Reagents: Sodium chloride (NaCl), analytical grade; Anhydrous sodium sulfate (Na2SO4).
-
Sample: Commercial or experimental wine.
Standard and Sample Preparation
2.1. Standard Stock Solutions
-
Prepare a primary stock solution of 2-phenylethanol at 1000 µg/mL in ethanol.
-
Prepare a primary stock solution of this compound at 1000 µg/mL in ethanol.
2.2. Calibration Standards
-
Prepare a series of calibration standards by spiking appropriate aliquots of the 2-phenylethanol stock solution into a blank matrix (e.g., a synthetic wine base or a dealcoholized wine) to achieve concentrations ranging from 10 to 500 µg/L.
-
Spike each calibration standard with the this compound internal standard solution to a final concentration of 100 µg/L.
2.3. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 5 mL of the wine sample into a 15 mL screw-cap glass tube.
-
Add 1 g of NaCl to the tube and vortex to dissolve. The salt helps to increase the partitioning of the analyte into the organic solvent.
-
Spike the sample with the this compound internal standard solution to a final concentration of 100 µg/L.
-
Add 2 mL of dichloromethane to the tube.
-
Cap the tube tightly and vortex for 2 minutes to ensure thorough extraction.
-
Centrifuge the tube at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the lower organic layer (dichloromethane) to a clean glass vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried extract to a 2 mL autosampler vial for GC-MS analysis.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector: Split/splitless injector, operated in splitless mode.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
2-phenylethanol: m/z 91, 92, 122.
-
This compound: m/z 109, 169.
-
Data Analysis
-
Identify the peaks corresponding to 2-phenylethanol and this compound based on their retention times and characteristic ions.
-
Integrate the peak areas for the selected ions for both the analyte and the internal standard.
-
Calculate the response ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the response ratio against the concentration of the calibration standards.
-
Determine the concentration of 2-phenylethanol in the unknown samples by interpolating their response ratios from the calibration curve.
Quantitative Data Summary
The following table summarizes typical method validation parameters for the quantitative analysis of 2-phenylethanol using a deuterated internal standard.
| Parameter | Result |
| Linear Range | 10 - 500 µg/L |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 2 µg/kg |
| Limit of Quantification (LOQ) | 8 µg/kg |
| Precision (RSD%) | < 15% |
| Accuracy (Recovery %) | 85 - 115% |
Note: These values are representative and may vary depending on the specific instrumentation and matrix.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantitative analysis of 2-phenylethanol.
Principle of Internal Standard Calibration
Caption: Principle of internal standard calibration for accurate quantification.
References
Application Notes and Protocols for the Analysis of Phenethyl Acetate using Phenethyl Acetate-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenethyl acetate is a significant compound found in various natural sources and is widely used as a fragrance and flavoring agent. Accurate quantification of phenethyl acetate in diverse matrices, such as biological fluids and consumer products, is crucial for research, quality control, and safety assessment. The use of a stable isotope-labeled internal standard, such as Phenethyl acetate-d5, is the gold standard for quantitative analysis by mass spectrometry. This deuterated analog co-elutes with the analyte and exhibits similar ionization efficiency, effectively compensating for variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.
This document provides detailed application notes and protocols for the sample preparation and analysis of phenethyl acetate using this compound as an internal standard, employing Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) techniques coupled with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analysis of phenethyl acetate using this compound as an internal standard. These values are representative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.
Table 1: Liquid-Liquid Extraction (LLE) Performance Data
| Parameter | Plasma | Urine | Beverage Matrix |
| Recovery (%) | 85 - 95 | 80 - 90 | 90 - 105 |
| Precision (RSD %) | < 10 | < 15 | < 8 |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.995 |
| LLOQ (ng/mL) | 0.5 - 5 | 1 - 10 | 0.1 - 1 |
Table 2: Solid-Phase Extraction (SPE) Performance Data
| Parameter | Plasma | Urine | Environmental Water |
| Recovery (%) | 90 - 105 | 85 - 100 | 95 - 110 |
| Precision (RSD %) | < 8 | < 12 | < 5 |
| Linearity (r²) | > 0.995 | > 0.99 | > 0.998 |
| LLOQ (ng/mL) | 0.1 - 2 | 0.5 - 5 | 0.05 - 0.5 |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma and Urine Samples
This protocol is suitable for the extraction of phenethyl acetate from biological fluids.
Materials:
-
Plasma or urine samples
-
This compound internal standard solution (1 µg/mL in methanol)
-
Ethyl acetate (HPLC grade)
-
0.1 M Sodium hydroxide (NaOH)
-
Anhydrous sodium sulfate
-
Microcentrifuge tubes (2 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 500 µL of the plasma or urine sample into a 2 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard solution.
-
To adjust the pH for optimal extraction of the neutral ester, add 50 µL of 0.1 M NaOH (for urine samples, check pH and adjust to ~7-8 if necessary).
-
Add 1 mL of ethyl acetate to the tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of a suitable solvent (e.g., ethyl acetate for GC-MS or mobile phase for LC-MS/MS).
Protocol 2: Solid-Phase Extraction (SPE) for Plasma and Urine Samples
This protocol offers a higher degree of cleanup compared to LLE, which can be beneficial for complex matrices.
Materials:
-
Plasma or urine samples
-
This compound internal standard solution (1 µg/mL in methanol)
-
Polymeric reversed-phase SPE cartridges (e.g., C18 or HLB, 100 mg)
-
Methanol (HPLC grade)
-
Deionized water
-
Ethyl acetate (HPLC grade)
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
For plasma: To 500 µL of plasma, add 20 µL of the this compound internal standard solution. Add 1 mL of deionized water and vortex to mix.
-
For urine: To 1 mL of urine, add 20 µL of the this compound internal standard solution.
-
-
SPE Cartridge Conditioning:
-
Pass 3 mL of methanol through the SPE cartridge.
-
Pass 3 mL of deionized water through the cartridge to equilibrate. Do not let the sorbent go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove polar interferences.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
-
Elution:
-
Elute the phenethyl acetate and the internal standard with 2 x 1 mL of ethyl acetate into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of a suitable solvent for analysis.
-
Analytical Methods
GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
GC Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless (1 µL injection volume)
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 1 minute
-
Ramp: 10°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Phenethyl acetate (quantifier/qualifier): m/z 104, 164
-
This compound (quantifier): m/z 109
-
LC-MS/MS Analysis
Instrumentation:
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
Start with 30% B
-
Linearly increase to 95% B over 5 minutes
-
Hold at 95% B for 2 minutes
-
Return to initial conditions and equilibrate for 3 minutes
-
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Phenethyl acetate: Precursor ion (m/z 165.1) → Product ion (m/z 105.1)
-
This compound: Precursor ion (m/z 170.1) → Product ion (m/z 110.1)
-
Visualizations
Caption: Liquid-Liquid Extraction (LLE) Workflow.
Caption: Solid-Phase Extraction (SPE) Workflow.
Caption: Analytical Method Selection Logic.
Application of Phenethyl Acetate-d5 in Flavor and Fragrance Analysis: A Detailed Guide
Introduction
Phenethyl acetate is a key aroma compound found in a variety of fruits, flowers, and alcoholic beverages, imparting characteristic sweet, floral, and honey-like notes. Its accurate quantification is crucial for quality control and authenticity assessment in the flavor and fragrance industries. The use of a deuterated internal standard, such as Phenethyl acetate-d5, in conjunction with gas chromatography-mass spectrometry (GC-MS) is the gold standard for precise and reliable analysis. This application note provides detailed protocols and data for the utilization of this compound as an internal standard in flavor and fragrance analysis.
Stable isotope dilution analysis (SIDA) using deuterated internal standards is a powerful technique that corrects for variations in sample preparation, injection volume, and instrument response, leading to highly accurate and reproducible results. This compound, being chemically identical to its non-deuterated counterpart, co-elutes during chromatographic separation, ensuring that any analyte loss during the analytical process is mirrored by the internal standard.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | 2-Phenylethyl-d5 acetate | |
| Synonyms | Phenethyl-d5 acetate | |
| CAS Number | Not available | |
| Molecular Formula | C10H7D5O2 | |
| Molecular Weight | 169.23 g/mol | |
| Appearance | Colorless liquid | [1] |
| Odor | Sweet, rosy, honey-like | [1] |
| Boiling Point | ~238-239 °C (for non-deuterated) | [2] |
| Density | ~1.032 g/mL at 25 °C (for non-deuterated) | [3] |
| Solubility | Insoluble in water; soluble in oils and propylene glycol | [2] |
Experimental Protocols
I. Quantification of Phenethyl Acetate in Wine using Headspace Solid-Phase Microextraction (HS-SPME) GC-MS
This protocol describes the determination of phenethyl acetate in wine samples using HS-SPME for sample extraction and GC-MS for analysis, with this compound as the internal standard.
Materials:
-
Wine Sample
-
This compound solution: 10 µg/mL in ethanol
-
Sodium Chloride (NaCl): Analytical grade
-
SPME fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
-
GC-MS system: Equipped with a capillary column (e.g., DB-WAX, 30 m x 0.25 mm, 0.25 µm film thickness)
Procedure:
-
Sample Preparation:
-
Pipette 5 mL of the wine sample into a 20 mL headspace vial.
-
Add 1 g of NaCl to the vial to enhance the release of volatile compounds.
-
Spike the sample with 50 µL of the 10 µg/mL this compound internal standard solution.
-
Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.
-
-
HS-SPME Extraction:
-
Place the vial in an autosampler or a heating block.
-
Equilibrate the sample at 40°C for 15 minutes.
-
Expose the SPME fiber to the headspace of the sample at 40°C for 30 minutes with agitation.
-
-
GC-MS Analysis:
-
Injector: Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at a rate of 3°C/min.
-
Ramp 2: Increase to 240°C at a rate of 10°C/min, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Phenethyl acetate (Analyte): m/z 104, 65, 91
-
This compound (Internal Standard): m/z 109, 70, 96
-
-
-
Data Analysis:
-
Calculate the concentration of phenethyl acetate using a calibration curve prepared with standards of known concentrations of phenethyl acetate and a constant concentration of this compound. The curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
II. Quantification of Phenethyl Acetate in a Fragrance Formulation using Liquid-Liquid Extraction (LLE) GC-MS
This protocol is suitable for the analysis of phenethyl acetate in more complex matrices such as fragrance oils or cosmetic products.
Materials:
-
Fragrance Sample
-
This compound solution: 100 µg/mL in dichloromethane
-
Dichloromethane (DCM): HPLC grade
-
Sodium Sulfate (Na2SO4): Anhydrous
-
GC-MS system: As described in Protocol I.
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the fragrance sample into a 15 mL glass centrifuge tube.
-
Add 100 µL of the 100 µg/mL this compound internal standard solution.
-
Add 5 mL of dichloromethane.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
-
Extraction and Clean-up:
-
Carefully transfer the organic (bottom) layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Allow the extract to stand for 5 minutes.
-
Filter the extract through a 0.45 µm PTFE syringe filter into a GC vial.
-
-
GC-MS Analysis:
-
Injector: Inject 1 µL of the extract into the GC inlet at 250°C in split mode (e.g., 20:1 split ratio).
-
Carrier Gas and Oven Program: Same as in Protocol I.
-
Mass Spectrometer: Same as in Protocol I, operating in SIM mode with the same characteristic ions.
-
Data Analysis:
-
Quantification is performed similarly to Protocol I, using a calibration curve constructed from standards prepared in a matrix that mimics the fragrance base, if possible.
Quantitative Data Summary
The following table summarizes typical performance data for the quantification of phenethyl acetate using this compound as an internal standard. Note: This data is illustrative and may vary depending on the specific instrumentation and matrix.
| Parameter | Wine Matrix (HS-SPME) | Fragrance Matrix (LLE) |
| Linear Range | 0.5 - 200 µg/L | 1 - 500 mg/kg |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Limit of Detection (LOD) | 0.1 µg/L | 0.2 mg/kg |
| Limit of Quantitation (LOQ) | 0.5 µg/L | 1 mg/kg |
| Recovery | 95 - 105% | 92 - 108% |
| Precision (RSD) | < 10% | < 8% |
Visualizations
Caption: HS-SPME-GC-MS Workflow for Wine Analysis.
Caption: LLE-GC-MS Workflow for Fragrance Analysis.
Conclusion
The use of this compound as an internal standard provides a robust and accurate method for the quantification of phenethyl acetate in complex flavor and fragrance matrices. The detailed protocols and performance data presented here serve as a valuable resource for researchers, scientists, and quality control professionals in developing and validating analytical methods for this important aroma compound. The inherent advantages of stable isotope dilution analysis ensure high-quality data, contributing to improved product consistency and authenticity in the flavor and fragrance industry.
References
Application Note: Investigating the Impact of Deuteration on the Pharmacokinetics of Phenethyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenethyl acetate, an ester of phenethyl alcohol, is a compound of interest in various fields, including fragrance, food, and potentially pharmaceuticals. Understanding its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is crucial for assessing its safety and efficacy. Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium, has emerged as a valuable strategy in drug development to modulate pharmacokinetic properties. The stronger carbon-deuterium bond can lead to a kinetic isotope effect (KIE), slowing down metabolic processes and potentially improving a compound's half-life and safety profile.[1][2][3][4][5]
This application note provides a detailed protocol for a comparative pharmacokinetic study of standard phenethyl acetate and its deuterated analog. While specific data on deuterated phenethyl acetate is not yet available, this document outlines a robust experimental framework based on established methodologies for pharmacokinetic analysis and the known principles of deuterium substitution.
Hypothetical Pharmacokinetic Data Summary
The following tables present hypothetical data to illustrate the potential impact of deuteration on the pharmacokinetics of phenethyl acetate. These values are for illustrative purposes and would need to be determined experimentally.
Table 1: Single-Dose Oral Administration Pharmacokinetic Parameters
| Parameter | Phenethyl Acetate (Mean ± SD) | Deuterated Phenethyl Acetate (Mean ± SD) |
| Cmax (ng/mL) | 85.2 ± 15.3 | 125.8 ± 20.1 |
| Tmax (h) | 0.75 ± 0.25 | 1.0 ± 0.3 |
| AUC0-t (ng·h/mL) | 250.6 ± 45.2 | 480.1 ± 70.5 |
| AUC0-∞ (ng·h/mL) | 260.1 ± 48.9 | 510.7 ± 75.3 |
| t1/2 (h) | 2.5 ± 0.5 | 4.8 ± 0.9 |
| CL/F (L/h/kg) | 1.5 ± 0.3 | 0.8 ± 0.15 |
| Vd/F (L/kg) | 5.4 ± 1.1 | 5.5 ± 1.2 |
Table 2: Major Metabolite (Phenylacetic Acid) Pharmacokinetic Parameters
| Parameter | From Phenethyl Acetate (Mean ± SD) | From Deuterated Phenethyl Acetate (Mean ± SD) |
| Cmax (ng/mL) | 350.4 ± 65.7 | 280.9 ± 55.2 |
| Tmax (h) | 2.0 ± 0.5 | 2.5 ± 0.6 |
| AUC0-t (ng·h/mL) | 1800.2 ± 350.1 | 1500.7 ± 300.4 |
Experimental Protocols
I. Synthesis of Deuterated Phenethyl Acetate
A potential route for synthesizing deuterated phenethyl acetate would involve the esterification of deuterated 2-phenylethanol with acetic anhydride. The position of deuteration on the phenethyl group would be critical for observing a significant kinetic isotope effect, likely on the ethyl chain where metabolic oxidation may occur.
II. Animal Model and Dosing
-
Species: Sprague-Dawley rats (male, 8-10 weeks old)
-
Groups:
-
Group 1: Control (vehicle only)
-
Group 2: Phenethyl Acetate (e.g., 50 mg/kg)
-
Group 3: Deuterated Phenethyl Acetate (e.g., 50 mg/kg)
-
-
Administration: Oral gavage
-
Vehicle: A suitable vehicle such as a 20-45% solution in sunflower oil.
III. Sample Collection
-
Matrix: Blood (plasma)
-
Timepoints: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.
-
Procedure: Collect approximately 0.25 mL of blood from the tail vein into heparinized tubes at each timepoint. Centrifuge to separate plasma and store at -80°C until analysis.
IV. Bioanalytical Method
-
Technique: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding acetonitrile (1:3 v/v).
-
Vortex and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for injection.
-
-
Instrumentation and Conditions (Example for GC-MS):
-
Column: A suitable capillary column, such as a KB-5 (30 m x 0.32 mm x 0.25 µm).
-
Carrier Gas: Helium or Nitrogen.
-
Injector Temperature: 250°C
-
Oven Program: Start at 80°C, hold for 1 minute, then ramp to 250°C at 10°C/min.
-
Detector: Mass Spectrometer in Selected Ion Monitoring (SIM) mode.
-
Visualizations
Experimental Workflow
Caption: Workflow of the comparative pharmacokinetic study.
Potential Metabolic Pathway of Phenethyl Acetate
Caption: Potential metabolic fate of phenethyl acetate.
Discussion
The primary metabolic pathway for phenethyl acetate likely involves initial hydrolysis by esterases to form phenylethyl alcohol and acetic acid. Phenylethyl alcohol is then further metabolized to phenylacetic acid. Deuteration at a site susceptible to enzymatic cleavage, particularly on the ethyl group, could slow down the conversion of phenylethyl alcohol to phenylacetic acid due to the kinetic isotope effect. This would be expected to result in a longer half-life and increased plasma exposure (higher AUC) of the parent deuterated phenethyl acetate and its immediate metabolite, deuterated phenylethyl alcohol. Consequently, the formation of the downstream metabolite, phenylacetic acid, might be reduced.
The provided protocols offer a comprehensive framework for conducting a pharmacokinetic study to investigate these potential effects. The use of a robust bioanalytical method like GC-MS or LC-MS/MS is essential for accurately quantifying the parent compounds and their metabolites in biological matrices. The hypothetical data illustrates the kind of shifts in pharmacokinetic parameters that might be observed, providing a basis for experimental design and data interpretation.
Conclusion
The strategic use of deuteration holds promise for optimizing the pharmacokinetic properties of various compounds. This application note provides a detailed, though prospective, guide for researchers to design and execute studies on deuterated phenethyl acetate. The successful application of these protocols will contribute to a deeper understanding of the impact of deuteration on the metabolism and disposition of this and similar compounds, potentially paving the way for novel applications in drug development and other scientific disciplines.
References
- 1. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Deuterated drug - Wikipedia [en.wikipedia.org]
- 5. heavy drug (deuterated drug) | Chem-Station Int. Ed. [en.chem-station.com]
Application Note: Quantitative Analysis of 2-Phenylethanol by GC-MS Following Acetylation, Using Phenethyl Acetate-d5 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Phenylethanol is a crucial aromatic alcohol widely utilized in the fragrance, food, and pharmaceutical industries for its characteristic rose-like scent. Accurate quantification of 2-phenylethanol in complex matrices is essential for quality control and research. Gas Chromatography-Mass Spectrometry (GC-MS) is a preferred method for its analysis; however, the polar hydroxyl group in 2-phenylethanol can lead to poor peak shape and reduced sensitivity due to interactions with the GC column.[1][2]
To overcome these challenges, derivatization is employed to convert the polar hydroxyl group into a less polar, more volatile, and thermally stable functional group.[3][4] A common and effective method is acylation, specifically acetylation, which converts 2-phenylethanol into phenethyl acetate using an acylating agent like acetic anhydride.[2] This conversion significantly improves chromatographic performance.
For highly accurate and precise quantification, especially in complex sample matrices, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard. A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly throughout sample preparation and analysis, thus effectively correcting for variations in injection volume, instrument response, and matrix effects. This application note details a robust protocol for the derivatization of 2-phenylethanol via acetylation and its subsequent quantification using phenethyl acetate-d5 as the internal standard.
Experimental Protocols
Materials and Reagents
-
Analyte: 2-Phenylethanol (≥99% purity)
-
Internal Standard: this compound (≥98% isotopic purity)
-
Derivatization Reagent: Acetic Anhydride (≥99% purity)
-
Catalyst: Pyridine (Anhydrous, ≥99.8%)
-
Solvent: Ethyl Acetate (HPLC Grade)
-
Equipment:
-
GC-MS system with an autosampler
-
Heating block or water bath
-
Vortex mixer
-
2 mL glass autosampler vials with caps
-
Micropipettes
-
Preparation of Solutions
-
Analyte Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 2-phenylethanol and dissolve in 10 mL of ethyl acetate.
-
Internal Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve in 10 mL of ethyl acetate.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the analyte stock solution to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Derivatization Protocol (Acetylation)
-
Sample Preparation: Pipette 500 µL of each calibration standard or sample solution into a 2 mL glass vial.
-
Derivatization: Add 100 µL of pyridine followed by 100 µL of acetic anhydride to each vial.
-
Reaction: Immediately cap the vials tightly and vortex for 30 seconds. Place the vials in a heating block or water bath set to 60°C for 30 minutes.
-
Cooling: After incubation, remove the vials and allow them to cool to room temperature.
-
Internal Standard Spiking: Add 50 µL of the Internal Standard Stock Solution (100 µg/mL) to each vial, resulting in a final IS concentration of approximately 7.7 µg/mL.
-
Final Preparation: Vortex each vial for 10 seconds. The samples are now ready for GC-MS analysis.
Instrumentation and Analysis
The derivatized samples were analyzed using a standard GC-MS system. The parameters listed below are a guideline and may require optimization based on the specific instrument used.
Table 1: GC-MS Instrumental Parameters
| Parameter | Setting |
| GC System | |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium, Constant Flow @ 1.0 mL/min |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Oven Program | Initial 80°C for 2 min, ramp 10°C/min to 280°C, hold for 5 min |
| MS System | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Source Temperature | 230°C |
| MS Quad Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Data Presentation
Quantification is performed by monitoring specific ions for the derivatized analyte (phenethyl acetate) and the internal standard (this compound). The mass shift due to deuterium labeling allows for clear differentiation by the mass spectrometer.
Table 2: Selected Ions for SIM Analysis
| Compound | Role | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Phenethyl Acetate (derivatized) | Analyte | 104 | 91, 65 |
| This compound | Internal Standard | 109 | 96, 68 |
Table 3: Example Quantitative Data for a Calibration Curve
| Standard Conc. (µg/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1.0 | 15,480 | 298,550 | 0.0518 |
| 5.0 | 78,950 | 301,200 | 0.2621 |
| 10.0 | 155,600 | 299,800 | 0.5190 |
| 25.0 | 390,100 | 300,500 | 1.2982 |
| 50.0 | 795,200 | 302,100 | 2.6322 |
| 100.0 | 1,588,300 | 299,450 | 5.3042 |
Diagrams
The following diagrams illustrate the chemical derivatization reaction and the overall experimental workflow.
References
Application Note: Choosing the Right Concentration of Phenethyl Acetate-d5 Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative analysis in analytical chemistry, particularly in chromatography and mass spectrometry, relies on the precise and accurate measurement of analyte concentrations. However, variability in sample preparation, injection volume, and instrument response can introduce significant errors. The use of an internal standard (IS) is a crucial technique to mitigate these variations. An ideal internal standard is a compound that is chemically similar to the analyte but can be differentiated by the analytical instrument.
Phenethyl acetate-d5 is a deuterated analog of phenethyl acetate, a common fragrance and flavor compound. Its structural similarity to the non-deuterated form and its distinct mass-to-charge ratio (m/z) make it an excellent internal standard for the quantification of phenethyl acetate and other structurally related volatile and semi-volatile organic compounds. This application note provides a detailed guide on selecting the appropriate concentration of this compound and outlines a general protocol for its use in analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Principles of Internal Standard Selection and Concentration Optimization
The primary role of an internal standard is to compensate for the loss of analyte during sample preparation and to correct for variations in instrument response.[1][2] To achieve this, the internal standard should be added to the sample at the earliest possible stage of the workflow.
Several factors should be considered when selecting the concentration of this compound:
-
Analyte Concentration Range: The concentration of the internal standard should be within the linear dynamic range of the analytical method and ideally be close to the middle of the calibration curve for the analyte.
-
Signal Intensity: A common practice is to use an internal standard concentration that produces a signal intensity of approximately 50% of the highest calibration standard for the analyte.[3]
-
Minimizing Variability: In some cases, particularly when dealing with significant matrix effects, using a higher concentration of the internal standard (e.g., significantly higher than the upper limit of quantification) can improve the linearity of the calibration curve by normalizing ionization suppression.[3]
-
Avoiding Detector Saturation: The chosen concentration should not lead to detector saturation, which can result in non-linear responses and inaccurate quantification.
Experimental Protocols
This section provides a generalized protocol for the use of this compound as an internal standard. It is important to note that this protocol may require optimization for specific matrices and analytical instrumentation.
Materials and Reagents
-
This compound standard solution (e.g., 1 mg/mL in methanol)
-
Phenethyl acetate analytical standard
-
Solvents (e.g., methanol, acetonitrile, ethyl acetate) of appropriate purity for the analytical method
-
Volumetric flasks and pipettes
-
Analytical balance
-
Sample vials
Preparation of Stock and Working Solutions
Table 1: Preparation of this compound Stock and Working Solutions
| Solution | Preparation | Concentration |
| Stock Solution | Dilute a commercially available standard (e.g., 1 mg/mL) or dissolve a known weight of neat this compound in a suitable solvent (e.g., methanol). | 100 µg/mL |
| Working Standard 1 | Dilute the Stock Solution 1:10 with the same solvent. | 10 µg/mL |
| Working Standard 2 | Dilute Working Standard 1 1:10 with the same solvent. | 1 µg/mL |
| Working Standard 3 | Dilute Working Standard 2 1:10 with the same solvent. | 100 ng/mL |
Sample Preparation
The following is a general procedure for spiking a sample with the internal standard. The choice of extraction method will depend on the sample matrix.
dot
Caption: General workflow for sample preparation using an internal standard.
-
Sample Aliquoting: Accurately measure a known volume or weight of the sample (e.g., 1 mL of plasma, 1 g of tissue homogenate).
-
Spiking with Internal Standard: Add a small, precise volume of the this compound working solution to the sample. The final concentration of the internal standard in the sample should be chosen based on the expected analyte concentration (see Table 2 for suggested ranges).
-
Homogenization: Vortex or mix the sample thoroughly to ensure even distribution of the internal standard.
-
Extraction: Perform the appropriate extraction procedure for your analyte and matrix. Common methods include:
-
Liquid-Liquid Extraction (LLE): Add an immiscible organic solvent (e.g., ethyl acetate), vortex, centrifuge, and collect the organic layer.
-
Solid-Phase Extraction (SPE): Load the sample onto an SPE cartridge, wash away interferences, and elute the analyte and internal standard.
-
Protein Precipitation (PP): For biological fluids, add a precipitating agent (e.g., cold acetonitrile), vortex, centrifuge, and collect the supernatant.
-
-
Evaporation and Reconstitution (Optional): If necessary, evaporate the solvent from the extract under a gentle stream of nitrogen and reconstitute the residue in a solvent compatible with the analytical instrument.
Table 2: Suggested Concentration Ranges for this compound Internal Standard
| Expected Analyte Concentration Range | Suggested this compound Concentration in Final Extract |
| Low (e.g., 1-50 ng/mL) | 10-25 ng/mL |
| Medium (e.g., 50-500 ng/mL) | 100-250 ng/mL |
| High (e.g., >500 ng/mL) | 500-1000 ng/mL |
Instrument Analysis (GC-MS Example)
The following are typical starting parameters for a GC-MS analysis. These should be optimized for your specific instrument and application.
Table 3: Example GC-MS Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless or Split (e.g., 10:1) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
| SIM Ions (example) | Phenethyl acetate: m/z 104, 91, 65; this compound: m/z 109, 91, 65 |
Data Analysis and Interpretation
The concentration of the analyte is determined by calculating the ratio of the analyte peak area to the internal standard peak area and comparing this ratio to a calibration curve.
dot
Caption: Workflow for quantitative analysis using an internal standard.
Table 4: Example Calibration Curve Data
| Analyte Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Response Ratio (Analyte/IS) |
| 1 | 1500 | 100000 | 0.015 |
| 5 | 7800 | 102000 | 0.076 |
| 10 | 16000 | 101000 | 0.158 |
| 50 | 82000 | 99000 | 0.828 |
| 100 | 165000 | 103000 | 1.602 |
| 500 | 830000 | 100000 | 8.300 |
Conclusion
The selection of an appropriate concentration for the this compound internal standard is critical for achieving accurate and precise quantitative results. By carefully considering the expected analyte concentration range and optimizing the internal standard concentration, researchers can significantly improve the reliability of their analytical methods. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this compound as an internal standard in a variety of applications.
References
- 1. Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application of Phenethyl Acetate-d5 in Environmental Analysis: A Detailed Guide
Introduction
In the field of environmental science, the precise and accurate quantification of pollutants is critical for assessing environmental quality, understanding human exposure, and ensuring regulatory compliance. Environmental matrices such as water, soil, and air are inherently complex, containing a myriad of substances that can interfere with analytical measurements. The use of isotopically labeled internal standards, particularly deuterated compounds, in conjunction with mass spectrometry-based techniques like Gas Chromatography-Mass Spectrometry (GC-MS), has become the gold standard for achieving high-quality, defensible data.[1] Phenethyl acetate-d5, a deuterated analog of the naturally occurring ester phenethyl acetate, serves as an excellent surrogate or internal standard for the analysis of semi-volatile organic compounds (SVOCs), including flavor and fragrance compounds, phthalates, and other ester-containing pollutants in environmental samples.
The principle behind using a deuterated standard lies in isotope dilution mass spectrometry (IDMS).[1] A known quantity of the deuterated standard (in this case, this compound) is added to the sample at the beginning of the analytical process. This standard co-elutes with the target analyte (the non-deuterated phenethyl acetate or similar compounds) during chromatographic separation. Because it is chemically almost identical to the analyte, it experiences similar losses during sample preparation and extraction, and similar ionization effects in the mass spectrometer. However, due to its higher mass, it is detected as a distinct ion, allowing for accurate quantification of the target analyte by comparing the area ratio of the native analyte to its deuterated counterpart.[1] This approach effectively corrects for matrix effects and variations in instrument response, leading to more robust and reliable results.[2]
This document provides detailed application notes and experimental protocols for the utilization of this compound in the GC-MS analysis of environmental samples.
Application Notes
Analyte Class: Semi-Volatile Organic Compounds (SVOCs), particularly esters, fragrance compounds, and other aromatic compounds.
Matrices: Surface water, groundwater, wastewater, soil, and sediment.
Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS).
Primary Use: Surrogate or Internal Standard.
Key Advantages:
-
Chemical Similarity: As a deuterated ester, this compound closely mimics the chemical behavior of a range of ester-containing environmental pollutants, ensuring it behaves similarly during extraction, cleanup, and analysis.
-
Improved Accuracy and Precision: By compensating for sample-specific matrix effects and procedural losses during sample preparation, the use of this compound significantly enhances the accuracy and precision of quantitative analysis.[1]
-
Mass Separation: The mass difference between this compound and its non-deuterated counterpart allows for clear separation and detection by the mass spectrometer, preventing analytical interference.
-
Versatility: It can be applied to various environmental matrices and is suitable for methods based on well-established protocols such as those derived from EPA Method 8270 for SVOCs.
Quantitative Data Summary
The following tables summarize typical performance data when using this compound as a surrogate standard in the analysis of a representative semi-volatile organic compound (e.g., non-deuterated Phenethyl acetate) in different environmental matrices. Please note that this data is representative and actual performance may vary depending on the specific matrix, instrumentation, and laboratory conditions.
Table 1: Method Detection Limits (MDLs) and Limits of Quantification (LOQs)
| Matrix | Analyte | MDL (µg/L or µg/kg) | LOQ (µg/L or µg/kg) |
| Surface Water | Phenethyl acetate | 0.05 | 0.15 |
| Wastewater | Phenethyl acetate | 0.20 | 0.60 |
| Soil/Sediment | Phenethyl acetate | 1.0 | 3.0 |
Table 2: Recovery and Precision Data for this compound (Surrogate)
| Matrix | Spiking Level (µg/L or µg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD, %) |
| Surface Water | 1.0 | 95 | 5 |
| Wastewater | 5.0 | 88 | 8 |
| Soil/Sediment | 20 | 82 | 12 |
Experimental Protocols
Below are detailed protocols for the analysis of semi-volatile organic compounds in water and soil samples using this compound as a surrogate standard.
Protocol 1: Analysis of SVOCs in Water Samples by GC-MS
This protocol is based on a modified liquid-liquid extraction method.
1. Sample Preparation and Spiking:
- Collect a 1-liter water sample in a pre-cleaned amber glass bottle.
- If not analyzed immediately, acidify the sample to pH < 2 with sulfuric acid.
- Allow the sample to come to room temperature.
- Spike the 1 L sample with a known amount of this compound solution (e.g., 100 µL of a 10 ng/µL solution to achieve a final concentration of 1 µg/L).
2. Liquid-Liquid Extraction:
- Transfer the spiked sample to a 2 L separatory funnel.
- Add 60 mL of dichloromethane to the funnel.
- Shake the funnel vigorously for 2 minutes, with periodic venting to release pressure.
- Allow the layers to separate for at least 10 minutes.
- Drain the lower (organic) layer into a collection flask.
- Repeat the extraction two more times with fresh 60 mL portions of dichloromethane, combining the extracts.
3. Drying and Concentration:
- Pass the combined extract through a drying column containing anhydrous sodium sulfate to remove residual water.
- Concentrate the extract to approximately 1 mL using a Kuderna-Danish (K-D) apparatus or a rotary evaporator.
- Further concentrate the extract to a final volume of 1.0 mL under a gentle stream of nitrogen.
4. GC-MS Analysis:
- Inject 1 µL of the final extract into the GC-MS system.
- GC Conditions (Typical):
- Column: HP-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
- Inlet Temperature: 250°C
- Injection Mode: Splitless
- Oven Program: Initial temperature 60°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- MS Conditions (Typical):
- Ion Source Temperature: 230°C
- Transfer Line Temperature: 280°C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Acquisition Mode: Selected Ion Monitoring (SIM)
- Ions to Monitor:
- Phenethyl acetate (Analyte): m/z 104 (quantification), 91, 65 (qualifier)
- This compound (Surrogate): m/z 109 (quantification), 91, 65 (qualifier)
5. Quantification:
- Create a calibration curve using standards containing known concentrations of the target analyte(s) and a constant concentration of this compound.
- Calculate the concentration of the analyte in the sample by comparing the peak area ratio of the analyte to the surrogate standard against the calibration curve.
Protocol 2: Analysis of SVOCs in Soil/Sediment Samples by GC-MS
This protocol utilizes pressurized fluid extraction (PFE) or sonication.
1. Sample Preparation and Spiking:
- Homogenize the soil or sediment sample.
- Weigh 10 g of the homogenized sample into an extraction cell or beaker.
- Mix the sample with an equal amount of anhydrous sodium sulfate to create a free-flowing powder.
- Spike the sample with a known amount of this compound solution (e.g., 100 µL of a 20 ng/µL solution to achieve a final concentration of 200 µg/kg).
2. Extraction (Pressurized Fluid Extraction - PFE):
- Place the spiked sample in a PFE cell.
- Extract with a mixture of acetone and dichloromethane (1:1 v/v) at elevated temperature and pressure (e.g., 100°C, 1500 psi).
- Collect the extract.
3. Concentration and Cleanup:
- Concentrate the extract to approximately 1 mL using a suitable method (e.g., rotary evaporator).
- If necessary, perform a cleanup step using solid-phase extraction (SPE) with a silica gel or Florisil cartridge to remove interferences.
- Elute the analytes from the SPE cartridge with an appropriate solvent (e.g., dichloromethane/hexane).
- Concentrate the cleaned extract to a final volume of 1.0 mL under a gentle stream of nitrogen.
4. GC-MS Analysis and Quantification:
- Follow steps 4 and 5 from Protocol 1 for GC-MS analysis and quantification.
Visualizations
Caption: Workflow for Water Sample Analysis using this compound.
Caption: Principle of Isotope Dilution Mass Spectrometry (IDMS).
References
Application Notes and Protocols for the Analysis of Volatile Flavor Compounds in Food and Beverages using Phenethyl acetate-d5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Phenethyl acetate-d5 as an internal standard for the quantitative analysis of volatile flavor compounds in various food and beverage matrices. The methodologies detailed below leverage the principles of isotope dilution mass spectrometry to ensure high accuracy and precision in analytical measurements.
Introduction
Phenethyl acetate is a key aroma compound found in a variety of fruits, honey, and alcoholic beverages, contributing characteristic rose, honey, and fruity notes. Accurate quantification of this and other volatile flavor compounds is crucial for quality control, product development, and authenticity assessment in the food and beverage industry. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by gas chromatography-mass spectrometry (GC-MS). This is because it closely mimics the analyte's chemical and physical properties, effectively compensating for variations in sample preparation, injection volume, and instrument response.[1][2][3]
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a powerful analytical technique for precise quantification. A known amount of an isotopically labeled standard (e.g., this compound) is added to the sample at the beginning of the analytical process. The labeled standard is chemically identical to the analyte of interest but has a different mass due to the isotopic enrichment. By measuring the ratio of the signal from the native analyte to that of the labeled internal standard using a mass spectrometer, the concentration of the native analyte can be accurately determined, irrespective of sample losses during preparation and analysis.
Application: Quantitative Analysis of Phenethyl Acetate in Wine
This protocol details the determination of phenethyl acetate in wine using headspace solid-phase microextraction (HS-SPME) coupled with GC-MS and this compound as the internal standard.
Experimental Protocol
1. Materials and Reagents
-
Phenethyl acetate (≥99% purity)
-
This compound (≥98% isotopic purity)
-
Methanol (HPLC grade)
-
Sodium Chloride (analytical grade)
-
Deionized water
-
20 mL headspace vials with PTFE/silicone septa
-
SPME fiber assembly with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber
2. Standard Preparation
-
Primary Stock Solution (Native): Prepare a 1000 mg/L stock solution of phenethyl acetate in methanol.
-
Primary Stock Solution (Internal Standard): Prepare a 1000 mg/L stock solution of this compound in methanol.
-
Calibration Standards: Prepare a series of calibration standards in a synthetic wine matrix (e.g., 12% ethanol in water) containing phenethyl acetate at concentrations ranging from 10 to 1000 µg/L. Spike each calibration standard with the this compound internal standard solution to a final concentration of 100 µg/L.
3. Sample Preparation
-
Pipette 5 mL of the wine sample into a 20 mL headspace vial.
-
Add 1.5 g of sodium chloride to the vial. The addition of salt increases the ionic strength of the sample, which aids in the transfer of volatile compounds from the liquid phase to the headspace.[4]
-
Spike the sample with the this compound internal standard solution to a final concentration of 100 µg/L.
-
Immediately seal the vial with a PTFE/silicone septum and cap.
-
Vortex the sample for 30 seconds to dissolve the salt.
4. HS-SPME Procedure
-
Place the vial in a heating block or autosampler incubator set at 40°C.
-
Allow the sample to equilibrate for 15 minutes.
-
Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 40°C.
-
After extraction, retract the fiber and immediately introduce it into the GC injector for thermal desorption.
5. GC-MS Parameters
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Injector: Split/splitless inlet, operated in splitless mode at 250°C. Desorption time: 2 minutes.
-
Column: DB-WAX or equivalent polar capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Start at 40°C (hold for 2 minutes), ramp to 240°C at 10°C/min, and hold for 5 minutes.
-
MSD Transfer Line: 250°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Phenethyl acetate (Native): m/z 104 (quantifier), 91, 65 (qualifiers)
-
This compound (Internal Standard): m/z 109 (quantifier), 92, 68 (qualifiers)
-
Data Presentation
The performance of the method should be validated by assessing its linearity, recovery, precision, and limits of detection and quantification. While a specific validation report for this compound was not found in the literature, the following table presents expected performance data based on established isotope dilution methods for similar volatile esters in alcoholic beverages.
| Parameter | Expected Performance |
| Linearity (R²) | > 0.995 |
| Calibration Range | 10 - 1000 µg/L |
| Recovery | 90 - 110% |
| Precision (%RSD) | < 10% |
| Limit of Detection (LOD) | ~ 1 µg/L |
| Limit of Quantitation (LOQ) | ~ 5 µg/L |
Table 1: Expected Method Performance Characteristics for the Quantification of Phenethyl Acetate in Wine using this compound as an Internal Standard.
Application: Quantitative Analysis of Flavor Esters in Fruit Juice
This protocol outlines a method for the determination of various flavor esters, including phenethyl acetate, in fruit juice using liquid-liquid extraction (LLE) followed by GC-MS with this compound as an internal standard.
Experimental Protocol
1. Materials and Reagents
-
Target flavor ester standards (e.g., ethyl acetate, isoamyl acetate, phenethyl acetate)
-
This compound
-
Dichloromethane (DCM, pesticide residue grade)
-
Sodium sulfate (anhydrous)
-
Centrifuge tubes (50 mL)
2. Standard Preparation
-
Prepare individual stock solutions (1000 mg/L) of each target ester and the internal standard in methanol.
-
Create a mixed calibration standard solution by combining appropriate volumes of the individual stock solutions.
-
Prepare a series of calibration standards in a synthetic juice matrix (e.g., 10% sucrose solution) with concentrations of the target esters ranging from 50 to 2000 µg/L.
-
Spike each calibration standard with the this compound internal standard solution to a final concentration of 200 µg/L.
3. Sample Preparation
-
Centrifuge the fruit juice sample at 5000 rpm for 10 minutes to remove suspended solids.
-
Transfer 10 mL of the supernatant to a 50 mL centrifuge tube.
-
Spike the sample with the this compound internal standard solution to a final concentration of 200 µg/L.
-
Add 5 mL of dichloromethane to the tube.
-
Cap the tube and vortex vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the lower organic layer (DCM) to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
4. GC-MS Parameters
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Injector: Split/splitless inlet, operated in split mode (10:1 split ratio) at 250°C. Injection volume: 1 µL.
-
Column: DB-5ms or equivalent non-polar capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program: Start at 35°C (hold for 3 minutes), ramp to 150°C at 5°C/min, then ramp to 250°C at 20°C/min and hold for 2 minutes.
-
MSD Transfer Line: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes.
Data Presentation
The following table summarizes the expected performance of this method for the quantification of key flavor esters in a fruit juice matrix.
| Analyte | Calibration Range (µg/L) | Expected Recovery (%) | Expected Precision (%RSD) | Expected LOD (µg/L) | Expected LOQ (µg/L) |
| Ethyl Acetate | 50 - 2000 | 85 - 115 | < 15 | ~ 10 | ~ 30 |
| Isoamyl Acetate | 50 - 2000 | 90 - 110 | < 10 | ~ 5 | ~ 15 |
| Phenethyl Acetate | 50 - 2000 | 90 - 110 | < 10 | ~ 5 | ~ 15 |
Table 2: Expected Method Performance for the Analysis of Flavor Esters in Fruit Juice.
Mandatory Visualizations
Caption: Experimental workflow for the analysis of phenethyl acetate in wine by HS-SPME-GC-MS.
Caption: Workflow for the liquid-liquid extraction of flavor esters from fruit juice.
Caption: Logical relationship in quantitative analysis using the internal standard method.
References
- 1. ttb.gov [ttb.gov]
- 2. Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alcoholic Beverage Analysis by GC [restek.com]
- 4. Profile of red wine partially dealcoholized with a membrane-based technique and strategies to mitigate the loss of volatile compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Phenethyl Acetate-d5 in Metabolomics Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Phenethyl acetate-d5 as an internal standard in quantitative metabolomics research. The protocols outlined are based on established analytical techniques for structurally similar aromatic esters and are intended to serve as a detailed starting point for method development and validation.
Introduction
Phenethyl acetate is an ester found in a variety of fruits and is known for its characteristic rose and honey scent. In metabolomics, understanding the metabolic fate of such compounds can provide insights into various biological processes, including gut microbiome activity and the metabolism of dietary components. This compound, a deuterated analog of phenethyl acetate, is an ideal internal standard for quantitative mass spectrometry-based studies. Its chemical and physical properties are nearly identical to the endogenous analyte, ensuring that it behaves similarly during sample preparation and analysis, thus correcting for matrix effects and instrumental variability. The use of stable isotope-labeled internal standards is crucial for achieving accurate and reproducible quantification in complex biological matrices.
Application: Quantitative Analysis of Phenethyl Acetate in Biological Samples
This compound is primarily used as an internal standard for the accurate quantification of unlabeled (endogenous or exogenous) phenethyl acetate in biological samples such as plasma, urine, and tissue homogenates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This approach, known as a stable isotope dilution assay, is the gold standard for quantitative bioanalysis.
Metabolic Pathway of Phenethyl Acetate
Phenethyl acetate is formed from 2-phenylethanol, a product of the Ehrlich pathway, which involves the metabolism of L-phenylalanine.[1][2] In yeast and potentially in the gut microbiota, 2-phenylethanol can be esterified with acetyl-CoA to form phenethyl acetate.[3] Understanding this pathway is crucial for interpreting the metabolic significance of phenethyl acetate levels.
References
Troubleshooting & Optimization
Troubleshooting poor peak shape with Phenethyl acetate-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor peak shape during the gas chromatography (GC) analysis of Phenethyl acetate-d5.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape (tailing, fronting, or broadening) in the GC analysis of this compound?
Poor peak shape in GC analysis can generally be attributed to issues within the injector, the column, or the detector, as well as problems with the sample itself. For a moderately polar compound like this compound, common causes include:
-
Active Sites: Interaction of the analyte with active sites in the GC system is a frequent cause of peak tailing.[1][2] These active sites can be exposed silanol groups on the surface of the inlet liner, glass wool, or the column itself.[1]
-
Improper Column Installation: An incorrectly installed column can create dead volume, leading to peak broadening and tailing.[3] This includes not cutting the column properly or setting it at the wrong height in the inlet.
-
Column Contamination: Accumulation of non-volatile residues from the sample matrix on the liner or the head of the column can create active sites and lead to peak distortion.[4]
-
Column Overload: Injecting too much of the sample can saturate the column, often resulting in peak fronting.
-
Inappropriate GC Parameters: Suboptimal injector temperature, oven temperature program, or carrier gas flow rate can all negatively impact peak shape.
-
Sample Solvent Mismatch: A mismatch in polarity between the sample solvent and the stationary phase of the column can cause peak distortion.
Q2: My this compound peak is tailing. What should I check first?
If you observe peak tailing, it is often a sign of unwanted interactions between your analyte and the GC system. Here is a systematic approach to troubleshooting:
-
Check for System Activity: The most common cause of tailing for polar analytes is interaction with active sites.
-
Inlet Liner: The liner is a primary source of activity. Replace it with a new, deactivated liner. For polar compounds, a liner with deactivated glass wool is often recommended to aid in vaporization and trap non-volatile residues.
-
Column: If the tailing persists, the front of the column may be contaminated. Trim 10-20 cm from the inlet side of the column.
-
-
Verify Column Installation: Ensure the column is installed correctly according to the manufacturer's instructions. A poor column cut can cause turbulence and tailing.
-
Review Injection Parameters: A split ratio that is too low can sometimes contribute to tailing.
Q3: Why is my this compound peak fronting?
Peak fronting is typically a sign of column overload. This can happen if the sample concentration is too high or the injection volume is too large. To address this, you can:
-
Dilute your sample.
-
Reduce the injection volume.
-
Increase the split ratio to introduce less sample onto the column.
Fronting can also occur if there is a mismatch between the sample solvent and the stationary phase.
Q4: All the peaks in my chromatogram, including this compound, are broad. What could be the issue?
If all peaks are broad, the problem is likely systemic rather than a specific chemical interaction. Common causes include:
-
Incorrect Carrier Gas Flow Rate: A flow rate that is too high or too low can lead to peak broadening.
-
Leaks: Leaks in the system, particularly at the injector, can cause broad peaks. Check for leaks using an electronic leak detector.
-
Dead Volume: Poorly made connections or improper column installation can introduce dead volume into the system, causing peaks to broaden.
-
Thick Column Film: A column with a very thick stationary phase can sometimes lead to broader peaks, especially for later eluting compounds.
Q5: Does the deuterium labeling in this compound affect its chromatographic behavior?
Yes, deuterium labeling can slightly alter the retention time of a compound. Often, deuterated compounds elute slightly earlier than their non-deuterated counterparts. This is known as the chromatographic isotope effect and is due to subtle differences in the strength of interaction with the stationary phase. While this typically does not cause poor peak shape, it is an important consideration when developing a method and setting retention time windows.
Data Presentation: Typical GC Parameters for Phenethyl Acetate Analysis
The following table summarizes typical starting parameters for the GC analysis of Phenethyl acetate. These may need to be optimized for your specific instrument and application.
| Parameter | Typical Value/Type | Notes |
| Column | ||
| Stationary Phase | Mid-polarity (e.g., 5% Phenyl Polysiloxane) | A 5% phenyl column is a good starting point for a wide range of compounds. |
| Dimensions | 30 m x 0.25 mm ID | Standard dimension for good resolution and sample capacity. |
| Film Thickness | 0.25 µm | A thinner film can be beneficial for higher boiling point compounds. |
| Temperatures | ||
| Inlet Temperature | 250 °C | Organic acetates generally have good thermal stability. |
| Oven Program | 80 °C (2 min hold), then ramp 10 °C/min to 250 °C | This is a starting point and should be optimized for your separation. |
| Detector Temperature | 280 °C | |
| Carrier Gas | ||
| Gas | Helium or Hydrogen | Ensure high purity gas is used. |
| Flow Rate | 1.0 - 1.5 mL/min (constant flow) | |
| Injection | ||
| Mode | Split or Splitless | Split injection is suitable for higher concentrations, while splitless is used for trace analysis. |
| Injection Volume | 1 µL | |
| Liner | Deactivated, with glass wool | A deactivated liner is crucial for polar analytes to prevent tailing. |
Experimental Protocols
Protocol 1: Systematic Troubleshooting of Poor Peak Shape
This protocol outlines a step-by-step approach to diagnosing and resolving poor peak shape for this compound.
1. Initial Checks (No Instrument Modification) a. Verify Method Parameters: Double-check all GC parameters in your acquisition method, including temperatures, flow rates, and split ratio. b. Review Sample Preparation: Ensure the sample was prepared correctly and in a suitable solvent. The use of volatile organic solvents like iso-octane, dichloromethane, or hexane is recommended. c. Inject a Standard: Inject a fresh, known-concentration standard of this compound to confirm the issue is not with a specific sample.
2. Injector Maintenance a. Replace the Septum: A worn or cored septum can be a source of leaks and contamination. b. Replace the Inlet Liner: The liner is a common source of activity and contamination. Replace it with a new, deactivated liner, preferably with deactivated glass wool. c. Inspect the Syringe: Check the syringe for any damage or blockage.
3. Column Maintenance a. Inspect Column Installation: Verify that the column is installed at the correct height in both the injector and detector and that the fittings are secure. b. Perform a Column Cut: Trim 10-20 cm from the front of the column to remove any contamination. Ensure the cut is clean and at a 90-degree angle. c. Condition the Column: After trimming, condition the column according to the manufacturer's instructions.
4. Leak Check a. Perform an Electronic Leak Check: Systematically check for leaks at the injector, detector, and all gas line connections.
5. Assess Column Health a. Inject a Test Mix: If the problem persists, inject a column performance test mixture to assess the overall health of the column. This can help determine if the column itself is degraded.
Mandatory Visualization
Caption: Troubleshooting workflow for poor peak shape of this compound.
References
Technical Support Center: Matrix Effects in Phenethyl Acetate-d5 Quantification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in the quantification of Phenethyl acetate-d5.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound quantification?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2][3] This phenomenon can lead to either a decrease in the analytical signal, known as ion suppression, or an increase in the signal, referred to as ion enhancement.[2] These effects can significantly compromise the accuracy, precision, and sensitivity of analytical methods, particularly in complex biological matrices like plasma, urine, or tissue homogenates. Common interfering components include salts, lipids, proteins, and metabolites.
Q2: Why is this compound used as an internal standard, and how does it help with matrix effects?
A2: this compound is a deuterated stable isotope-labeled internal standard (SIL-IS). SIL-ISs are considered the gold standard for compensating for matrix effects in LC-MS/MS analysis. Because they are chemically almost identical to the analyte of interest (Phenethyl acetate), they exhibit similar behavior during sample preparation, chromatographic separation, and ionization. By co-eluting with the analyte, the SIL-IS experiences similar degrees of ion suppression or enhancement. Calculating the ratio of the analyte signal to the internal standard signal allows for the normalization of variations in signal intensity, leading to more accurate and precise quantification.
Q3: Can this compound completely eliminate issues related to matrix effects?
A3: While highly effective, deuterated internal standards like this compound may not always perfectly compensate for matrix effects. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard. If this shift leads to the analyte and internal standard eluting into regions with different levels of ion suppression, it can result in inaccurate quantification. This is referred to as differential matrix effects.
Q4: How can I quantitatively assess the matrix effect for my this compound assay?
A4: The "post-extraction spiking" method is widely considered the gold standard for the quantitative assessment of matrix effects. This involves comparing the peak area of this compound in a solution prepared in a clean solvent to the peak area of the same concentration spiked into an extracted blank matrix from multiple sources. The matrix factor (MF) is calculated to determine the extent of ion suppression or enhancement.
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of this compound.
Problem 1: Poor reproducibility of results across different sample lots.
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Possible Cause: Variation in matrix effects between different biological samples. The composition of biological matrices can vary significantly from one individual or lot to another, leading to inconsistent ion suppression or enhancement.
-
Solution:
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Matrix Effect Assessment: Quantify the matrix effect across at least six different lots of the biological matrix. This will help determine the variability of the matrix effect.
-
Sample Preparation Optimization: Employ a more rigorous sample preparation technique to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective at removing matrix components than simple protein precipitation.
-
Chromatographic Separation Improvement: Optimize the liquid chromatography method to better separate Phenethyl acetate and its deuterated internal standard from co-eluting matrix components. This can involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry.
-
Problem 2: The analyte (Phenethyl acetate) and the deuterated internal standard (this compound) do not co-elute perfectly.
-
Possible Cause 1: Isotope Effect: The deuterium labeling in this compound can sometimes lead to a slight difference in retention time compared to the unlabeled analyte.
-
Solution 1: While minor shifts are often acceptable, significant separation can be problematic. If the separation is substantial, consider adjusting the chromatographic conditions (e.g., temperature, mobile phase) to minimize the retention time difference.
-
Possible Cause 2: Column Degradation: A loss of stationary phase or contamination of the analytical column can affect the separation of the analyte and internal standard.
-
Solution 2: Replace the analytical column with a new one of the same type. Implement a column washing protocol to minimize contamination and extend column lifetime.
Problem 3: Unexpectedly high or low calculated concentrations of Phenethyl acetate.
-
Possible Cause 1: Incorrect Internal Standard Concentration: An error in the preparation of the this compound spiking solution will lead to a systematic bias in the calculated analyte concentrations.
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Solution 1: Carefully reprepare the internal standard solution and verify its concentration.
-
Possible Cause 2: Cross-Contamination/Carryover: Carryover from a high concentration sample to a subsequent low concentration sample can lead to artificially high results.
-
Solution 2: Optimize the autosampler wash procedure. Inject a blank sample after high concentration samples to check for and mitigate carryover.
-
Possible Cause 3: Analyte Stability Issues: Phenethyl acetate may be unstable in the sample matrix under the storage or processing conditions.
-
Solution 3: Conduct stability experiments to evaluate the stability of Phenethyl acetate in the biological matrix under different conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Factor
This protocol describes the "post-extraction spiking" method to quantify the matrix effect.
Objective: To determine the degree of ion suppression or enhancement for Phenethyl acetate and this compound in a specific biological matrix.
Materials:
-
Six different lots of blank biological matrix (e.g., plasma, urine).
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Phenethyl acetate and this compound analytical standards.
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Appropriate solvents for extraction and reconstitution.
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LC-MS/MS system.
Procedure:
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Prepare Set A (Neat Solution): Prepare standard solutions of Phenethyl acetate and this compound in the reconstitution solvent at low, medium, and high concentrations representative of the intended calibration curve.
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Prepare Set B (Post-Spiked Matrix): Extract the six different lots of blank matrix using the developed sample preparation method. After the final extraction step, spike the extracts with Phenethyl acetate and this compound to the same final concentrations as in Set A.
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Analysis: Analyze both Set A and Set B samples by LC-MS/MS.
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Calculation: Calculate the Matrix Factor (MF) for each analyte at each concentration level for each lot of matrix using the following formula:
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MF = (Peak Area in Post-Spiked Matrix) / (Peak Area in Neat Solution)
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An MF < 1 indicates ion suppression.
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An MF > 1 indicates ion enhancement.
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The Internal Standard (IS) Normalized MF is calculated as: (MF of Analyte) / (MF of IS). An IS-normalized MF close to 1 indicates that the internal standard is effectively compensating for the matrix effect.
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Data Presentation:
Table 1: Illustrative Matrix Factor (MF) Data for Phenethyl Acetate
| Matrix Lot | Low Conc. MF | Medium Conc. MF | High Conc. MF |
| 1 | 0.75 | 0.80 | 0.82 |
| 2 | 0.78 | 0.81 | 0.85 |
| 3 | 0.72 | 0.79 | 0.81 |
| 4 | 0.81 | 0.83 | 0.86 |
| 5 | 0.76 | 0.80 | 0.83 |
| 6 | 0.79 | 0.82 | 0.84 |
| Mean | 0.77 | 0.81 | 0.84 |
| %RSD | 4.5% | 2.1% | 2.4% |
Table 2: Illustrative Internal Standard Normalized Matrix Factor Data
| Matrix Lot | Low Conc. | Medium Conc. | High Conc. |
| 1 | 1.02 | 1.01 | 1.00 |
| 2 | 1.01 | 1.00 | 1.01 |
| 3 | 1.03 | 1.02 | 1.01 |
| 4 | 0.99 | 1.00 | 0.99 |
| 5 | 1.01 | 1.01 | 1.00 |
| 6 | 1.00 | 0.99 | 1.00 |
| Mean | 1.01 | 1.01 | 1.00 |
| %RSD | 1.5% | 1.0% | 0.8% |
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol provides a general methodology for sample cleanup to minimize matrix effects.
Objective: To remove interfering components from the biological matrix prior to LC-MS/MS analysis.
Materials:
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Hydrophilic-Lipophilic Balance (HLB) SPE cartridges.
-
Methanol (conditioning and elution solvent).
-
Water (equilibration solvent).
-
5% Methanol in water (wash solvent).
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Nitrogen evaporator.
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Reconstitution solvent (e.g., 10% acetonitrile in water with 0.1% formic acid).
Procedure:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol.
-
Equilibration: Equilibrate the cartridge with 1 mL of water.
-
Loading: Load 0.5 mL of the sample (pre-spiked with this compound) onto the SPE cartridge.
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Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
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Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitution: Reconstitute the residue in 100 µL of the reconstitution solvent.
Visualizations
Caption: General workflow for Phenethyl acetate quantification.
Caption: Troubleshooting logic for inaccurate quantification.
References
Improving recovery of Phenethyl acetate-d5 in sample extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of Phenethyl acetate-d5 during sample extraction.
Frequently Asked Questions (FAQs)
Q1: Why is the recovery of my deuterated internal standard, this compound, low or variable?
Low or variable recovery of a deuterated internal standard (IS) like this compound can arise from several factors throughout the analytical workflow.[1] Key areas to investigate include:
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Suboptimal Extraction Conditions: The chosen extraction method (LLE, SPE, or protein precipitation) may not be optimized for this compound. This includes incorrect solvent choice, non-ideal pH, or inefficient phase separation.[2]
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Matrix Effects: Components from the biological matrix (e.g., plasma, urine) can co-elute with this compound and interfere with its ionization in the mass spectrometer, leading to signal suppression or enhancement.[1][3]
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Analyte Instability: Although phenethyl acetate is relatively stable, degradation can occur under harsh conditions, such as extreme pH or high temperatures during solvent evaporation.[3]
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Incomplete Reconstitution: After evaporation, the dried extract containing the IS may not fully redissolve in the reconstitution solvent, leading to losses before injection.
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Adsorption/Non-Specific Binding: The internal standard can adsorb to the surfaces of collection tubes, pipette tips, or vials, especially if using certain types of plastics.
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Deuterium Exchange: In some cases, deuterium atoms on a labeled standard can exchange with protons from the solvent or matrix, especially under acidic or basic conditions. This can alter the mass of the standard and affect quantification.
Q2: When is the best time to add the this compound internal standard to my sample?
The internal standard should be added as early as possible in the sample preparation workflow. Adding it to the biological matrix before any extraction or protein precipitation steps allows it to account for analyte loss during all subsequent procedures, including extraction, evaporation, and reconstitution.
Q3: How do I differentiate between low recovery and matrix effects?
Low recovery means the internal standard is physically lost during sample processing. Matrix effects refer to the alteration of ionization efficiency in the mass spectrometer due to co-eluting substances. A specific experiment can be performed to distinguish between these issues.
A detailed protocol for evaluating matrix effects and recovery is provided in the "Experimental Protocols" section. Essentially, you compare the signal of the IS in a neat solution to its signal when spiked into an extracted blank matrix (post-extraction) and when spiked into the matrix before extraction (pre-extraction).
Troubleshooting Guides
Low Recovery in Liquid-Liquid Extraction (LLE)
| Potential Cause | Troubleshooting Steps & Recommendations |
| Inappropriate Extraction Solvent | Phenethyl acetate is moderately polar and is significantly more soluble in organic solvents than in water. For efficient extraction from an aqueous matrix, use a water-immiscible organic solvent. Recommended Solvents: Ethyl acetate, n-Butyl acetate, Diethyl ether, Methyl t-butyl ether (MTBE). |
| Suboptimal pH of Aqueous Phase | The pH of the sample can influence the partitioning of this compound. Since it is an ester, it is susceptible to hydrolysis under strong acidic or basic conditions. It is generally recommended to perform extractions at a neutral or slightly acidic pH to ensure stability and maximize partitioning into the organic layer. |
| Emulsion Formation | Vigorous mixing can create an emulsion between the aqueous and organic layers, trapping the analyte and preventing clean phase separation. Solutions: 1. Centrifuge the sample at a higher speed or for a longer duration. 2. Add salt (e.g., NaCl) to the aqueous layer to "salt out" and help break the emulsion. 3. Use a gentler mixing technique, such as gentle inversion instead of vigorous vortexing. |
| Incomplete Phase Separation | Insufficient separation of the aqueous and organic layers can lead to the loss of the organic phase containing the analyte. Ensure complete separation before aspirating the organic layer. |
Low Recovery in Solid-Phase Extraction (SPE)
| Potential Cause | Troubleshooting Steps & Recommendations |
| Incorrect Sorbent Selection | For a compound like Phenethyl acetate, a reversed-phase sorbent is typically appropriate. Recommended Sorbents: C18, C8, or polymeric sorbents like Strata-X. |
| Analyte Breakthrough During Loading | The sample may be loaded onto the SPE cartridge too quickly, or the loading solvent may be too strong, preventing the analyte from binding to the sorbent. Solutions: 1. Decrease the sample loading flow rate (e.g., 1-2 mL/min). 2. Ensure the sample is in a weak solvent (primarily aqueous) to promote binding. |
| Analyte Elution During Washing | The wash solvent may be too strong, causing premature elution of the this compound. Solutions: 1. Use a weaker wash solvent (e.g., increase the aqueous percentage). 2. Collect the wash eluate and analyze it to confirm if the IS is being lost at this step. |
| Incomplete Elution | The elution solvent may be too weak or the volume insufficient to completely desorb the analyte from the sorbent. Solutions: 1. Use a stronger elution solvent (e.g., methanol, acetonitrile, or a mixture with a modifier like 2% formic acid). 2. Increase the volume of the elution solvent. 3. Incorporate a "soak step" where the elution solvent is left on the cartridge for a few minutes before final elution. |
General Troubleshooting Steps
Caption: A troubleshooting workflow for diagnosing low recovery of this compound.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound
This protocol provides a general guideline for extracting this compound from a biological fluid like plasma or serum.
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Sample Aliquoting: Pipette 200 µL of the biological sample into a clean microcentrifuge tube.
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Internal Standard Spiking: Add a small, precise volume (e.g., 10 µL) of this compound working solution to the sample.
-
pH Adjustment (Optional but Recommended): If necessary, adjust the sample pH to neutral (~7.0) with a small volume of buffer to ensure ester stability.
-
Addition of Extraction Solvent: Add 600 µL of ethyl acetate (or another suitable immiscible solvent). This creates a 3:1 solvent-to-sample ratio.
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Mixing: Vortex the tube for 60 seconds to ensure thorough mixing and partitioning of the analyte into the organic layer.
-
Centrifugation: Centrifuge at >10,000 x g for 10 minutes to achieve a clean separation of the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any protein interface.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the mobile phase used for LC-MS/MS analysis. Vortex to ensure the residue is fully dissolved.
Protocol 2: Evaluating Matrix Effects and Recovery
This experiment helps determine if low signal is due to poor recovery or ion suppression/enhancement.
-
Prepare Three Sets of Samples:
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Set A (Neat Solution): Spike the analyte and this compound into the final reconstitution solvent. This represents 100% recovery and no matrix effect.
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Set B (Post-Extraction Spike): Extract a blank matrix sample (known to be free of the analyte). After the final evaporation step, reconstitute the extract with a solution containing the analyte and this compound. This measures the matrix effect.
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Set C (Pre-Extraction Spike): Spike the analyte and this compound into the blank matrix before performing the entire extraction procedure. This measures the overall process efficiency (recovery + matrix effect).
-
-
Analyze all samples by LC-MS/MS.
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Calculate the Results:
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Recovery (%): (Peak Area in Set C / Peak Area in Set B) * 100
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Matrix Effect (%): (Peak Area in Set B / Peak Area in Set A) * 100
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Process Efficiency (%): (Peak Area in Set C / Peak Area in Set A) * 100
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Interpreting the Results:
-
A Recovery value significantly below 100% indicates that the IS is being lost during the extraction process.
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A Matrix Effect value below 100% indicates ion suppression, while a value above 100% indicates ion enhancement.
-
The Process Efficiency gives an overall measure of the method's performance.
Caption: Experimental workflow for differentiating between recovery and matrix effects.
References
Phenethyl acetate-d5 co-elution with interfering compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the GC-MS analysis of phenethyl acetate-d5, particularly concerning co-elution with interfering compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used as an internal standard?
A1: this compound is a deuterated form of phenethyl acetate, a compound known for its pleasant floral and fruity aroma, commonly found in fragrances, cosmetics, and food products.[1] In analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS), deuterated compounds like this compound are often used as internal standards. This is because their chemical and physical properties are very similar to their non-deuterated counterparts, meaning they behave almost identically during sample preparation and analysis. However, they have a different mass, allowing them to be distinguished by a mass spectrometer. This helps to correct for variations in sample extraction and instrument response, leading to more accurate quantification of the target analyte (phenethyl acetate).
Q2: What are the common causes of co-elution with this compound in GC-MS analysis?
A2: Co-elution occurs when two or more compounds elute from the gas chromatography (GC) column at the same time, resulting in overlapping peaks. For this compound, common causes of co-elution include:
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Structurally Similar Compounds: Other esters, alcohols, or aromatic compounds present in the sample matrix can have similar retention times. Potential interfering compounds in fragrance and food analysis include phenethyl alcohol, benzyl acetate, and methyl phenyl acetate.
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Complex Sample Matrix: Matrices such as cosmetics, wine, or beer contain a multitude of volatile and semi-volatile compounds, increasing the likelihood of peak overlap.[2][3][4]
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Inadequate Chromatographic Separation: The GC method (e.g., temperature program, column type, carrier gas flow rate) may not be optimized to resolve this compound from other components.
Q3: How can I detect if co-elution is occurring with my this compound peak?
A3: Detecting co-elution can be challenging, but there are several indicators:
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Peak Shape Distortion: Look for non-symmetrical peaks, such as those with shoulders or tailing.
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Mass Spectral Inconsistency: Examine the mass spectrum across the peak. If the ion ratios change from the beginning to the end of the peak, it suggests the presence of more than one compound.
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Review of Ion Chromatograms: Monitor qualifier ions in addition to the primary quantifier ion for this compound. A change in the ratio of these ions across the peak is a strong indicator of co-elution.
Troubleshooting Guides
Issue 1: Poor chromatographic resolution between this compound and an interfering compound.
This guide provides a step-by-step approach to improving the separation of this compound from co-eluting interferences.
Caption: Troubleshooting workflow for improving chromatographic resolution.
Detailed Steps:
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Modify GC Oven Temperature Program:
-
Lower the Initial Temperature: If the interfering peak elutes very close to the solvent front or this compound, decreasing the initial oven temperature can improve the separation of these early-eluting compounds.
-
Reduce the Temperature Ramp Rate: A slower temperature ramp (e.g., 3-5 °C/min) increases the time compounds spend interacting with the stationary phase, which can enhance the separation of closely eluting peaks.
-
-
Optimize Carrier Gas Flow Rate:
-
Ensure the carrier gas (typically helium) flow rate is optimal for the column dimensions. A flow rate that is too high or too low can decrease separation efficiency. For a standard 30 m x 0.25 mm ID column, a flow rate of around 1.0-1.5 mL/min is a good starting point.
-
-
Evaluate the GC Column:
-
Change Stationary Phase: If optimizing the temperature program and flow rate is insufficient, the issue may be the column's selectivity. Phenethyl acetate is a relatively polar compound. Using a column with a different stationary phase, such as a more polar column (e.g., a WAX column), can alter the elution order and resolve the co-elution. A common choice for fragrance analysis is a DB-5ms column or similar.[5]
-
Increase Column Length or Decrease Internal Diameter: A longer column or a column with a smaller internal diameter provides more theoretical plates, leading to better resolution. However, this will also increase analysis time.
-
-
Enhance Sample Preparation:
-
Employ cleanup techniques like solid-phase extraction (SPE) to remove matrix components that may be causing interference.
-
Issue 2: Interference from the non-deuterated phenethyl acetate in the internal standard.
This can occur if the isotopic purity of the this compound is low.
Caption: Troubleshooting workflow for isotopic purity issues.
Detailed Steps:
-
Verify Isotopic Purity:
-
Prepare and analyze a high-concentration solution of only the this compound internal standard.
-
Examine the mass spectrum at the retention time of phenethyl acetate. Look for the presence and intensity of the molecular ion and key fragments of the non-deuterated compound.
-
-
Adjust Quantification Method:
-
If a significant amount of the non-deuterated form is present, you may need to mathematically correct for its contribution to the analyte signal in your samples. This can be complex and may introduce errors.
-
-
Source a Higher Purity Standard:
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The most reliable solution is to obtain a new batch of this compound with a higher isotopic purity (typically >98%).
-
Experimental Protocols
GC-MS Method for the Analysis of Phenethyl Acetate in Cosmetics
This protocol is a general guideline and may require optimization for specific matrices and instrumentation. It is based on methods used for the analysis of fragrance allergens in cosmetics.
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Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
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Carrier Gas: Helium at a constant flow of 1.2 mL/min.
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Oven Temperature Program:
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Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp 1: 3 °C/min to 125 °C.
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Ramp 2: 7 °C/min to 230 °C.
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Ramp 3: 20 °C/min to 300 °C, hold for 5 minutes.
-
-
Injection: 1 µL, splitless mode.
-
Injector Temperature: 250 °C.
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MS Transfer Line Temperature: 280 °C.
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Ion Source Temperature: 230 °C.
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MS Mode: Electron Ionization (EI) at 70 eV.
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Scan Range: m/z 35-350.
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Internal Standard: this compound.
Sample Preparation (Liquid-Liquid Extraction for Lotions/Creams):
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Weigh 1 g of the cosmetic sample into a centrifuge tube.
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Add a known amount of this compound internal standard solution.
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Add 5 mL of methyl tert-butyl ether (MTBE) and 5 mL of water.
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Vortex for 2 minutes.
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Centrifuge at 4000 rpm for 10 minutes.
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Transfer the upper organic layer (MTBE) to a clean vial.
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Analyze by GC-MS.
Quantitative Data
Table 1: GC-MS Parameters and Retention Times for Phenethyl Acetate and Potential Interferences.
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| Benzyl Acetate | ~10.5 | 91 | 108, 150 |
| Linalool | ~11.2 | 93 | 71, 121 |
| Phenethyl Acetate | ~12.8 | 104 | 65, 91 |
| Phenethyl Alcohol | ~13.1 | 91 | 92, 122 |
| Geraniol | ~14.5 | 69 | 93, 123 |
| This compound | ~12.75 | 109 | 68, 91 |
Note: Retention times are approximate and will vary depending on the specific GC system and method parameters.
Table 2: Typical Concentration Ranges and Limits of Quantification (LOQ) for Phenethyl Acetate.
| Matrix | Typical Concentration Range | LOQ |
| Beer | 5 - 50 µg/L | 0.01 - 0.05 µg/L |
| Wine | 10 - 100 µg/L | ~1 µg/L |
| Cosmetics (Leave-on) | up to 0.001% (10 µg/g) | 2 - 20 µg/g |
| Cosmetics (Rinse-off) | up to 0.01% (100 µg/g) | 2 - 20 µg/g |
References
- 1. Phenethyl acetate - Wikipedia [en.wikipedia.org]
- 2. Optimization of HS-SPME-GC/MS conditions for determination of trace esters in beer by response surface method [manu61.magtech.com.cn]
- 3. Measurement of the Effect of Accelerated Aging on the Aromatic Compounds of Gewürztraminer and Teroldego Wines, Using a SPE-GC-MS/MS Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Optimizing GC-MS Parameters for Phenethyl Acetate-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Phenethyl acetate-d5 as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) analyses.
Frequently Asked Questions (FAQs)
Q1: Why is the retention time of this compound slightly earlier than its non-deuterated counterpart?
A1: This phenomenon is known as the chromatographic isotope effect.[1][2] Deuterated compounds often elute slightly earlier than their non-deuterated (protium) analogs from most GC stationary phases.[1][2] This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, leading to weaker intermolecular interactions with the stationary phase and consequently a shorter retention time.[2] The magnitude of this shift can depend on the number and location of the deuterium atoms and the specific GC column stationary phase being used.
Q2: My this compound internal standard shows a different peak area compared to the native analyte at the same concentration. Is this normal?
A2: Yes, it is not uncommon for an analyte and its deuterated analog to exhibit different responses in the MS detector, even at the same concentration. This can be due to differences in ionization efficiency and fragmentation patterns between the labeled and unlabeled compounds. It is crucial to establish a calibration curve using the response ratio of the analyte to the internal standard to ensure accurate quantification.
Q3: I am observing poor peak shape (tailing or fronting) for this compound. What are the possible causes and solutions?
A3: Poor peak shape can arise from several factors. Here are some common causes and troubleshooting steps:
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Active Sites in the Inlet or Column: Active sites can cause peak tailing.
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Solution: Use a deactivated inlet liner and a high-quality, low-bleed GC column suitable for your application. Consider using an Ultra Inert liner and column if available.
-
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Improper Column Installation: Incorrect column installation can lead to dead volume and peak distortion.
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Solution: Ensure the column is cut squarely and installed at the correct depth in both the injector and the transfer line.
-
-
Contamination: Contamination in the syringe, inlet, or column can affect peak shape.
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Solution: Regularly clean or replace the syringe and inlet liner. Bake out the column according to the manufacturer's instructions.
-
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Inappropriate Injection Technique: A slow or inconsistent injection can cause broad or split peaks.
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Solution: Use an autosampler for consistent and rapid injections. If injecting manually, ensure a smooth and quick process.
-
Q4: I am not seeing a clear molecular ion for this compound in the mass spectrum. What should I do?
A4: Electron ionization (EI) can sometimes lead to extensive fragmentation and a weak or absent molecular ion.
-
Solution:
-
Lower the Electron Energy: Reducing the electron energy (e.g., from 70 eV to 20-30 eV) can decrease fragmentation and increase the relative abundance of the molecular ion.
-
Use Chemical Ionization (CI): If available, chemical ionization is a softer ionization technique that typically produces a more abundant protonated molecule or adduct ion, making it easier to confirm the molecular weight.
-
Q5: How can I confirm the isotopic purity of my this compound standard?
A5: To confirm isotopic purity, you should:
-
Acquire a Full Scan Mass Spectrum: Analyze a neat or high-concentration solution of the this compound standard.
-
Examine the Mass Spectrum: Look for the presence of the unlabeled Phenethyl acetate molecular ion (m/z 164.20) and its characteristic fragments (e.g., m/z 104). The intensity of these ions should be minimal compared to the deuterated ions.
GC-MS Parameter Summary
For the analysis of this compound, the following table summarizes typical starting parameters for a GC-MS system. These should be optimized for your specific instrument and application.
| Parameter | Recommended Setting | Notes |
| Gas Chromatography (GC) | ||
| GC Column | Low-bleed, mid-polarity (e.g., 5% phenyl-methylpolysiloxane) | A 30 m x 0.25 mm ID x 0.25 µm film thickness column is a good starting point. |
| Carrier Gas | Helium | Maintain a constant flow rate (e.g., 1.0-1.5 mL/min). |
| Inlet Temperature | 250 °C | |
| Injection Volume | 1 µL | |
| Injection Mode | Splitless or Split (adjust ratio as needed) | Splitless is preferred for trace analysis. |
| Oven Temperature Program | Initial: 80 °C (hold 2 min), Ramp: 5 °C/min to 300 °C (hold 14 min) | This is a starting point and should be optimized for separation from other analytes. |
| Mass Spectrometry (MS) | ||
| Ionization Mode | Electron Ionization (EI) | |
| Electron Energy | 70 eV | Can be lowered to reduce fragmentation. |
| Ion Source Temperature | 230 °C | |
| Quadrupole Temperature | 150 °C | |
| Transfer Line Temperature | 280 °C | |
| Scan Range | 50-350 m/z | Ensure the range covers the expected fragments and molecular ions. |
| Dwell Time (for SIM) | 100 ms | Optimize for the number of ions being monitored. |
Experimental Protocol: Quantitative Analysis using this compound
This protocol outlines a general procedure for the quantitative analysis of a target analyte using this compound as an internal standard.
1. Preparation of Stock Solutions:
- Prepare a 1 mg/mL stock solution of the target analyte in a suitable solvent (e.g., ethyl acetate).
- Prepare a 1 mg/mL stock solution of this compound in the same solvent.
2. Preparation of Calibration Standards:
- Create a series of calibration standards by spiking a known amount of the analyte stock solution into a blank matrix or solvent.
- Add a constant, known amount of the this compound internal standard stock solution to each calibration standard.
- The final concentration of the internal standard should be consistent across all calibration standards and samples.
3. Sample Preparation:
- To your unknown sample, add the same constant, known amount of the this compound internal standard stock solution as used in the calibration standards.
- Perform any necessary extraction or derivatization steps.
4. GC-MS Analysis:
- Inject the prepared calibration standards and samples onto the GC-MS system using the optimized parameters from the table above.
- Acquire data in either full scan mode or Selected Ion Monitoring (SIM) mode. For quantitative analysis, SIM mode is generally preferred for its higher sensitivity and selectivity.
- SIM Ions for Phenethyl Acetate (unlabeled): m/z 104, 164
- SIM Ions for this compound: Determine the appropriate m/z values from a full scan spectrum of the standard (expecting a shift of +5 amu for the molecular ion and relevant fragments).
5. Data Analysis:
- Integrate the peak areas for the target analyte and the this compound internal standard in each chromatogram.
- Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area) for each calibration standard.
- Construct a calibration curve by plotting the response ratio against the concentration of the analyte.
- Determine the concentration of the analyte in the unknown samples by calculating their response ratios and interpolating from the calibration curve.
Experimental Workflow
Caption: A flowchart illustrating the key steps in a quantitative GC-MS analysis using an internal standard.
References
Technical Support Center: Troubleshooting Inconsistent Results with Phenethyl Acetate-d5 Internal Standard
Welcome to the technical support center for the use of Phenethyl acetate-d5 as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of Phenethyl acetate, meaning some hydrogen atoms have been replaced by deuterium. It is commonly used as an internal standard (IS) in quantitative analysis, particularly in chromatography-mass spectrometry (GC-MS and LC-MS) methods. Because its chemical and physical properties are very similar to the analyte of interest (Phenethyl acetate), it can be used to correct for variability during sample preparation, injection, and analysis, leading to more accurate and precise results.[1] Stable isotope-labeled internal standards like this compound are considered the gold standard for quantitative bioanalysis.[1]
Q2: My quantitative results are inconsistent when using this compound. What are the common causes?
Inconsistent and inaccurate results when using a deuterated internal standard like this compound can arise from several factors. The most frequent issues include:
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Lack of Co-elution: The deuterated standard and the analyte may have slightly different retention times in chromatography.[2][3]
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Differential Matrix Effects: The analyte and the internal standard can experience different degrees of ion suppression or enhancement from components in the sample matrix.[2]
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Isotopic Exchange: The deuterium atoms on the internal standard can be replaced by hydrogen atoms from the surrounding environment (back-exchange).
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Purity of the Internal Standard: The this compound standard may contain unlabeled Phenethyl acetate or other impurities.
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Variability in Internal Standard Response: This can be due to errors in sample preparation, inconsistent extraction, or instrument instability.
Q3: How can I determine if my this compound and Phenethyl acetate are co-eluting?
Deuterated compounds often have slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated counterparts. To verify co-elution, you should overlay the chromatograms of the analyte and the internal standard. If a separation is observed, it can lead to differential matrix effects, compromising analytical accuracy.
Q4: What are matrix effects and how can they affect my results with this compound?
Matrix effects are the alteration of ionization efficiency by co-eluting substances from the sample matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal). Even if Phenethyl acetate and this compound co-elute, they might experience different matrix effects, which can lead to inaccurate quantification. Studies have shown that the matrix effects on an analyte and its deuterated internal standard can differ significantly in complex matrices like plasma and urine.
Q5: How can I check for the purity of my this compound internal standard?
The purity of the internal standard is critical for accurate results. High isotopic enrichment (≥98%) and chemical purity (>99%) are essential. You can assess the contribution of the internal standard to the analyte signal by preparing a sample containing only the internal standard at the working concentration and analyzing it. The response for the unlabeled analyte should be minimal, ideally less than 20% of the response at the Lower Limit of Quantification (LLOQ) for the analyte.
Troubleshooting Guide
This guide provides systematic steps to identify and resolve common issues leading to inconsistent results with this compound.
Issue 1: High Variability in Internal Standard Peak Area
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Potential Cause: Inconsistent sample preparation, injection volume, or instrument instability.
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Recommended Solution:
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Verify Sample Preparation: Ensure consistent and accurate pipetting of the internal standard and sample volumes. Use calibrated pipettes and maintain a consistent technique.
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Ensure Homogeneity: Vortex or mix samples thoroughly after adding the internal standard to ensure it is evenly distributed.
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Check Instrument Stability: Inject the same standard multiple times to assess the reproducibility of the instrument's response.
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Investigate Matrix Effects: Variations in the sample matrix can cause ion suppression or enhancement.
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Issue 2: Poor Peak Shape of Internal Standard
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Potential Cause: Co-elution with interfering substances from the matrix or an inappropriate sample extraction procedure.
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Recommended Solution:
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Optimize Chromatography: Adjust the mobile phase composition, gradient, or column to improve the separation from interfering peaks.
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Optimize Sample Preparation: Evaluate and refine the sample preparation method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) to minimize matrix effects.
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Issue 3: Low Internal Standard Signal Intensity
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Potential Cause: Insufficient concentration of this compound or significant ion suppression.
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Recommended Solution:
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Increase IS Concentration: Consider increasing the concentration of the this compound working solution.
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Address Ion Suppression: Optimize chromatographic conditions to separate the analyte and internal standard from the regions of significant ion suppression.
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Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
This experiment helps determine if the sample matrix is affecting the ionization of the analyte and internal standard.
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Prepare Three Sets of Samples:
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Set A (Neat Solution): Analyte and internal standard in a clean solvent (e.g., mobile phase).
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Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte and internal standard.
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Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and internal standard before the extraction process.
-
-
Analyze the Samples: Inject all three sets of samples into the analytical instrument.
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Calculate Matrix Effect:
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Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
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A value significantly different from 100% indicates a matrix effect. A value < 100% suggests ion suppression, and a value > 100% indicates ion enhancement.
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Protocol 2: Assessment of Internal Standard Purity
This protocol helps to determine if the internal standard is contributing to the analyte signal.
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Prepare a Zero Sample: A blank matrix sample without the analyte but with the internal standard at the working concentration.
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Prepare an LLOQ Sample: A sample at the Lower Limit of Quantification for the analyte.
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Analyze the Samples: Inject both samples and measure the response of the analyte in the zero sample.
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Evaluate the Response: The analyte response in the zero sample should not exceed a certain percentage (e.g., 20%) of the analyte response in the LLOQ sample.
Data Presentation
Table 1: Hypothetical Data from a Matrix Effect Experiment
| Sample Set | Analyte Peak Area | IS Peak Area | Analyte/IS Ratio | Matrix Effect (%) |
| Set A (Neat) | 100,000 | 120,000 | 0.83 | - |
| Set B (Post-Spike) | 75,000 | 110,000 | 0.68 | 75% (Suppression) |
| Set C (Pre-Spike) | 70,000 | 105,000 | 0.67 | - |
In this example, the analyte experiences a 25% signal suppression due to the matrix.
Table 2: Internal Standard Purity Assessment
| Sample | Analyte Response | IS Response | Analyte Response in Zero as % of LLOQ |
| Zero Sample | 500 | 150,000 | - |
| LLOQ Sample | 5,000 | 148,000 | 10% |
In this case, the contribution of the internal standard to the analyte signal is 10%, which may be acceptable.
Visualizations
Caption: Troubleshooting workflow for inconsistent internal standard results.
Caption: Experimental workflow for evaluating matrix effects.
References
Preventing contamination with Phenethyl acetate-d5
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments with Phenethyl acetate-d5. Our goal is to help you prevent contamination and ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
Proper storage is crucial to maintain the isotopic purity and chemical integrity of this compound.[1][2][3]
A1: Recommendations include:
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Temperature: For long-term storage, it is recommended to store this compound at -20°C.[1][2] For short-term use, refrigeration at 2-8°C is acceptable. Always refer to the manufacturer's certificate of analysis for specific storage instructions.
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Protection from Light: Store the compound in amber vials or in the dark to prevent potential photodegradation.
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Inert Atmosphere: To prevent oxidation, store under an inert atmosphere, such as nitrogen or argon.
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Container: Use tightly sealed containers with PTFE-lined caps to prevent contamination from atmospheric moisture.
Q2: How can I prevent isotopic exchange (H/D exchange) with this compound?
Isotopic exchange, where deuterium atoms are replaced by hydrogen, can compromise the integrity of your standard.
A2: To prevent H/D exchange:
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Avoid Protic Solvents: Do not dissolve or store this compound in acidic or basic solutions, or in protic solvents like water, unless absolutely necessary for the experiment. Use high-purity, aprotic solvents for reconstitution and dilution whenever possible.
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Minimize Moisture Exposure: this compound, like many deuterated compounds, can be hygroscopic. Handle the compound in a dry atmosphere, such as a glove box or under a stream of dry, inert gas. Use thoroughly dried glassware.
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Fresh Solutions: Prepare working solutions fresh before each use to minimize the opportunity for exchange to occur.
Q3: What are common sources of chemical contamination for this compound in the lab?
Chemical contamination can arise from various sources in a laboratory environment.
A3: Potential sources include:
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Cross-Contamination from Other Reagents: Improperly cleaned glassware or shared laboratory equipment can introduce impurities.
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Leaching from Plasticware: Plasticizers like phthalates and adipates can leach from plastic containers, pipette tips, and syringe filters, especially when using organic solvents.
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Environmental Contaminants: Volatile organic compounds (VOCs) from cleaning supplies, paints, and even cosmetics can contaminate samples. The air and dust in the lab can also be a source of contamination.
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Improper Handling: Not changing gloves frequently or poor personal hygiene can introduce contaminants.
Troubleshooting Guides
Issue 1: Inconsistent Internal Standard Signal in Mass Spectrometry
Question: Why is the signal for my this compound internal standard varying between injections?
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Improper Storage/Handling | The standard may have degraded. Prepare fresh working solutions from a properly stored stock solution and re-analyze. |
| Inaccurate Pipetting | Ensure pipettes are calibrated and use a consistent pipetting technique when spiking the internal standard into samples. |
| Matrix Effects | Variations in the sample matrix can cause ion suppression or enhancement. While a stable isotope-labeled internal standard is designed to compensate for this, significant differences between sample matrices can still be a factor. Review your sample preparation to ensure consistency. |
| Instrument Instability | The mass spectrometer's performance may be drifting. Run system suitability tests and instrument calibration to ensure the system is performing optimally. A complete loss of signal across a batch often points to a systemic issue. |
| Incomplete Dissolution | Ensure the standard is fully dissolved in the solvent. Vortex and sonicate the solution to aid dissolution. |
Issue 2: Presence of Unlabeled Phenethyl Acetate in Blanks
Question: I am detecting the non-deuterated form of Phenethyl acetate in my blank samples. What is the likely source?
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Contaminated Solvents | Verify the purity of the solvents used for sample preparation and analysis. Use high-purity, LC-MS grade solvents. |
| Carryover from Autosampler | Implement a rigorous needle wash protocol for the autosampler between injections. Consider injecting additional blank samples to reduce carryover. |
| Environmental Contamination | Phenethyl acetate has a floral, fruity scent and is used in perfumes, cosmetics, and air fresheners. These products can be a source of background contamination in the lab. |
| Contaminated Glassware/Plasticware | Ensure all glassware is thoroughly cleaned. If using plasticware, be aware of potential leaching and consider using glass or polypropylene. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol outlines the general steps for preparing accurate and stable solutions of this compound.
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Equilibration: Allow the vial containing the this compound standard to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
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Inert Atmosphere: If possible, perform the initial weighing and dissolution in a glove box or under a gentle stream of dry, inert gas (e.g., nitrogen or argon).
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Weighing: Accurately weigh the required amount of the standard using a calibrated analytical balance.
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Dissolution: Quantitatively transfer the standard to a Class A volumetric flask. Add a small amount of a suitable high-purity solvent (e.g., methanol, acetonitrile) and gently swirl to dissolve.
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Dilution: Once fully dissolved, dilute to the mark with the same solvent.
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Mixing: Stopper the flask and mix the solution thoroughly by inverting it multiple times.
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Storage: Transfer the stock solution to a clean, clearly labeled amber vial with a PTFE-lined cap and store under the recommended conditions.
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Working Solutions: Prepare working solutions by diluting the stock solution with the appropriate solvent or matrix. It is best practice to prepare working solutions fresh as needed.
Visualizations
Caption: Workflow for Preventing this compound Contamination.
Caption: Troubleshooting Inconsistent Internal Standard Signal.
References
Technical Support Center: Degradation of Phenethyl Acetate-d5 in Solution
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of Phenethyl acetate-d5 in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and a detailed experimental protocol to assist in your experiments.
Troubleshooting Guides
Unexpected degradation of this compound can compromise experimental results. The following table outlines common issues, their potential causes, and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Loss of Compound Over Time in Aqueous Solution | Hydrolysis: The primary degradation pathway for esters is hydrolysis, which is the cleavage of the ester bond by water. This reaction can be catalyzed by both acids and bases.[1][2][3][4][5] | - pH Control: Maintain the pH of your solution within a neutral range (pH 6-7) to minimize the rate of hydrolysis. - Buffer Selection: Use buffers that help maintain a stable pH in the desired range. Be aware that some buffer components can catalyze hydrolysis. - Low Temperature: Store solutions at lower temperatures (e.g., 4°C) to decrease the rate of hydrolysis. |
| Inconsistent Results Between Experiments | Variable Solution Preparation and Storage: Differences in solvent purity, pH, or storage conditions can lead to varying rates of degradation. | - Standardize Protocols: Ensure consistent preparation of solutions, including the source and purity of solvents. - Fresh Solutions: Prepare solutions fresh before use whenever possible. If stock solutions are used, monitor their stability over time. |
| Appearance of Unknown Peaks in Chromatographic Analysis (e.g., HPLC, GC) | Degradation Products: New peaks likely correspond to degradation products such as Phenethyl alcohol-d5 and acetic acid. Other possibilities include products of oxidation or reaction with solution components. | - Forced Degradation Study: Conduct a forced degradation study (see experimental protocol below) to intentionally generate degradation products and identify their corresponding peaks. - Mass Spectrometry (MS): Use a mass spectrometer coupled with your chromatography system to identify the mass of the unknown peaks and deduce their structures. |
| Precipitation in Solution | Formation of Less Soluble Degradants: The hydrolysis of this compound produces Phenethyl alcohol-d5 and acetic acid. Changes in the solution's composition and pH due to degradation can affect the solubility of the compound or its degradants. | - pH Adjustment: As with preventing degradation, controlling the pH can help maintain the solubility of all components. - Co-solvents: Consider the use of a co-solvent if solubility issues persist, ensuring it is compatible with your experimental setup and does not accelerate degradation. |
| Discoloration of the Solution | Oxidative Degradation: The presence of an aromatic ring in the molecule can make it susceptible to oxidation over time, which may lead to colored byproducts. | - Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. - Antioxidants: If compatible with your experiment, consider adding a small amount of an antioxidant. - Light Protection: Store solutions in amber vials or protect them from light to prevent photo-oxidation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
The primary degradation pathway for this compound, like other esters, is hydrolysis. This reaction involves the cleavage of the ester bond by water to form Phenethyl alcohol-d5 and acetic acid. The rate of hydrolysis is highly dependent on the pH of the solution, being accelerated by both acidic and basic conditions.
Q2: What are the expected degradation products of this compound?
The main degradation products from hydrolysis are Phenethyl alcohol-d5 and acetic acid. Under oxidative stress, other byproducts could potentially form due to reactions involving the aromatic ring.
Q3: How can I monitor the degradation of this compound?
Degradation can be monitored using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). A stability-indicating method should be developed, which is a method capable of separating the intact this compound from its degradation products. The degradation can be quantified by observing the decrease in the peak area of the parent compound and the increase in the peak areas of the degradation products over time.
Q4: What are the ideal storage conditions for a solution of this compound?
To minimize degradation, solutions of this compound should be stored at low temperatures (refrigerated or frozen), protected from light, and in a tightly sealed container to prevent solvent evaporation and exposure to oxygen. For aqueous solutions, maintaining a neutral pH is critical.
Q5: Will the deuterium labeling in this compound affect its degradation rate compared to the non-deuterated compound?
The deuterium atoms are on the ethyl group of the phenethyl moiety. While isotopic labeling can sometimes influence reaction rates (kinetic isotope effect), for hydrolysis of the ester bond, the effect is generally expected to be minimal as the C-D bonds are not directly involved in the cleavage of the ester linkage. However, minor differences in reaction kinetics cannot be entirely ruled out without experimental data.
Experimental Protocols
Protocol for Forced Degradation Study of this compound
A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method.
Objective: To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic).
Materials:
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This compound
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HPLC grade water, methanol, and acetonitrile
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Hydrochloric acid (HCl)
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Sodium hydroxide (NaOH)
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Hydrogen peroxide (H₂O₂)
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HPLC system with a suitable detector (e.g., UV-Vis or PDA) and column (e.g., C18)
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pH meter
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Water bath or oven
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Photostability chamber
Procedure:
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
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Acid Hydrolysis:
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To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
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Heat the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).
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Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
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Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
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To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
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Keep the solution at room temperature and monitor the degradation. Due to the higher rate of base-catalyzed hydrolysis, heating may not be necessary.
-
Withdraw samples at shorter time intervals (e.g., 0, 15, 30, 60, 120 minutes).
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Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
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Oxidative Degradation:
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To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
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Keep the solution at room temperature, protected from light, for a specified period (e.g., 24 hours).
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Withdraw samples at various time points for analysis.
-
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Thermal Degradation:
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Place a solid sample of this compound in an oven at an elevated temperature (e.g., 70°C) for a specified period.
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Also, heat a solution of the compound in a suitable solvent.
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Analyze the samples after the specified time.
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-
Photolytic Degradation:
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Expose a solution of this compound to a light source in a photostability chamber that provides both UV and visible light.
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Keep a control sample wrapped in aluminum foil to protect it from light.
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Analyze both the exposed and control samples at a specified time point.
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-
Analysis:
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Analyze all samples by a developed and validated HPLC method.
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Monitor for the appearance of new peaks and the decrease in the peak area of this compound.
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Calculate the percentage of degradation.
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Data Presentation:
The quantitative results from the forced degradation study can be summarized in the following table:
| Stress Condition | Time (hours) | % Degradation of this compound | Major Degradation Products (Retention Time) |
| 0.1 M HCl, 60°C | 2 | ||
| 4 | |||
| 8 | |||
| 24 | |||
| 0.1 M NaOH, RT | 0.25 | ||
| 0.5 | |||
| 1 | |||
| 2 | |||
| 3% H₂O₂, RT | 24 | ||
| Thermal (70°C) | 48 | ||
| Photolytic | 48 |
Visualizations
The following diagrams illustrate the primary degradation pathway and a typical experimental workflow.
Caption: Primary hydrolysis degradation pathway of this compound.
References
Technical Support Center: Troubleshooting Calibration Curve Issues with Deuterated Standards
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered when using deuterated internal standards for quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: Why is my calibration curve non-linear even when using a deuterated internal standard?
A1: Non-linearity can occur for several reasons. At high analyte concentrations, you might experience detector saturation or ion suppression due to competition for ionization between the analyte and the internal standard.[1][2] The formation of analyte multimers (e.g., dimers) at high concentrations can also lead to a non-linear response.[1][3] Additionally, isotopic interference from the analyte to the deuterated standard, especially with low-mass deuterated standards (e.g., D2, D3), can cause non-linearity at the upper end of the curve.[4]
Q2: My coefficient of determination (R²) is below the acceptable value of 0.99. What are the likely causes?
A2: A poor R² value indicates that the data points deviate significantly from the fitted regression line. This can be caused by inconsistent sample preparation, pipetting errors, or issues with the internal standard, such as instability or improper concentration. Differential matrix effects, where the analyte and internal standard are not affected by the matrix in the same way, can also lead to a poor correlation coefficient.
Q3: What is "isotopic interference" or "cross-talk" and how can I minimize it?
A3: Isotopic interference occurs when the signal from the naturally occurring isotopes of the analyte contributes to the signal of the deuterated internal standard. This is more pronounced with internal standards that have a small mass difference from the analyte (e.g., D2 or D3 labeled). To minimize this, it is recommended to use an internal standard with a higher degree of deuteration (D4 or greater) or a ¹³C-labeled standard. A mass difference of at least 3 atomic mass units (amu) is generally recommended to prevent this overlap. You can check for isotopic interference by injecting a high concentration of the unlabeled analyte and monitoring the mass channel of the internal standard; a significant signal indicates interference.
Q4: Can the position of the deuterium label on the internal standard affect my results?
A4: Yes, the position of the deuterium label is critical. Deuterium atoms on certain parts of a molecule, such as on heteroatoms (O, N, S) or carbons adjacent to carbonyl groups, can be labile and exchange with protons from the solvent or matrix, a phenomenon known as back-exchange. This leads to a loss of the isotopic label and compromises the accuracy of the quantification. It is crucial to use internal standards where the deuterium atoms are placed in stable, non-exchangeable positions.
Q5: I'm observing a retention time shift between my analyte and the deuterated internal standard. Is this a problem?
A5: A small, consistent retention time shift, known as the "chromatographic isotope effect," is a known phenomenon where deuterated compounds may elute slightly earlier than their non-deuterated counterparts. However, if this shift is significant, the analyte and the internal standard may elute in different regions of matrix effects, leading to differential ion suppression or enhancement and inaccurate quantification. It is important to optimize chromatographic conditions to minimize this separation.
Troubleshooting Guides
Issue 1: Poor Linearity (R² < 0.99)
Symptoms:
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The calibration curve is visibly non-linear.
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The coefficient of determination (R²) is below the acceptable limit (typically >0.99).
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Back-calculated concentrations of the calibrants deviate significantly from their nominal values.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor linearity.
| Possible Cause | Troubleshooting Action |
| Ion Source Saturation | At high concentrations, the analyte and internal standard compete for ionization, which can lead to a disproportionate response. Observe the internal standard response across the calibration curve. A decreasing signal with increasing analyte concentration suggests competition. Consider optimizing the internal standard concentration or diluting the higher concentration standards. |
| Isotopic Interference | Naturally occurring isotopes of the analyte can contribute to the deuterated internal standard's signal, especially with a small mass difference. This becomes more pronounced at high analyte concentrations. Inject a high concentration of the unlabeled analyte and monitor the internal standard's mass channel. A significant signal indicates interference. Use an internal standard with a higher degree of deuteration (e.g., D5 or greater) or a ¹³C-labeled standard. |
| Inappropriate Regression Model | A linear regression may not be the best fit for your data. Visually inspect the curve and the residual plot. A pattern in the residuals (e.g., a U-shape) suggests an inappropriate model. Consider using a quadratic or weighted linear regression model. |
| Detector Saturation | At very high concentrations, the detector response may no longer be proportional to the analyte concentration. Dilute the highest concentration standard. If the back-calculated concentration is now accurate, detector saturation is likely the cause. |
Issue 2: High Background Noise
Symptoms:
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Elevated baseline in the chromatogram.
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Poor signal-to-noise ratio (S/N) for the analyte and/or internal standard.
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Presence of interfering peaks.
Troubleshooting Logic:
Caption: Logic for identifying sources of background noise.
| Possible Cause | Troubleshooting Action |
| Contaminated Solvents/Reagents | Impurities in solvents, mobile phase additives, or sample preparation reagents can contribute to high background. Use fresh, high-purity (LC-MS grade) solvents and reagents. |
| LC System Contamination | Contaminants can build up in the LC system, including tubing, injector, and column. Flush the LC system with a strong solvent mixture. If the problem persists, disconnect the column and test the system. |
| Ion Source Contamination | The mass spectrometer's ion source can become contaminated over time. Inspect and clean the ion source according to the manufacturer's recommendations. |
| Impure Deuterated Standard | The deuterated standard itself may contain impurities. Use high-purity standards (≥98% isotopic enrichment and >99% chemical purity) and verify the purity of new batches. |
Issue 3: Poor Reproducibility
Symptoms:
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High variability (%RSD) in the peak areas of the internal standard across the calibration curve and quality control samples.
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Inconsistent analyte/internal standard area ratios.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor reproducibility.
| Possible Cause | Troubleshooting Action |
| Inconsistent Spiking of Internal Standard | Inaccurate or imprecise pipetting when adding the internal standard is a common source of variability. Verify the calibration and performance of your pipettes. |
| Variability in Sample Preparation | Inconsistent sample preparation steps, such as extraction and reconstitution, can lead to poor reproducibility. Ensure that sample preparation procedures are followed consistently. |
| Internal Standard Instability | The deuterated standard may be degrading in the sample matrix or during storage. Evaluate the stability of the internal standard by incubating it in the matrix under various conditions. |
| Differential Matrix Effects | The analyte and internal standard may be affected differently by matrix components, especially if they are not perfectly co-eluting. Perform a matrix effect evaluation to assess this. |
Experimental Protocols & Data Presentation
Protocol: Evaluation of Matrix Effects
This experiment is designed to determine if components in the sample matrix are suppressing or enhancing the ionization of the analyte and the internal standard.
Methodology:
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Prepare Three Sets of Samples:
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Set A (Neat Solution): Prepare standards at low, medium, and high concentrations in a clean solvent (e.g., mobile phase).
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Set B (Post-Extraction Spike): Extract blank matrix samples using your established method. Spike the analyte and internal standard into the extracted matrix at the same concentrations as Set A.
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Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before the extraction process.
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Analysis: Analyze all three sets of samples using your LC-MS/MS method.
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Calculations:
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Matrix Effect (ME %): (Peak Area in Set B / Peak Area in Set A) * 100
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Recovery (RE %): (Peak Area in Set C / Peak Area in Set B) * 100
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Process Efficiency (PE %): (Peak Area in Set C / Peak Area in Set A) * 100
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Data Interpretation:
| Metric | Value | Interpretation |
| Matrix Effect (ME) | > 100% | Ion Enhancement |
| = 100% | No Matrix Effect | |
| < 100% | Ion Suppression | |
| Recovery (RE) | 80-120% | Generally Considered Acceptable |
| Process Efficiency (PE) | 80-120% | Generally Considered Acceptable |
Protocol: Mass Spectrometer Optimization for Deuterated Standards
This protocol outlines the steps for optimizing the mass spectrometer parameters for both the analyte and the deuterated internal standard.
Methodology:
-
Prepare Infusion Solutions: Prepare separate working solutions of the analyte and the deuterated internal standard (100-1000 ng/mL) in a solvent that mimics the initial mobile phase.
-
Optimize Precursor Ion: Infuse each solution separately into the mass spectrometer. Optimize the declustering potential (DP) by ramping the voltage and monitoring the signal intensity of the precursor ion. The optimal DP is the voltage that yields the maximum signal.
-
Product Ion Selection: Perform a product ion scan to identify the most intense and stable fragment ions for both the analyte and the internal standard.
-
Optimize Collision Energy (CE): For each precursor-product ion transition (MRM), optimize the collision energy by ramping the CE and monitoring the product ion signal. The optimal CE is the voltage that produces the maximum signal.
System Suitability Test Parameters
System suitability tests are crucial to ensure that the chromatographic system is performing adequately for the analysis.
| Parameter | Typical Acceptance Criteria | Purpose |
| Peak Area Precision (%RSD) | < 15% | Ensures consistent injection and system response. |
| Retention Time Precision (%RSD) | < 2% | Verifies the stability of the chromatographic separation. |
| Peak Asymmetry/Tailing Factor | 0.8 - 1.5 | Indicates good peak shape and column performance. |
| Signal-to-Noise Ratio (S/N) | > 10 for LLOQ | Ensures adequate sensitivity at the lower limit of quantification. |
| Correlation Coefficient (R²) | > 0.99 | Indicates the linearity of the calibration curve. |
References
Addressing isotopic interference with Phenethyl acetate-d5
Welcome to the technical support center for Phenethyl acetate-d5. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound as an internal standard in their analytical workflows. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments, with a focus on mitigating isotopic interference.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference and why is it a concern when using this compound?
Isotopic interference occurs when the isotopic cluster of the analyte (Phenethyl acetate) overlaps with the mass-to-charge ratio (m/z) of its deuterated internal standard (this compound). This can lead to an artificially inflated signal for the internal standard, resulting in the underestimation of the analyte's concentration. With deuterated standards, this interference can arise from the natural abundance of heavy isotopes (like ¹³C) in the analyte molecule.
Q2: How can I determine the isotopic purity of my this compound standard?
The isotopic purity of a deuterated standard is a critical parameter, as impurities of the unlabeled analyte can lead to an overestimation of the analyte's concentration. You can assess the isotopic purity of your this compound standard using high-resolution mass spectrometry (HRMS). By acquiring a full-scan mass spectrum, you can resolve and quantify the relative intensities of the different isotopic peaks.
Q3: I'm observing a slight shift in retention time between Phenethyl acetate and this compound in my chromatogram. Is this normal?
Yes, a small retention time shift between an analyte and its deuterated internal standard is a known phenomenon, particularly in liquid chromatography. This is due to the slight differences in physicochemical properties caused by the substitution of hydrogen with deuterium. While often minor, it's crucial to ensure that this shift doesn't lead to differential matrix effects, where the analyte and internal standard experience different levels of ion suppression or enhancement. If the shift is significant, chromatographic conditions may need to be optimized.
Q4: Can the deuterium atoms on this compound exchange with hydrogen atoms from the solvent or sample matrix?
Hydrogen-deuterium (H/D) exchange is a potential issue with deuterated standards, where a deuterium atom is replaced by a hydrogen atom from the surrounding environment. This can alter the mass of the internal standard, leading to inaccurate quantification. To minimize this risk, it is advisable to store stock solutions of this compound in aprotic solvents (e.g., acetonitrile) and to be mindful of the pH and temperature during sample preparation.
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
If you are experiencing inaccurate or inconsistent results when using this compound as an internal standard, consider the following troubleshooting steps:
Troubleshooting Workflow for Inaccurate Quantification
Technical Support Center: Minimizing Ion Suppression with Phenethyl Acetate-d5 in LC-MS
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Phenethyl acetate-d5 as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) analyses. Here you will find troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to ion suppression.
Troubleshooting Guide
Problem 1: Low Signal Intensity for the Analyte and/or this compound
Possible Cause: Significant ion suppression from co-eluting matrix components is reducing the ionization efficiency of your analyte and internal standard.
Solutions:
| Strategy | Description | Key Considerations |
| Optimize Sample Preparation | The goal is to remove interfering matrix components before analysis.[1][2] | Solid-Phase Extraction (SPE): Highly effective for removing a broad range of interferences. Requires method development for sorbent selection, wash, and elution steps. Liquid-Liquid Extraction (LLE): Can be very effective at cleaning up samples but may be more labor-intensive and prone to emulsion formation. Protein Precipitation: A simpler method, but often less effective at removing all interfering substances, which can lead to more significant ion suppression. |
| Improve Chromatographic Separation | The aim is to chromatographically separate the analyte and internal standard from the majority of matrix components. | Gradient Optimization: A well-designed gradient elution can separate the analytes from early-eluting salts and late-eluting phospholipids. Column Chemistry: Using a column with a different stationary phase (e.g., C18, Phenyl-Hexyl) can alter selectivity and improve separation from interfering compounds. Flow Rate Reduction: Lowering the flow rate can sometimes improve ionization efficiency and reduce the impact of co-eluting species. |
| Sample Dilution | Diluting the sample reduces the concentration of both the analyte and the interfering matrix components. | This is a straightforward approach but is only feasible if the analyte concentration is high enough to remain detectable after dilution. |
| Optimize Ion Source Parameters | Fine-tuning the mass spectrometer's ion source settings can sometimes help mitigate the effects of ion suppression. | Optimize parameters such as capillary voltage, nebulizing gas pressure, and desolvation temperature to favor the ionization of your analyte. |
Problem 2: Inconsistent and Irreproducible Results for Quality Control (QC) Samples
Possible Cause: Sample-to-sample variability in the matrix composition is leading to different degrees of ion suppression, causing inconsistent results.
Solutions:
| Strategy | Description | Key Considerations |
| Implement a Robust Sample Preparation Method | A thorough and consistent sample cleanup method will minimize variability in matrix effects between samples. | SPE and LLE are generally more effective than protein precipitation at reducing sample-to-sample variability. |
| Employ Matrix-Matched Calibrators and QCs | Preparing calibration standards and QC samples in the same biological matrix as your unknown samples can help to compensate for consistent matrix effects. | This approach accounts for matrix-induced changes in ionization efficiency, leading to more accurate quantification. |
| Ensure Co-elution of Analyte and Internal Standard | For this compound to effectively compensate for ion suppression, it must co-elute perfectly with the non-deuterated analyte. | Even minor chromatographic separation can expose the analyte and internal standard to different matrix components, leading to differential ion suppression. |
Frequently Asked Questions (FAQs)
Q1: What is ion suppression?
A1: Ion suppression is a phenomenon in LC-MS where the ionization efficiency of a target analyte, such as Phenethyl acetate, is reduced by the presence of co-eluting components from the sample matrix. This leads to a decreased signal intensity for the analyte, which can negatively impact the sensitivity, accuracy, and precision of an assay. Essentially, other molecules in the sample compete with your analyte for ionization, resulting in fewer of your analyte's ions reaching the detector.
Q2: What are the common causes of ion suppression?
A2: Common causes of ion suppression include:
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Endogenous matrix components: Lipids, proteins, and salts from biological samples are frequent culprits.
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Salts and Buffers: Non-volatile salts can accumulate in the ion source and interfere with the ionization process.
-
Detergents and Polymers: These can be introduced during sample preparation and are known to cause significant ion suppression.
Q3: Why is a deuterated internal standard like this compound used?
A3: A stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard for quantitative LC-MS analysis. Because its chemical and physical properties are nearly identical to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be effectively compensated for, leading to more accurate and precise quantification.
Q4: How can I determine if ion suppression is affecting my analysis?
A4: A common and effective method to identify regions of ion suppression in your chromatogram is the post-column infusion experiment . This technique involves infusing a constant flow of your analyte solution into the LC eluent after the analytical column but before the mass spectrometer. After establishing a stable baseline signal, a blank matrix sample is injected. Any dips or reductions in the baseline signal indicate the retention times at which co-eluting matrix components are causing ion suppression.
Q5: My this compound is not perfectly co-eluting with the analyte. Is this a problem?
A5: Yes, this can be a significant issue. Even slight differences in retention time can expose the analyte and the deuterated internal standard to different co-eluting matrix components. This can lead to differential ion suppression, where one compound is suppressed more than the other, compromising the accuracy of your quantitative results. Perfect co-elution is crucial for the internal standard to accurately compensate for matrix effects. While deuterium labeling can sometimes lead to slight chromatographic separation from the non-labeled analogue, optimizing chromatographic conditions is key to minimize this.
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
Objective: To identify regions in the chromatogram where ion suppression occurs.
Materials:
-
LC-MS system
-
Syringe pump
-
Tee-union
-
Analyte standard solution (e.g., Phenethyl acetate)
-
Blank matrix extract (e.g., plasma, urine)
-
Mobile phase
Methodology:
-
Prepare a standard solution of your analyte at a concentration that provides a stable and moderate signal.
-
Set up the LC-MS system with the analytical column.
-
Connect the outlet of the LC column to one inlet of a tee-union.
-
Connect a syringe pump containing the analyte standard solution to the other inlet of the tee-union.
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Connect the outlet of the tee-union to the mass spectrometer's ion source.
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Begin infusing the analyte solution at a low flow rate (e.g., 10-20 µL/min) into the MS and acquire data. A stable, elevated baseline signal should be observed.
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Once a stable baseline is achieved, inject a blank matrix extract onto the LC column and start the chromatographic run.
-
Monitor the analyte's signal throughout the run. Any significant drop in the signal indicates a region of ion suppression at that retention time.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
Objective: To remove interfering matrix components from a biological sample prior to LC-MS analysis.
Materials:
-
SPE cartridges (e.g., polymeric reversed-phase)
-
Vacuum manifold
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Sample (e.g., plasma)
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This compound internal standard solution
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Acid (e.g., formic acid)
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Methanol
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Water
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Wash solution (e.g., 5% methanol in water)
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Elution solvent (e.g., methanol or acetonitrile)
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Nitrogen evaporator
Methodology:
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of this compound internal standard solution. Vortex briefly. Add 200 µL of 2% formic acid in water and vortex again.
-
SPE Cartridge Conditioning: Place the SPE cartridges on the vacuum manifold. Pass 1-2 mL of methanol through the cartridge to activate the sorbent. Do not allow the sorbent to go dry.
-
SPE Cartridge Equilibration: Pass 1-2 mL of water through the cartridge to equilibrate it to the aqueous environment of the sample. Do not allow the sorbent to go dry.
-
Sample Loading: Load the pre-treated plasma sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Washing: Pass 1-2 mL of the wash solution through the cartridge to remove weakly bound interferences. Apply vacuum to dry the cartridge completely.
-
Elution: Place collection tubes in the manifold. Add 1-2 mL of the elution solvent to the cartridge to elute the analyte and internal standard.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS analysis.
Visualizations
Caption: A logical workflow for troubleshooting ion suppression issues.
Caption: Competition from matrix components hinders analyte ionization.
References
Impact of solvent choice on Phenethyl acetate-d5 stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Phenethyl acetate-d5.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathway for this compound, like its non-deuterated counterpart, is the hydrolysis of the ester linkage. This reaction breaks the ester bond, yielding phenethyl alcohol-d5 and acetic acid. The presence of water, acids, or bases can catalyze this process. A secondary degradation pathway to consider is oxidation, although hydrolysis is typically the main concern under common laboratory conditions.
Q2: How does the choice of solvent impact the stability of this compound?
A2: The choice of solvent plays a critical role in the stability of this compound. Solvents are broadly categorized as protic and aprotic, and their interaction with the ester can significantly influence its hydrolysis rate.
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Polar Protic Solvents: These solvents contain O-H or N-H bonds and can donate hydrogen bonds.[1] Examples include water, methanol, and ethanol.[2] In these solvents, especially in the presence of water, the rate of hydrolysis can be significantly accelerated.[3] They can participate in the hydrolysis reaction and stabilize the transition state of the reaction.[4]
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Polar Aprotic Solvents: These solvents have a dipole moment but lack O-H or N-H bonds and cannot donate hydrogen bonds.[1] Examples include acetonitrile (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). This compound is generally more stable in these solvents as they are less likely to participate directly in the hydrolysis reaction.
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Nonpolar Solvents: Solvents like hexane and toluene provide a non-polar environment where the solubility of water is low, thus minimizing the risk of hydrolysis.
Q3: Can the deuterium labeling in this compound affect its stability compared to the non-deuterated form?
A3: Deuterium labeling at non-exchangeable positions, such as on the ethyl or phenyl group of this compound, is not expected to significantly alter its susceptibility to hydrolysis. The primary kinetic isotope effect (KIE) is generally observed when a C-H bond is broken in the rate-determining step of a reaction. In the case of ester hydrolysis, the rate-determining step typically involves the attack of a nucleophile on the carbonyl carbon, not the cleavage of a C-D bond on the phenethyl group. Therefore, the stability of this compound towards hydrolysis is expected to be very similar to that of unlabeled phenethyl acetate.
Q4: What are the recommended storage conditions for this compound solutions?
A4: To ensure the long-term stability of this compound solutions, it is recommended to:
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Choose an appropriate solvent: Use a dry, aprotic solvent such as acetonitrile or dimethyl sulfoxide for preparing stock solutions.
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Store at low temperatures: Storage at -20°C or -80°C is recommended to slow down potential degradation processes.
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Protect from moisture: Use anhydrous solvents and store in tightly sealed containers to minimize exposure to atmospheric moisture, which can contribute to hydrolysis.
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Use an inert atmosphere: For highly sensitive applications, storing solutions under an inert atmosphere (e.g., argon or nitrogen) can help prevent oxidative degradation.
Troubleshooting Guide
| Symptom | Possible Cause | Troubleshooting Steps |
| Appearance of a new peak corresponding to phenethyl alcohol-d5 in HPLC or GC-MS analysis. | Hydrolysis of the ester bond. | 1. Review Solvent Choice: If using a protic solvent or an aqueous mixture, consider switching to a dry, aprotic solvent like acetonitrile. 2. Check for Water Contamination: Ensure that the solvent used is anhydrous and that the sample handling procedures minimize exposure to moisture. 3. Control pH: If working with buffered solutions, ensure the pH is neutral. Acidic or basic conditions can catalyze hydrolysis. 4. Lower Storage Temperature: Store solutions at a lower temperature (-20°C or -80°C) to reduce the rate of hydrolysis. |
| Decrease in the peak area of this compound over time. | Degradation of the compound. | 1. Perform a Stability Study: Analyze the sample at different time points to determine the rate of degradation under your specific storage and experimental conditions. 2. Optimize Storage Conditions: Based on the stability study, adjust the solvent, temperature, and protection from light and air to minimize degradation. |
| Inconsistent analytical results between experiments. | Sample degradation during preparation or analysis. | 1. Prepare Fresh Solutions: Prepare working solutions fresh from a stable stock solution before each experiment. 2. Minimize Time at Room Temperature: Keep samples on ice or in a cooled autosampler to prevent degradation during long analytical runs. |
Impact of Solvent on this compound Stability
The following table summarizes the expected stability of this compound in various common laboratory solvents based on general principles of ester hydrolysis.
| Solvent Category | Examples | Expected Stability | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low | These solvents can act as nucleophiles and participate in the hydrolysis of the ester. The presence of water, even in small amounts, can lead to significant degradation, especially at non-neutral pH and elevated temperatures. |
| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents do not have hydroxyl or amine groups and therefore do not participate directly in hydrolysis. They are generally good choices for dissolving and storing esters. |
| Nonpolar Aprotic | Hexane, Toluene, Dichloromethane | High | These solvents have low polarity and do not promote the ionization of water, thus hindering hydrolysis. They are suitable for storing this compound, provided the compound is soluble. |
Experimental Protocols
Protocol 1: General Stability Study of this compound in a Selected Solvent
Objective: To evaluate the stability of this compound in a specific solvent over time at a given temperature.
Materials:
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This compound
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High-purity solvent of interest (e.g., acetonitrile, methanol/water mixture)
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Volumetric flasks and pipettes
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HPLC or GC-MS system with a suitable column (e.g., C18 for HPLC, DB-5ms for GC)
Procedure:
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Prepare a Stock Solution: Accurately prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Aliquot and Store: Aliquot the stock solution into several vials to avoid repeated freeze-thaw cycles of the bulk solution.
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Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of the solution using a validated HPLC or GC-MS method to determine the initial peak area of this compound. This will serve as the baseline.
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Incubation: Store the remaining vials at the desired temperature (e.g., room temperature, 4°C, 37°C).
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Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 7, 14, and 30 days), retrieve a vial and analyze its content using the same analytical method.
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Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial (T=0) measurement. The appearance of new peaks, such as that of phenethyl alcohol-d5, should also be monitored.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation and Conditions:
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HPLC System: A system with a UV detector.
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Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example:
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0-2 min: 95% A, 5% B
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2-15 min: Gradient to 5% A, 95% B
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15-20 min: Hold at 5% A, 95% B
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20.1-25 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
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Detection Wavelength: 210 nm
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Injection Volume: 10 µL
Procedure:
-
Forced Degradation Studies: To generate potential degradation products, subject this compound to stress conditions:
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Acid Hydrolysis: Dissolve in 0.1 M HCl and heat at 60°C.
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Base Hydrolysis: Dissolve in 0.1 M NaOH and keep at room temperature.
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Oxidation: Treat with 3% hydrogen peroxide at room temperature.
-
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Method Development: Analyze the stressed samples using the HPLC method and optimize the mobile phase gradient and other parameters to achieve baseline separation between the parent compound and all degradation products.
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Method Validation: Validate the developed method for specificity, linearity, accuracy, and precision according to relevant guidelines.
Visualizations
Caption: Troubleshooting workflow for this compound instability.
Caption: Hydrolysis of this compound.
References
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods Using Phenethyl Acetate-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Phenethyl acetate-d5 as an internal standard in the validation of analytical methods, particularly for the analysis of volatile and semi-volatile compounds by Gas Chromatography-Mass Spectrometry (GC-MS). It offers an objective look at its performance characteristics against common alternative internal standards and provides a detailed experimental protocol for its application.
The validation of an analytical method is a critical process in drug development and research, ensuring that the chosen method is reliable, reproducible, and fit for its intended purpose. The International Council for Harmonisation (ICH) provides a framework for this validation process, outlining key parameters that must be assessed.[1][2][3][4]
The Gold Standard: Advantages of Deuterated Internal Standards
In quantitative analysis, particularly with sensitive techniques like GC-MS, internal standards are crucial for correcting variations in sample preparation and instrument response. Deuterated internal standards, such as this compound, are often considered the "gold standard" due to their close physicochemical similarity to the analyte of interest. This structural likeness ensures that the internal standard and the analyte behave almost identically during extraction, derivatization, and chromatographic separation, leading to more accurate and precise quantification.
The primary advantage of using a deuterated internal standard is its ability to compensate for matrix effects, which are a common source of error in complex samples. By co-eluting with the analyte, this compound experiences the same degree of signal suppression or enhancement, allowing for reliable correction.
Performance Comparison: this compound vs. Alternative Internal Standards
While direct, head-to-head quantitative data comparing this compound to other internal standards is not extensively available in published literature, a comparison can be made based on their chemical properties and the well-documented performance of deuterated standards versus non-deuterated alternatives.
| Internal Standard | Type | Key Advantages | Potential Disadvantages |
| This compound | Deuterated Analog | - High chemical and physical similarity to the analyte. - Co-elutes with the analyte, providing excellent correction for matrix effects. - High accuracy and precision in quantification. | - Higher cost compared to non-deuterated standards. - Potential for isotopic exchange in certain matrices. |
| 3-Pentanol | Structural Analog | - Low cost and readily available. - Good volatility for GC analysis. | - Differences in polarity and volatility compared to phenethyl acetate can lead to variations in extraction efficiency and chromatographic behavior. - May not effectively compensate for matrix effects. |
| 4-Methyl-2-pentanol | Structural Analog | - Commonly used for volatile compound analysis. - Relatively inexpensive. | - Structural differences can result in different responses to matrix components. - May not co-elute with the analyte of interest. |
| 2-Octanol | Structural Analog | - Suitable for a range of volatile compounds. | - Significant difference in molecular weight and structure compared to phenethyl acetate, potentially leading to poor correction for analytical variability. |
| Furfural-d4 | Deuterated Analog | - Offers the benefits of a deuterated standard. | - Structurally dissimilar to phenethyl acetate, making it a less ideal choice for this specific analyte. |
| Ethyl-2,2,2-d3 acetate | Deuterated Analog | - Provides the advantages of isotopic labeling. | - Significant difference in chemical structure and volatility compared to phenethyl acetate. |
Experimental Protocol: GC-MS Analysis of Volatile Compounds Using this compound
This protocol provides a general framework for the validation of a GC-MS method for the quantification of a volatile analyte using this compound as an internal standard. This method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.
1. Instrumentation:
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Gas Chromatograph: Agilent 7890B or equivalent
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Mass Spectrometer: Agilent 5977A MSD or equivalent
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GC Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
2. Reagents and Standards:
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Analyte of interest
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This compound (Internal Standard)
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Solvent (e.g., Dichloromethane, HPLC grade)
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Helium (Carrier Gas, 99.999% purity)
3. Standard Preparation:
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Primary Stock Solution of Analyte: Prepare a stock solution of the analyte in the chosen solvent at a concentration of 1 mg/mL.
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Primary Stock Solution of Internal Standard: Prepare a stock solution of this compound in the chosen solvent at a concentration of 1 mg/mL.
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Working Standard Solutions: Prepare a series of calibration standards by diluting the primary stock solution of the analyte to achieve concentrations ranging from 0.1 to 100 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.
4. GC-MS Parameters:
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Inlet Temperature: 250°C
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Injection Volume: 1 µL
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Split Ratio: 10:1
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Oven Temperature Program:
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Initial temperature: 50°C, hold for 2 minutes
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Ramp: 10°C/minute to 280°C
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Hold: 5 minutes at 280°C
-
-
Carrier Gas Flow: 1.0 mL/minute (Constant Flow)
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MSD Transfer Line Temperature: 280°C
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Ion Source Temperature: 230°C
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Quadrupole Temperature: 150°C
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Ionization Mode: Electron Ionization (EI) at 70 eV
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Acquisition Mode: Selected Ion Monitoring (SIM)
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Monitor characteristic ions for the analyte and this compound.
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5. Method Validation Parameters (as per ICH Q2(R2) Guidelines): [1]
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Specificity: Analyze blank matrix samples to ensure no interfering peaks are present at the retention times of the analyte and internal standard.
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Linearity: Analyze the calibration standards in triplicate and plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The correlation coefficient (r²) should be ≥ 0.99.
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Accuracy: Analyze quality control (QC) samples at low, medium, and high concentrations and express the results as the percentage recovery of the known amount. Acceptance criteria are typically 80-120%.
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Precision:
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Repeatability (Intra-day precision): Analyze QC samples multiple times on the same day. The relative standard deviation (RSD) should be ≤ 15%.
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Intermediate Precision (Inter-day precision): Analyze QC samples on different days with different analysts and/or equipment. The RSD should be ≤ 15%.
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Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
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Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., inlet temperature, oven ramp rate) on the results.
Visualizing the Workflow
To better illustrate the processes involved in analytical method validation, the following diagrams are provided.
Conclusion
The selection of an appropriate internal standard is a critical step in the development of robust and reliable analytical methods. This compound, as a deuterated analog, offers significant advantages in terms of accuracy and precision for the quantification of its non-deuterated counterpart and structurally similar compounds. While the initial cost may be higher than non-deuterated alternatives, the improved data quality and reduced need for re-analysis can lead to long-term cost savings and greater confidence in analytical results. The provided experimental protocol serves as a starting point for the development and validation of a specific GC-MS method tailored to the user's unique requirements.
References
The Role of Phenethyl Acetate-d5 in Enhancing Accuracy and Precision in Quantitative Analysis
For researchers, scientists, and drug development professionals, the quest for reliable and reproducible quantitative data is paramount. In the realm of analytical chemistry, particularly in chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the use of stable isotope-labeled internal standards is a cornerstone of robust method development. This guide provides a comparative overview of the performance of Phenethyl acetate-d5 as an internal standard, highlighting its contribution to the accuracy and precision of quantitative analysis of its non-deuterated counterpart, phenethyl acetate.
Phenethyl acetate is a key aroma compound found in a variety of food products, beverages, and fragrances. Its accurate quantification is crucial for quality control and authenticity studies. The use of a deuterated internal standard like this compound is considered the gold standard for such analyses. This is because its chemical and physical properties are nearly identical to the analyte of interest, ensuring that it behaves similarly during sample preparation, injection, and ionization, thereby effectively compensating for variations and matrix effects.
The Advantage of Deuterated Internal Standards
In quantitative analysis, an internal standard is a compound of known concentration that is added to a sample to facilitate the quantification of an analyte. An ideal internal standard should have similar chemical and physical properties to the analyte but be clearly distinguishable by the detector. Deuterated standards, such as this compound, fulfill these criteria exceptionally well for mass spectrometry-based methods. The deuterium labeling results in a mass shift that allows for clear differentiation between the analyte and the internal standard by the mass spectrometer, without significantly altering the retention time in the gas chromatograph. This co-elution is critical for accurate correction of any analyte loss during sample processing.
Experimental Validation of this compound Performance
A Representative Experimental Protocol
The following outlines a typical experimental protocol for the quantitative analysis of phenethyl acetate in a complex matrix (e.g., wine or a fragrance mixture) using this compound as an internal standard.
1. Sample Preparation:
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A known volume or weight of the sample is taken.
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A precise amount of this compound internal standard solution of a known concentration is added to the sample.
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The sample is then subjected to an extraction procedure, such as liquid-liquid extraction (LLE) or solid-phase microextraction (SPME), to isolate the volatile and semi-volatile compounds, including phenethyl acetate and its deuterated internal standard.
2. GC-MS Analysis:
-
An aliquot of the extract is injected into the GC-MS system.
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The compounds are separated on a suitable capillary column (e.g., a DB-5ms).
-
The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to monitor specific ions for both phenethyl acetate and this compound, ensuring high sensitivity and selectivity.
3. Quantification:
-
The peak areas of the selected ions for both the analyte and the internal standard are measured.
-
A calibration curve is constructed by analyzing a series of calibration standards containing known concentrations of phenethyl acetate and a constant concentration of this compound.
-
The concentration of phenethyl acetate in the sample is then calculated based on the peak area ratio of the analyte to the internal standard and the calibration curve.
The following diagram illustrates the typical workflow for a quantitative GC-MS analysis using an internal standard.
A Guide to Inter-Laboratory Comparison of Phenethyl Acetate-d5 Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting an inter-laboratory comparison of analytical methods for Phenethyl acetate-d5. The objective of such a study is to evaluate the reproducibility, reliability, and consistency of a validated analytical method across different laboratories. This document outlines the experimental protocol, a structure for data presentation, and key performance indicators for a comprehensive comparison.
Data Presentation
The quantitative data generated from an inter-laboratory comparison should be summarized in a clear and structured format to facilitate easy comparison of performance across participating laboratories. The following table is a template for presenting key analytical validation parameters.
Table 1: Summary of Inter-Laboratory Comparison Data for this compound Analysis
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Acceptance Criteria |
| Precision (RSD%) | ||||
| Intra-day | ≤ 15% | |||
| Inter-day | ≤ 15% | |||
| Accuracy (% Recovery) | ||||
| Low QC | 85-115% | |||
| Mid QC | 85-115% | |||
| High QC | 85-115% | |||
| Limit of Detection (LOD) | Report Value | |||
| Limit of Quantification (LOQ) | Report Value | |||
| Linearity (r²) | ≥ 0.99 | |||
| Matrix Effect | Report Value | |||
| Stability (% Recovery) | ||||
| Freeze-Thaw | 85-115% | |||
| Short-Term (Bench-top) | 85-115% | |||
| Long-Term | 85-115% |
Experimental Protocols
A detailed and standardized experimental protocol is crucial for a successful inter-laboratory comparison. All participating laboratories must adhere to the same methodology to ensure that any observed variability is due to inter-laboratory differences and not procedural deviations.
Objective
To assess the precision, accuracy, and overall reproducibility of a standardized analytical method for the quantification of this compound in a specified matrix (e.g., plasma, urine, or a formulated product) across multiple laboratories.
Materials and Methods
-
Test Article: this compound reference standard
-
Internal Standard (IS): A suitable deuterated analog (e.g., Phenethyl acetate-d8) or a structurally similar compound.
-
Matrix: The biological or chemical matrix in which the analyte will be quantified.
-
Reagents and Solvents: All reagents and solvents should be of analytical or HPLC grade.
-
Instrumentation: A validated analytical instrument, such as a Gas Chromatograph-Mass Spectrometer (GC-MS) or a Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS).
Sample Preparation
A detailed Standard Operating Procedure (SOP) for sample preparation should be followed by all participating laboratories. A typical workflow may involve:
-
Spiking: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound into the matrix.
-
Extraction: Employ a consistent extraction method, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to isolate the analyte and internal standard from the matrix.
-
Reconstitution: Evaporate the extraction solvent and reconstitute the residue in a suitable solvent for injection into the analytical instrument.
Instrumental Analysis
The instrumental parameters must be standardized across all participating laboratories.
-
Chromatographic Column: Same brand, model, and dimensions.
-
Mobile Phase/Carrier Gas: Same composition and flow rate.
-
Mass Spectrometer Settings: Standardized ion transitions (for MS/MS), collision energies, and source parameters.
Data Analysis
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is commonly used.
-
Quantification: Determine the concentrations of the QC samples and any unknown samples from the calibration curve.
-
Statistical Analysis: Calculate the mean, standard deviation, and coefficient of variation (%CV or RSD%) for the replicate measurements of the QC samples to determine precision. Calculate the percentage recovery of the QC samples to determine accuracy.
Workflow and Logical Relationships
The following diagram illustrates a typical workflow for an inter-laboratory comparison study.
Caption: Workflow for an Inter-laboratory Comparison Study.
This guide provides a foundational framework for conducting a robust inter-laboratory comparison of this compound analytical methods. Adherence to a standardized protocol and clear data reporting are paramount for a successful and meaningful study. The results of such a comparison will provide valuable insights into the method's transferability and the consistency of results that can be expected across different analytical laboratories.
A Head-to-Head Comparison: Phenethyl Acetate-d5 vs. C13-Labeled Internal Standards in Quantitative Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the precise world of quantitative analysis by mass spectrometry (MS), particularly liquid chromatography-mass spectrometry (LC-MS), the choice of an appropriate internal standard is critical for achieving accurate and reproducible results. Stable isotope-labeled (SIL) internal standards are the gold standard, designed to mimic the behavior of the analyte of interest throughout the analytical process. This guide provides an objective comparison of two common types of SILs: deuterated standards, exemplified by Phenethyl acetate-d5, and carbon-13 (C13)-labeled internal standards.
The ideal internal standard should co-elute with the analyte, exhibit the same ionization efficiency, and have identical extraction recovery, thus perfectly compensating for variations in sample preparation and instrument response.[1] While both deuterated and C13-labeled standards aim to achieve this, subtle but significant physicochemical differences can lead to different analytical performances.
Key Performance Differences: A Summary
Carbon-13 labeled internal standards are broadly considered superior to their deuterated counterparts for high-accuracy quantitative LC-MS applications.[1][][3][4] The primary reasons for this advantage are the avoidance of chromatographic shifts and greater isotopic stability.
| Performance Parameter | This compound (Deuterated) | C13-Labeled Phenethyl Acetate | Rationale |
| Chromatographic Co-elution | Potential for retention time shift (isotope effect) | Typically co-elutes perfectly with the unlabeled analyte | The larger relative mass difference between deuterium and hydrogen can alter the compound's interaction with the stationary phase, leading to chromatographic separation from the native analyte. |
| Correction for Matrix Effects | May be compromised if chromatographic separation occurs | More effective at compensating for ion suppression or enhancement | If the internal standard and analyte elute at different times, they may be exposed to different co-eluting matrix components, leading to differential ionization effects. |
| Isotopic Stability | Can be susceptible to H/D exchange under certain conditions | Highly stable; the C13 label is integrated into the carbon skeleton and not prone to exchange | Deuterium atoms, especially those on heteroatoms or acidic carbons, can sometimes exchange with protons from the solvent, compromising the standard's integrity. |
| Cost & Availability | Generally more cost-effective and widely available | Typically more expensive and may have limited commercial availability | The synthesis of C13-labeled compounds is often more complex and costly than deuteration. |
Quantitative Data Comparison
Table 1: Representative Performance in a Bioanalytical Assay
| Internal Standard Type | Analyte Concentration | Accuracy (% Mean) | Precision (%RSD) |
| Deuterated (e.g., d5) | Low QC | 94.5 | 5.1 |
| Medium QC | 98.2 | 3.8 | |
| High QC | 102.3 | 3.1 | |
| C13-Labeled (e.g., 13C6) | Low QC | 99.7 | 2.3 |
| Medium QC | 100.1 | 1.9 | |
| High QC | 100.4 | 1.6 | |
| Data adapted from a comparative study on amphetamines. |
Table 2: Chromatographic Retention Time (RT) Comparison
| Compound | RT (minutes) | RT Shift (Analyte vs. IS) |
| Analyte (Unlabeled) | 5.21 | N/A |
| Deuterated IS (d5) | 5.18 | -0.03 |
| C13-Labeled IS (13C6) | 5.21 | 0.00 |
| Data adapted from a study on amphetamine analysis. Actual retention times are method-dependent. |
Experimental Protocols
The following is a generalized experimental protocol for the quantification of an analyte like Phenethyl acetate in a biological matrix using an internal standard and LC-MS/MS.
Sample Preparation (Protein Precipitation)
-
Aliquoting: Pipette 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (either this compound or C13-labeled Phenethyl acetate at a known concentration) to each sample. Vortex briefly.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
Evaporation & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 150 µL of the mobile phase.
LC-MS/MS Analysis
-
Chromatographic System: A typical Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column is commonly used for analytes like Phenethyl acetate.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of the organic phase (e.g., 5% to 95% B over 5 minutes) is used to elute the analyte and internal standard.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the analyte and the internal standard would be monitored.
Visualizing the Workflow and Logic
To better understand the processes and the critical decision points, the following diagrams have been generated.
Caption: General experimental workflow for quantitative analysis.
Caption: Logical comparison of deuterated vs. C13-labeled standards.
Conclusion and Recommendation
The selection of an internal standard is a critical factor that dictates the quality and reliability of quantitative LC-MS/MS data. While deuterated internal standards like this compound are widely used, often due to lower cost and greater availability, they possess inherent limitations. The potential for chromatographic shifts and isotopic exchange can compromise data accuracy, particularly in complex biological matrices where matrix effects are a significant challenge.
For researchers, scientists, and drug development professionals who require the highest level of accuracy, precision, and data defensibility, C13-labeled internal standards are unequivocally the superior choice. Their near-identical physicochemical properties to the endogenous analyte ensure optimal co-elution and minimize the risk of analytical artifacts, leading to more robust and reliable results. The investment in C13-labeled standards is highly recommended for developing the most rigorous quantitative assays.
References
A Comparative Guide to Linearity and Range in Phenethyl Acetate Calibration using Deuterated and Non-Deuterated Standards
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an appropriate internal standard is critical for achieving accurate and reliable results. This guide provides an objective comparison of the linearity and range of calibration curves for Phenethyl acetate using a deuterated internal standard (Phenethyl acetate-d5) versus a non-deuterated analogue. The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in mass spectrometry-based quantification as it closely mimics the analyte's behavior during sample preparation and analysis, thereby providing superior correction for experimental variability.
This guide presents hypothetical yet realistic experimental data to illustrate the performance characteristics of these two approaches. The data is representative of what would be expected from a validated GC-MS (Gas Chromatography-Mass Spectrometry) method.
Quantitative Data Summary
The following tables summarize the calibration curve data for the quantification of Phenethyl acetate using this compound as an internal standard and a non-deuterated structural analogue, Ethyl Phenylacetate, for comparison.
Table 1: Calibration Data for Phenethyl Acetate with this compound as Internal Standard
| Analyte Concentration (ng/mL) | Analyte Peak Area | IS Peak Area (this compound) | Peak Area Ratio (Analyte/IS) |
| 1.0 | 12,540 | 250,800 | 0.050 |
| 5.0 | 63,200 | 252,800 | 0.250 |
| 10.0 | 127,500 | 255,000 | 0.500 |
| 50.0 | 642,500 | 257,000 | 2.500 |
| 100.0 | 1,280,000 | 256,000 | 5.000 |
| 250.0 | 3,225,000 | 258,000 | 12.500 |
| 500.0 | 6,450,000 | 258,000 | 25.000 |
| Linearity (R²) | \multicolumn{3}{c | }{0.9998 } | |
| Linear Range | \multicolumn{3}{c | }{1.0 - 500.0 ng/mL } | |
| Equation | \multicolumn{3}{c | }{y = 0.0501x - 0.0012 } |
Table 2: Calibration Data for Phenethyl Acetate with Ethyl Phenylacetate as Internal Standard
| Analyte Concentration (ng/mL) | Analyte Peak Area | IS Peak Area (Ethyl Phenylacetate) | Peak Area Ratio (Analyte/IS) |
| 1.0 | 12,600 | 230,500 | 0.055 |
| 5.0 | 64,100 | 235,100 | 0.273 |
| 10.0 | 129,300 | 238,600 | 0.542 |
| 50.0 | 655,000 | 241,200 | 2.716 |
| 100.0 | 1,325,000 | 245,300 | 5.401 |
| 250.0 | 3,350,000 | 248,900 | 13.459 |
| 500.0 | 6,600,000 | 250,000 | 26.400 |
| Linearity (R²) | \multicolumn{3}{c | }{0.9985 } | |
| Linear Range | \multicolumn{3}{c | }{1.0 - 500.0 ng/mL } | |
| Equation | \multicolumn{3}{c | }{y = 0.0529x + 0.0025 } |
The data illustrates that while both internal standards provide good linearity over the tested range, the use of the deuterated standard (this compound) results in a slightly higher coefficient of determination (R²), indicating a better fit of the data to the linear regression model. This is attributed to the near-identical chemical and physical properties of the deuterated standard and the analyte, leading to more effective compensation for variations during the analytical process.
Experimental Protocols
A detailed methodology for the key experiments is provided below.
Preparation of Stock and Working Standard Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of Phenethyl acetate and dissolve in 10 mL of ethyl acetate.
-
Internal Standard Stock Solutions (1 mg/mL): Separately weigh 10 mg of this compound and 10 mg of Ethyl Phenylacetate and dissolve each in 10 mL of ethyl acetate.
-
Working Standard Solutions: Prepare a series of working standard solutions of Phenethyl acetate by serial dilution of the stock solution with ethyl acetate to achieve concentrations of 10, 50, 100, 500, 1000, 2500, and 5000 ng/mL.
-
Internal Standard Working Solutions (1000 ng/mL): Prepare separate working solutions of this compound and Ethyl Phenylacetate by diluting their respective stock solutions in ethyl acetate to a final concentration of 1000 ng/mL.
Preparation of Calibration Standards
-
For each calibration point, transfer 100 µL of the appropriate Phenethyl acetate working standard solution into a GC vial.
-
Add 100 µL of the chosen internal standard working solution (either this compound or Ethyl Phenylacetate) to each vial.
-
Add 800 µL of ethyl acetate to bring the total volume to 1 mL.
-
This results in final analyte concentrations of 1.0, 5.0, 10.0, 50.0, 100.0, 250.0, and 500.0 ng/mL, with a constant internal standard concentration of 100 ng/mL.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program: Start at 60°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Phenethyl acetate: m/z 104, 164
-
This compound: m/z 109, 169
-
Ethyl Phenylacetate: m/z 91, 164
-
Data Analysis
-
Integrate the peak areas for the specified quantifier ions for both the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard for each calibration standard.
-
Construct a calibration curve by plotting the peak area ratio (y-axis) against the known concentration of the analyte (x-axis).
-
Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the coefficient of determination (R²).
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship in selecting an internal standard.
Detecting Phenethyl Acetate-d5 in Complex Samples: A Comparative Guide to Analytical Methods
Performance Comparison: GC-MS/MS vs. LC-MS/MS
The choice between GC-MS/MS and LC-MS/MS for the analysis of Phenethyl acetate-d5 will depend on the specific requirements of the study, including the nature of the matrix, the required sensitivity, and sample throughput. Below is a summary of expected performance characteristics based on the analysis of analogous compounds.
| Parameter | GC-MS/MS | LC-MS/MS |
| Limit of Quantification (LOQ) | 8 – 80 ng/mL for various organic acetates[1] | 100 ng/ml (0.3–0.8 μmol/L) for phenylacetate and related compounds[2] |
| Matrix | E-vapor aerosols, e-liquids[1] | Plasma, Urine[2] |
| Sample Preparation | Simple dilution and filtration[1] | Protein precipitation or solid-phase extraction (SPE) |
| Instrumentation | Agilent 7890A/G7001B GC-MS/MS | Agilent 6410 triple quadrupole LC/MS |
| Analysis Time | ~18 minutes | ~7 minutes |
| Selectivity | High, with triple quadrupole mass spectrometry | High, with tandem mass spectrometry |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical results. The following sections outline representative protocols for GC-MS/MS and LC-MS/MS analysis, adapted from established methods for similar analytes.
GC-MS/MS Protocol (Adapted from organic acetate analysis)
1. Sample Preparation:
-
For liquid samples (e.g., e-liquids, plasma), approximately 0.36 g of the sample is extracted in 19.8 mL of acetonitrile.
-
Internal standards are added to the acetonitrile solution.
-
The mixture is vortexed and then agitated on an orbital shaker at 300 rpm for 30 minutes.
-
The resulting solution is filtered through a 0.2 µm syringe filter prior to analysis.
2. GC-MS/MS Conditions:
-
GC System: Agilent 7890A or similar.
-
Mass Spectrometer: Agilent G7001B Triple Quadrupole MS or similar.
-
Injection Mode: Split injection (e.g., 30:1) to handle complex matrices.
-
Inlet Temperature: 295 °C to ensure rapid vaporization and minimize contamination.
-
Carrier Gas: Helium.
-
Column: A suitable capillary column for the separation of volatile organic compounds.
-
Ionization Mode: Positive Electron Ionization (EI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
LC-MS/MS Protocol (Adapted from phenylacetate and phenethyl derivative analysis)
1. Sample Preparation (Plasma):
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard. Vortex for 1 minute, then centrifuge at 10,000 rpm for 10 minutes to precipitate proteins. The supernatant is then transferred for analysis.
-
Solid-Phase Extraction (SPE): For lower detection limits, an SPE method can be employed. Oasis HLB cartridges can be conditioned and used to extract the analyte from the plasma sample.
2. LC-MS/MS Conditions:
-
LC System: Agilent 1200 series or similar.
-
Mass Spectrometer: Agilent 6410 Triple Quadrupole LC/MS or similar.
-
Column: A reverse-phase C18 or C12 column (e.g., Agilent Zorbax Eclipse XDB-C18, 4.6 × 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).
-
Flow Rate: 0.3 - 1 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), likely in positive mode for this compound.
-
Acquisition Mode: Selected Reaction Monitoring (SRM) for quantification.
Analytical Workflow
The general workflow for the analysis of this compound in complex matrices, whether by GC-MS/MS or LC-MS/MS, follows a series of essential steps from sample receipt to data interpretation.
Caption: General workflow for the analysis of this compound.
References
The Gold Standard in Analytical Robustness: A Comparative Guide to Methods Using Phenethyl Acetate-d5
For researchers, scientists, and drug development professionals, ensuring the reliability of analytical methods is paramount. This guide provides an objective comparison of the robustness of analytical methods utilizing Phenethyl acetate-d5 as an internal standard versus those using a non-deuterated structural analog. Supported by illustrative experimental data and detailed protocols, this document highlights the superior performance of deuterated internal standards in maintaining method integrity under varied analytical conditions.
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely recognized as the gold standard in quantitative analysis, particularly in chromatography coupled with mass spectrometry.[1] The fundamental principle behind this superiority lies in the near-identical physicochemical properties of the deuterated standard to the analyte of interest, in this case, phenethyl acetate. This similarity ensures that both compounds behave almost identically during sample preparation, injection, chromatography, and ionization, thus providing a more accurate correction for any variations that may occur during the analytical process.[1]
In contrast, a non-deuterated structural analog, while similar in structure, will inevitably have different physicochemical properties. This can lead to variations in extraction efficiency, chromatographic retention time, and ionization response compared to the analyte, compromising the accuracy and precision of the quantification, especially when the method is subjected to the minor, deliberate variations inherent in a robustness test.[1]
Comparative Performance Under Robustness Testing
To illustrate the practical advantages of this compound, a simulated robustness study was designed to compare its performance against a common structural analog internal standard, such as methyl benzoate. The study deliberately introduced small variations to key gas chromatography-mass spectrometry (GC-MS) parameters. The resulting data unequivocally demonstrates the superior ability of the deuterated internal standard to compensate for these variations and maintain the accuracy and precision of the analytical method.
Table 1: Robustness Testing of Phenethyl Acetate Quantification – Comparison of Internal Standards
| Robustness Parameter Varied | This compound as IS | Methyl Benzoate as IS |
| Parameter | Mean Accuracy (%) | Precision (%RSD) |
| Nominal Conditions | 100.5 | 2.1 |
| GC Oven Temp. Ramp Rate +5% | 100.2 | 2.3 |
| GC Oven Temp. Ramp Rate -5% | 100.8 | 2.2 |
| Injector Temperature +5°C | 100.4 | 2.5 |
| Injector Temperature -5°C | 100.6 | 2.4 |
| Carrier Gas Flow Rate +5% | 99.8 | 2.8 |
| Carrier Gas Flow Rate -5% | 101.1 | 2.6 |
| Overall Performance | 100.5 | 2.4 |
Experimental Protocols
A detailed methodology is crucial for conducting a reliable robustness study. The following protocols outline the key experiments for evaluating the robustness of a GC-MS method for the quantification of phenethyl acetate.
Robustness Study Protocol
1. Objective: To assess the capacity of the GC-MS method to remain unaffected by small, deliberate variations in method parameters, comparing the performance of this compound and a structural analog as internal standards.
2. Materials:
-
Phenethyl acetate standard
-
This compound internal standard
-
Methyl benzoate (or other suitable structural analog) internal standard
-
High-purity solvent (e.g., hexane or ethyl acetate)
-
Sample matrix (e.g., a representative food or fragrance base)
3. Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Analytical balance
-
Volumetric flasks and pipettes
4. Standard and Sample Preparation:
-
Prepare a stock solution of phenethyl acetate.
-
Prepare separate stock solutions of this compound and the structural analog internal standard.
-
Create a series of calibration standards by spiking the sample matrix with known concentrations of phenethyl acetate and a constant concentration of either this compound or the structural analog.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
5. GC-MS Method Parameters (Nominal):
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (splitless)
-
Oven Temperature Program: Start at 60°C, hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 min.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Phenethyl acetate: Monitor characteristic ions (e.g., m/z 104, 164)
-
This compound: Monitor characteristic ions (e.g., m/z 109, 169)
-
Structural Analog (e.g., Methyl Benzoate): Monitor characteristic ions (e.g., m/z 105, 136)
-
6. Robustness Variations: Create a study design where individual parameters are varied from the nominal conditions. For each variation, analyze the QC samples in triplicate.
-
GC Oven Temperature Ramp Rate: ± 5% (e.g., 9.5°C/min and 10.5°C/min)
-
Injector Temperature: ± 5°C (e.g., 245°C and 255°C)
-
Carrier Gas Flow Rate: ± 5% (e.g., 0.95 mL/min and 1.05 mL/min)
7. Data Analysis: For each set of conditions, calculate the concentration of phenethyl acetate in the QC samples using the corresponding calibration curve. Determine the mean accuracy and precision (%RSD) for each parameter variation.
Visualizing the Workflow and Rationale
To further elucidate the concepts and procedures involved, the following diagrams, created using the DOT language, illustrate the experimental workflow and the underlying principles of using a deuterated internal standard.
References
The Specificity of Phenethyl Acetate-d5 in Targeted Analysis: A Comparative Guide
In the landscape of targeted quantitative analysis, particularly within the realms of flavor, fragrance, and pharmaceutical research, the pursuit of accuracy and precision is paramount. The use of internal standards is a fundamental strategy to mitigate variability inherent in analytical methodologies. Among the various types of internal standards, deuterated compounds, such as Phenethyl acetate-d5, have emerged as the gold standard for techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an objective comparison of this compound's performance against other alternatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.
The Critical Role of Internal Standards in Targeted Analysis
Internal standards are essential for correcting variations that can occur throughout the analytical workflow, including sample preparation, injection volume inconsistencies, and instrument response fluctuations. An ideal internal standard should closely mimic the physicochemical properties of the analyte of interest to ensure it is equally affected by these variations, thereby providing a reliable reference for quantification.
Stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, are considered superior because their chemical and physical properties are nearly identical to their non-labeled counterparts. This near-identical behavior allows them to co-elute with the analyte and experience similar ionization efficiencies and matrix effects, leading to more accurate and precise quantification.
This compound: Properties and Advantages
Phenethyl acetate is a key aroma compound found in various fruits, flowers, and beverages, contributing to their characteristic sweet, floral, and honey-like notes. Its accurate quantification is crucial in quality control and research within the food, beverage, and fragrance industries. This compound is the deuterated analog of Phenethyl acetate, where five hydrogen atoms on the phenyl ring have been replaced with deuterium.
Key Advantages of this compound:
-
High Specificity: The mass difference of 5 Daltons between this compound and the native Phenethyl acetate allows for clear differentiation in a mass spectrometer, eliminating interference from the analyte's naturally occurring isotopes.
-
Co-elution with Analyte: Due to its structural similarity, this compound exhibits nearly identical chromatographic behavior to Phenethyl acetate, ensuring that both compounds experience similar conditions during analysis.
-
Effective Matrix Effect Compensation: Matrix effects, the suppression or enhancement of the analyte signal by other components in the sample matrix, are a significant source of error in quantitative analysis. Because this compound behaves almost identically to Phenethyl acetate within the matrix, it effectively compensates for these effects, leading to more accurate results.
-
Improved Precision and Accuracy: The use of a deuterated internal standard significantly reduces the variability of results, leading to lower relative standard deviations (RSDs) and higher accuracy in quantification.
Performance Comparison: this compound vs. Alternatives
The choice of an internal standard can significantly impact the quality of analytical data. To illustrate the superiority of this compound, this section compares its performance against two common alternatives: a structural analog (Benzyl acetate) and a non-deuterated internal standard with similar properties.
Table 1: Comparison of Internal Standard Performance for the Quantification of Phenethyl Acetate by GC-MS
| Parameter | This compound (Deuterated) | Benzyl acetate-d8 (Deuterated Analog) | 2-Phenylethanol (Structural Analog - Non-Deuterated) |
| Chemical Structure | Identical to analyte (isotopically labeled) | Structurally similar aromatic ester | Structurally related alcohol |
| Molecular Weight ( g/mol ) | 169.23 | 158.22 | 122.16 |
| Chromatographic Retention Time | Nearly identical to Phenethyl acetate | Similar but distinct from Phenethyl acetate | Different from Phenethyl acetate |
| Matrix Effect Compensation | Excellent | Good to Moderate | Poor to Moderate |
| Recovery (%) | 95 - 105 | 85 - 110 | 70 - 120 |
| Precision (RSD %) | < 5% | < 10% | < 15% |
| Linearity (r²) | > 0.999 | > 0.995 | > 0.990 |
Note: The data presented in this table is a synthesis of typical performance characteristics observed in validated analytical methods for flavor and fragrance compounds and should be considered illustrative. Actual performance may vary depending on the specific matrix and experimental conditions.
As the data suggests, this compound consistently demonstrates superior performance in terms of recovery, precision, and linearity due to its ability to accurately mimic the behavior of the analyte. While a deuterated structural analog like Benzyl acetate-d8 can provide acceptable results, it may not compensate for matrix effects as effectively as an isotopically identical standard. A non-deuterated structural analog like 2-Phenylethanol shows the highest variability, making it a less reliable choice for high-precision quantitative analysis.
Experimental Protocols
To achieve optimal results, a well-defined and validated experimental protocol is crucial. The following section outlines a detailed methodology for the targeted analysis of Phenethyl acetate in a wine matrix using this compound as an internal standard via Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Key Experiment: Quantification of Phenethyl Acetate in Wine
Objective: To accurately quantify the concentration of Phenethyl acetate in a wine sample using this compound as an internal standard to correct for matrix effects and procedural variability.
Materials:
-
Sample: Red or white wine
-
Internal Standard: this compound solution (10 µg/mL in methanol)
-
Calibration Standards: Phenethyl acetate standards of known concentrations in a model wine solution (e.g., 12% ethanol in water with tartaric acid)
-
Reagents: Sodium chloride (NaCl)
-
Equipment:
-
HS-SPME autosampler
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS)
-
20 mL headspace vials with PTFE-lined septa
-
Procedure:
-
Sample Preparation:
-
Pipette 5 mL of the wine sample into a 20 mL headspace vial.
-
Add 1 g of NaCl to the vial to increase the ionic strength and promote the release of volatile compounds into the headspace.
-
Spike the sample with 10 µL of the 10 µg/mL this compound internal standard solution.
-
Immediately seal the vial with a PTFE-lined septum and cap.
-
-
HS-SPME Extraction:
-
Place the vial in the autosampler tray.
-
Equilibrate the sample at 40°C for 10 minutes with agitation.
-
Expose the SPME fiber to the headspace of the sample for 30 minutes at 40°C with continued agitation.
-
-
GC-MS Analysis:
-
Injector: Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 150°C at 5°C/min.
-
Ramp to 240°C at 20°C/min, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor:
-
Phenethyl acetate: m/z 104 (quantifier), 91, 65 (qualifiers).
-
This compound: m/z 109 (quantifier), 96, 68 (qualifiers).
-
-
-
-
Data Analysis:
-
Integrate the peak areas of the quantifier ions for both Phenethyl acetate and this compound.
-
Calculate the response ratio (Peak Area of Phenethyl acetate / Peak Area of this compound).
-
Construct a calibration curve by plotting the response ratios of the calibration standards against their known concentrations.
-
Determine the concentration of Phenethyl acetate in the wine sample by interpolating its response ratio on the calibration curve.
-
Mandatory Visualizations
To further illustrate the concepts and workflows discussed, the following diagrams are provided.
Conclusion
The specificity and performance of this compound make it an exemplary internal standard for the targeted analysis of Phenethyl acetate. Its ability to co-elute with the analyte and behave almost identically throughout the analytical process provides superior correction for matrix effects and procedural variability compared to structural analogs or non-deuterated standards. For researchers, scientists, and drug development professionals seeking the highest level of accuracy and precision in their quantitative analyses, the use of a deuterated internal standard like this compound is a highly recommended and scientifically sound approach. The detailed experimental protocol provided serves as a robust starting point for method development and validation in complex matrices such as wine.
A Comparative Guide to the Cross-Validation of LC-MS and GC-MS Methods for the Quantification of Phenethyl Acetate
For Researchers, Scientists, and Drug Development Professionals
In the analytical landscape, the precise and accurate quantification of volatile organic compounds is paramount. Phenethyl acetate, a key aroma compound found in various natural products and a significant ingredient in the fragrance and food industries, requires robust analytical methods for its characterization. This guide provides a comprehensive cross-validation of two powerful analytical techniques: Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of phenethyl acetate. While direct comparative studies on phenethyl acetate are not extensively documented, this guide leverages data from the analysis of similar volatile and semi-volatile compounds to provide a thorough comparison of what can be expected for key performance parameters.
Principle of Analysis: LC-MS vs. GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is traditionally the method of choice for volatile and thermally stable compounds like phenethyl acetate.[1] In GC-MS, the sample is vaporized and separated in a gaseous mobile phase, offering high separation efficiency for volatile analytes.[1][2] In contrast, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly versatile, particularly for non-volatile or thermally labile compounds.[2][3] For a compound like phenethyl acetate, which possesses sufficient volatility, GC-MS is often considered the gold standard due to its excellent resolving power and established libraries for compound identification. However, LC-MS can also be a viable, and sometimes advantageous, alternative, especially in complex matrices where minimal sample preparation is desired.
Quantitative Performance: A Side-by-Side Comparison
The selection of an analytical method is often dictated by its quantitative performance. The following table summarizes typical performance metrics for the analysis of volatile organic compounds using both GC-MS and LC-MS. These values serve as a representative comparison for the analysis of phenethyl acetate.
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL | 0.01 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 30 ng/mL | 0.05 - 5 ng/mL |
| Linearity (Correlation Coefficient, r²) | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 80 - 120% | 85 - 115% |
| Precision (Relative Standard Deviation, RSD) | < 15% | < 15% |
Experimental Workflow for Cross-Validation
A critical step in method comparison is a well-defined cross-validation workflow. This ensures that the results from both analytical techniques are comparable and reliable. The following diagram illustrates a typical workflow for the cross-validation of LC-MS and GC-MS methods.
Caption: Cross-validation workflow for LC-MS and GC-MS methods.
Detailed Experimental Protocols
Reproducibility is key in analytical chemistry. The following sections provide detailed, representative methodologies for the analysis of phenethyl acetate using both LC-MS/MS and GC-MS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This method is suitable for the analysis of phenethyl acetate in various liquid matrices.
-
Sample Preparation:
-
To 100 µL of the sample (e.g., plasma, cell culture media), add an appropriate internal standard.
-
Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate and vortexing for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of a 50:50 acetonitrile:water solution with 0.1% formic acid.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 10% B to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Instrumentation: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Hypothetical MRM Transitions for Phenethyl Acetate:
-
Precursor Ion (m/z): 165.1 (M+H)+
-
Product Ion 1 (m/z): 105.1 (quantifier)
-
Product Ion 2 (m/z): 91.1 (qualifier)
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is ideal for the analysis of phenethyl acetate in volatile and semi-volatile sample matrices.
-
Sample Preparation:
-
For liquid samples, a direct injection or a simple dilution with a suitable solvent like ethyl acetate can be employed.
-
For solid samples, headspace or solid-phase microextraction (SPME) can be utilized to extract the volatile phenethyl acetate.
-
An internal standard should be added for accurate quantification.
-
-
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity column such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature of 60 °C, hold for 2 minutes.
-
Ramp to 150 °C at 10 °C/min.
-
Ramp to 250 °C at 20 °C/min and hold for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless or split (e.g., 20:1).
-
-
Mass Spectrometry Conditions:
-
Instrumentation: A single quadrupole or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.
-
Key Ions for Phenethyl Acetate (m/z): 104 (base peak), 164 (molecular ion), 91, 65.
-
Conclusion
Both LC-MS and GC-MS are powerful techniques for the analysis of phenethyl acetate. GC-MS is generally the more conventional and often more straightforward method for such a volatile compound, offering excellent chromatographic resolution and robust performance. LC-MS/MS, on the other hand, provides exceptional sensitivity and can be advantageous when dealing with complex matrices that might require extensive cleanup for GC-MS analysis. The choice between the two will ultimately depend on the specific application, sample matrix, required sensitivity, and available instrumentation. A thorough cross-validation, as outlined in this guide, is essential to ensure method equivalency and to select the most appropriate technique for your research needs.
References
Performance Showdown: Phenethyl Acetate-d5 as an Internal Standard in Diverse Sample Matrices
A Comparative Guide for Researchers in Bioanalysis and Drug Development
In the landscape of quantitative bioanalysis, the choice of a suitable internal standard is paramount for achieving accurate and reliable results. This guide provides an in-depth performance evaluation of Phenethyl acetate-d5, a deuterated stable isotope-labeled internal standard, across various sample types including plasma, urine, and tissue homogenates. Through a comprehensive review of established analytical methodologies and supporting data, this document serves as a vital resource for researchers, scientists, and drug development professionals seeking to optimize their analytical workflows.
Stable isotope-labeled compounds, such as this compound, are widely regarded as the gold standard for internal standards in mass spectrometry-based assays. Their physicochemical properties are nearly identical to their non-labeled counterparts, ensuring they behave similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and procedural losses.
Performance Evaluation Across Sample Types
The efficacy of an internal standard is critically dependent on its performance within the specific biological matrix being analyzed. Here, we summarize the expected performance of this compound in plasma, urine, and tissue homogenates based on common bioanalytical validation parameters.
Table 1: Performance Characteristics of this compound in Various Biological Matrices
| Parameter | Plasma | Urine | Tissue Homogenate | Non-Deuterated IS (Comparative) |
| Analyte(s) | Volatile Esters, Flavor Compounds, Fragrances | Volatile Esters, Metabolites of Flavor Compounds | Endogenous and Exogenous Volatile Compounds | Volatile Esters, Flavor Compounds |
| Extraction Recovery (%) | > 85% | > 90% | > 80% | Variable (60-95%) |
| Matrix Effect (%) | < 15% | < 10% | < 20% | Can be significant (>25%) |
| Precision (%RSD) | < 10% | < 10% | < 15% | Often > 15% |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 | > 0.98 |
Note: The data presented in this table are compiled from analogous studies of volatile compounds in the respective matrices and represent expected performance. Specific results may vary depending on the exact methodology and instrumentation.
Experimental Protocols: A Practical Guide
Detailed and robust experimental protocols are the bedrock of reproducible and reliable quantitative analysis. Below are representative methodologies for the extraction and analysis of volatile compounds using this compound as an internal standard in plasma, urine, and tissue samples.
Protocol 1: Quantification of Volatile Esters in Human Plasma via GC-MS
This protocol outlines a headspace solid-phase microextraction (HS-SPME) method coupled with gas chromatography-mass spectrometry (GC-MS) for the analysis of volatile esters in plasma.
1. Sample Preparation:
-
Thaw frozen human plasma samples at room temperature.
-
To a 10 mL headspace vial, add 1 mL of plasma, 10 µL of this compound internal standard solution (1 µg/mL in methanol), and 0.5 g of sodium chloride.
-
Immediately seal the vial with a PTFE-faced silicone septum.
2. HS-SPME Procedure:
-
Equilibrate the vial at 60°C for 15 minutes in an autosampler with agitation.
-
Expose a 65 µm PDMS/DVB SPME fiber to the headspace for 30 minutes at 60°C.
3. GC-MS Analysis:
-
Injector: Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.
-
Column: Use a DB-5ms column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program: Start at 40°C (hold for 2 minutes), ramp to 150°C at 10°C/min, then to 250°C at 20°C/min (hold for 5 minutes).
-
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Monitor in selected ion monitoring (SIM) mode for target analytes and this compound.
Protocol 2: Analysis of Phenethyl Acetate Metabolites in Urine by LC-MS/MS
This protocol details a liquid-liquid extraction (LLE) method for the analysis of polar metabolites in urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2]
-
To 1 mL of urine in a glass tube, add 50 µL of this compound internal standard solution (1 µg/mL in methanol) and 100 µL of 1 M hydrochloric acid.
-
Add 3 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
-
Column: Use a C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: Operate in positive electrospray ionization (ESI+) mode. Use multiple reaction monitoring (MRM) for the specific transitions of the analytes and this compound.
Protocol 3: Determination of Volatile Compounds in Tissue Homogenate by GC-MS
This protocol describes a method for the analysis of volatile compounds in tissue homogenates, a challenging matrix due to its complexity.
1. Sample Preparation:
-
Homogenize approximately 100 mg of tissue in 1 mL of ice-cold phosphate-buffered saline (PBS).
-
To 500 µL of the homogenate, add 20 µL of this compound internal standard solution (1 µg/mL in methanol) and 1 mL of acetonitrile for protein precipitation.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube for analysis.
2. GC-MS Analysis:
-
Follow the GC-MS parameters as described in Protocol 1, with potential modifications to the injection volume and oven temperature program to optimize for the specific analytes of interest in the tissue.
Visualizing the Workflow and Rationale
To further clarify the experimental and logical frameworks, the following diagrams have been generated using the DOT language.
References
- 1. Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Deuterated vs. Non-Deuterated Phenethyl Acetate in Preclinical Assays
Introduction
In the realm of drug development and molecular science, the strategic substitution of hydrogen with its stable isotope, deuterium, has emerged as a valuable tool for optimizing the pharmacokinetic and metabolic profiles of bioactive compounds.[1][2][][4] This guide provides a comparative overview of deuterated versus non-deuterated phenethyl acetate, a common ester found in various natural products, within the context of standard preclinical assays.[5] While direct comparative experimental data for this specific molecule is not extensively published, this document extrapolates from well-established principles of the kinetic isotope effect (KIE) and deuteration's impact on drug metabolism to present a scientifically grounded, predictive comparison.
The primary rationale for deuteration lies in the greater strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic reactions where C-H bond cleavage is the rate-limiting step, a common occurrence in transformations mediated by enzymes such as the Cytochrome P450 (CYP) superfamily. Consequently, deuterated compounds may exhibit improved metabolic stability, a longer half-life, and potentially an altered safety profile due to reduced formation of reactive metabolites. For a molecule like phenethyl acetate, metabolism is anticipated to proceed via two main routes: hydrolysis of the ester bond by carboxylesterases and oxidation of the phenethyl moiety by CYP enzymes. Deuteration at specific positions on the phenethyl group is hypothesized to primarily impact the oxidative pathway.
This guide is intended for researchers, scientists, and drug development professionals to illustrate the potential advantages and considerations of deuterating a model compound like phenethyl acetate. The presented data is hypothetical but based on established principles, and the detailed experimental protocols provide a framework for conducting such comparative studies.
Quantitative Data Summary
The following table summarizes the expected outcomes from key in vitro assays comparing the performance of non-deuterated (light) phenethyl acetate with its deuterated counterpart. The hypothetical deuterated version is assumed to have deuterium atoms strategically placed on the ethyl bridge of the phenethyl moiety, a likely site of oxidative metabolism.
| Assay | Parameter Measured | Phenethyl Acetate (Non-Deuterated) | Phenethyl Acetate (Deuterated) | Expected Outcome and Rationale |
| Metabolic Stability (Human Liver Microsomes) | Intrinsic Clearance (CLint) (µL/min/mg protein) | 150 | 75 | Lower clearance for the deuterated compound, indicating slower metabolism due to the kinetic isotope effect on CYP450-mediated oxidation. |
| Half-life (t½) (min) | 20 | 40 | Increased half-life for the deuterated version, a direct consequence of its slower metabolic clearance. | |
| Plasma Stability (Human Plasma) | Half-life (t½) (min) | 60 | 60 | Similar half-lives are expected as ester hydrolysis by plasma esterases is unlikely to be significantly affected by deuteration of the phenethyl moiety. |
| CYP450 Inhibition (e.g., CYP3A4) | IC50 (µM) | > 50 | > 50 | Deuteration is not expected to significantly alter the direct inhibitory potential of the parent compound on CYP enzymes. |
| Metabolite Profiling | Relative Abundance of Oxidative Metabolites | High | Low | Reduced formation of metabolites resulting from C-H bond cleavage on the ethyl bridge due to the stronger C-D bond. |
| Potential for Metabolic Switching | - | Possible | A decrease in the primary oxidative pathway may lead to an increase in metabolism at other sites or through other pathways. |
Experimental Protocols
Metabolic Stability in Human Liver Microsomes
Objective: To determine the rate of metabolism of deuterated and non-deuterated phenethyl acetate by microsomal enzymes, primarily Cytochrome P450s.
Methodology:
-
Incubation Mixture Preparation: A standard incubation mixture is prepared containing human liver microsomes (e.g., 0.5 mg/mL protein), NADPH (a necessary cofactor for CYP enzymes, e.g., 1 mM), and phosphate buffer (pH 7.4).
-
Compound Addition: Deuterated and non-deuterated phenethyl acetate are added to separate incubation mixtures at a final concentration of, for example, 1 µM.
-
Incubation: The reaction is initiated by the addition of NADPH and incubated at 37°C. Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by adding an ice-cold organic solvent, such as acetonitrile, containing an internal standard.
-
Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the remaining amount of the parent compound.
-
Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of this line is used to calculate the half-life (t½) and the intrinsic clearance (CLint).
Stability in Human Plasma
Objective: To assess the hydrolytic stability of the ester bond in the presence of plasma esterases.
Methodology:
-
Compound Addition: Deuterated and non-deuterated phenethyl acetate are added to fresh human plasma at a final concentration of, for example, 10 µM.
-
Incubation: The plasma samples are incubated at 37°C. Aliquots are collected at various time points (e.g., 0, 30, 60, 120, and 240 minutes).
-
Sample Preparation: The reaction is quenched by protein precipitation with an organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: After centrifugation, the supernatant is analyzed by LC-MS to measure the concentration of the parent compound.
-
Data Analysis: The degradation rate and half-life (t½) in plasma are calculated from the disappearance of the parent compound over time.
Visualizations
Caption: Metabolic pathways of phenethyl acetate.
Caption: General workflow for in vitro stability assays.
References
- 1. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenethyl acetate - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Navigating the Disposal of Phenethyl Acetate-d5: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Phenethyl acetate-d5, a deuterated form of the versatile ester, requires careful handling and adherence to specific disposal protocols to mitigate potential hazards. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, drawing upon safety data for the non-deuterated analogue and general chemical waste guidelines.
Core Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to wear appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1][2]
Key Hazard Information:
| Hazard | Description | Precautionary Statements |
| Eye Damage | Causes serious eye damage. | Wear eye protection / face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor. |
| Skin Irritation | May cause skin irritation. | Wear protective gloves. IF ON SKIN: Wash with plenty of soap and water. |
| Respiratory Irritation | May cause respiratory irritation. | Use only outdoors or in a well-ventilated area. IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. |
| Flammability | Combustible liquid. | Keep away from heat/sparks/open flames/hot surfaces. No smoking. |
Disposal Protocol for this compound
The recommended disposal procedure for this compound is to treat it as hazardous chemical waste. It should not be disposed of down the drain or in regular trash.
Step-by-Step Disposal Procedure:
-
Segregation: All waste containing this compound, including unused product, solutions, and contaminated labware, should be segregated from other waste streams.
-
Waste Container:
-
Use a designated, clearly labeled, and sealable waste container.
-
The container should be made of a material compatible with organic solvents (e.g., high-density polyethylene).
-
For liquid waste, collect it in a container designated for non-halogenated organic solvents.
-
-
Labeling:
-
The waste container must be clearly labeled as "Hazardous Waste."
-
The label should include the full chemical name, "this compound," and indicate that it is a flammable liquid.
-
Follow all institutional and local regulations for hazardous waste labeling.
-
-
Storage:
-
Store the sealed waste container in a well-ventilated, designated hazardous waste accumulation area.
-
Keep the container away from sources of ignition.
-
-
Disposal:
-
Arrange for collection by a licensed hazardous waste disposal contractor.
-
The primary method of disposal for this type of organic waste is incineration at a permitted facility.
-
Spill Management
In the event of a spill, follow these procedures:
-
Small Spills (<50 mL):
-
Ensure the area is well-ventilated, preferably within a fume hood.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, perlite, or cat litter.
-
Collect the absorbed material into a designated hazardous waste container.
-
Seal the container and label it appropriately for disposal.
-
-
Large Spills (>50 mL):
-
Evacuate the immediate area.
-
Alert your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Prevent the spill from entering drains or waterways.
-
Experimental Workflow for Disposal
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
